5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWXXKJPZYOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337821 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56804-98-9 | |
| Record name | 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, this compound is a highly valuable synthetic intermediate. Its aldehyde functionality offers a versatile anchor for constructing complex molecular architectures, including Schiff bases and hydrazones, which are pivotal in developing novel pharmaceuticals. This technical guide provides a comprehensive, experience-driven framework for the logical synthesis, purification, and detailed characterization of this target compound. We delve into the causality behind methodological choices, presenting self-validating protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important building block.
The Strategic Importance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the 1,2,4-triazole ring system holds a place of distinction.[1][2][3] This five-membered ring, containing three nitrogen atoms, is not merely a structural component but an active pharmacophore. Its unique electronic properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, allow it to interact with high affinity at various biological receptors.[1]
The versatility of the 1,2,4-triazole moiety is evidenced by its presence in a wide spectrum of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1][4] The introduction of a carbaldehyde group at the 3-position, as in our target molecule, transforms the stable triazole core into a reactive platform for further chemical elaboration, making it a key precursor for generating libraries of potential drug candidates.[5]
Physicochemical Properties and Structural Identity
Before embarking on synthesis, a thorough understanding of the target molecule's fundamental properties is essential. This compound is a small molecule whose identity is confirmed by a combination of its physical constants and spectroscopic signatures.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde | [6] |
| CAS Number | 56804-98-9 | [6][7] |
| Molecular Formula | C₄H₅N₃O | [6][7] |
| Molecular Weight | 111.10 g/mol | [6] |
| Canonical SMILES | CC1=NC(=NN1)C=O | [6][7] |
| Tautomerism | Exists in 1H and 4H tautomeric forms, with the 1H form generally being more stable. | [1][3] |
A Proposed Strategic Synthesis Pathway
While direct, single-step syntheses of 3-formyl-1,2,4-triazoles can be challenging, a robust and logical multi-step approach can be designed based on well-established transformations in heterocyclic chemistry. The following pathway is proposed for its reliability, use of common reagents, and control over each chemical transformation.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 56804-98-9 | GCA80498 [biosynth.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This document, crafted from the perspective of a Senior Application Scientist, offers insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and data from related 1,2,4-triazole derivatives.
Molecular Structure and Tautomerism
This compound possesses a five-membered triazole ring, a synthetically versatile pharmacophore known for a wide range of biological activities.[1][2] The presence of both a methyl and a carbaldehyde substituent on the triazole core introduces distinct electronic features that can be elucidated through spectroscopic methods. It is important to consider the potential for tautomerism in the 1,2,4-triazole ring system, where the proton on the nitrogen can potentially migrate.[3][4] However, for the purpose of this guide, we will focus on the characterization of the named 4H-tautomer.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures for this compound. While experimental data for this specific molecule is not widely published, these predictions are based on the analysis of its functional groups and comparison with structurally similar compounds reported in the literature.[5][6][7]
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to be relatively simple, providing clear signals for the methyl, aldehyde, and NH protons. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the aldehyde group.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet | 1H |
| NH Proton (ring) | 13.0 - 15.0 | Broad Singlet | 1H |
| Methyl Protons (-CH₃) | 2.3 - 2.8 | Singlet | 3H |
-
Aldehyde Proton (δ 9.5 - 10.5): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic triazole ring, resulting in a downfield chemical shift.
-
NH Proton (δ 13.0 - 15.0): The proton on the triazole ring nitrogen is expected to be a broad singlet and appear at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding. This peak would be exchangeable with D₂O.
-
Methyl Protons (δ 2.3 - 2.8): The methyl protons are attached to the triazole ring and will appear as a sharp singlet in the upfield region compared to the other protons.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 180 - 190 |
| Triazole Ring Carbon (C3) | 155 - 165 |
| Triazole Ring Carbon (C5) | 145 - 155 |
| Methyl Carbon (-CH₃) | 10 - 15 |
-
Aldehyde Carbonyl (δ 180 - 190): The carbonyl carbon of the aldehyde is significantly deshielded and will appear at the most downfield region of the spectrum.
-
Triazole Ring Carbons (δ 145 - 165): The two carbons within the triazole ring are expected to have distinct chemical shifts due to the different substituents. The carbon attached to the aldehyde group (C3) will likely be more deshielded than the carbon attached to the methyl group (C5).
-
Methyl Carbon (δ 10 - 15): The carbon of the methyl group will be the most shielded carbon and will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (ring) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aldehyde) | 2700 - 2900 | Medium |
| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N Stretch (ring) | 1600 - 1650 | Medium |
| C-N Stretch (ring) | 1250 - 1350 | Medium |
-
N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the triazole ring, with the broadening due to hydrogen bonding.
-
C-H Stretch (aldehyde, 2700 - 2900 cm⁻¹): A medium intensity peak in this region is indicative of the C-H bond of the aldehyde group.
-
C=O Stretch (aldehyde, 1680 - 1710 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the aldehyde.
-
C=N and C-N Stretches: The vibrations of the triazole ring will give rise to several bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z |
| [M]⁺ | 111.04 |
| [M-CHO]⁺ | 82.04 |
| [M-N₂]⁺ | 83.05 |
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₄H₅N₃O), which is approximately 111.10 g/mol .[8]
-
Fragmentation Pattern: Common fragmentation pathways could include the loss of the formyl group (-CHO) resulting in a fragment at m/z 82, or the loss of a nitrogen molecule (N₂) from the triazole ring.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standardized protocols for obtaining NMR, IR, and MS data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or KBr pellet.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.
-
Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and key fragments.
Visualization of Key Structural Features
The following diagrams illustrate the molecular structure and the key protons for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Key proton assignments for ¹H NMR analysis.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds. The structural insights gained from these spectroscopic techniques are fundamental to advancing the development of new therapeutic agents and functional materials.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. ripublication.com [ripublication.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. jocpr.com [jocpr.com]
- 8. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: A Versatile Heterocyclic Building Block—Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1] Within this class, 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde emerges as a particularly strategic synthetic intermediate. Its unique architecture, combining the stable, bio-isosteric triazole ring with a highly reactive aldehyde functional group, provides a versatile platform for the synthesis of diverse molecular libraries. This guide offers a comprehensive technical overview of its chemical properties, explores the nuances of its reactivity, and presents its applications as a pivotal building block in drug discovery and agrochemical development. We will delve into detailed reaction mechanisms, provide field-proven experimental protocols, and underscore the causality behind synthetic choices to empower researchers in leveraging this potent molecule.
Molecular Structure and Physicochemical Properties
This compound (CAS: 56804-98-9) is a five-membered heterocyclic compound featuring three nitrogen atoms and two carbon atoms in the aromatic ring.[2][3] The core structure is substituted with a methyl group at the C5 position and a carbaldehyde (aldehyde) group at the C3 position.
Tautomerism
A critical feature of the 1,2,4-triazole ring is its capacity for tautomerism, where the proton on the ring nitrogen can migrate. The molecule primarily exists in two tautomeric forms: the 1H- and 4H- tautomers. Theoretical and experimental studies on unsubstituted 1,2,4-triazole suggest the 1H- tautomer is generally more stable.[1][3] The specific substitution pattern of this compound influences the equilibrium, but both forms can be present, impacting the molecule's reactivity, particularly in N-alkylation reactions.
Caption: Tautomeric equilibrium of 5-Methyl-1,2,4-triazole-3-carbaldehyde.
Physicochemical Data Summary
The following table summarizes key computed and identifying properties for the compound, primarily sourced from the PubChem database.[2] This data is essential for experimental planning, including solvent selection and reaction stoichiometry calculations.
| Property | Value | Source |
| CAS Number | 56804-98-9 | [2] |
| Molecular Formula | C₄H₅N₃O | [2] |
| Molecular Weight | 111.10 g/mol | [2] |
| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde | [2] |
| SMILES | CC1=NC(=NN1)C=O | [2][4] |
| Predicted XLogP | 0.2 | [2][4] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dichotomous, driven by the distinct functionalities of the aldehyde group and the triazole ring. Understanding this dual reactivity is paramount for its effective use in synthesis.
Reactions of the Aldehyde Group
The aldehyde group is a potent electrophile and serves as the primary handle for molecular elaboration.[5]
-
Schiff Base Formation: This is one of the most valuable reactions for this substrate. Condensation with primary amines (anilines, alkylamines, or amino-heterocycles) under mild acidic catalysis or thermal conditions yields imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[6] The resulting C=N bond can be further reduced to a stable secondary amine, introducing flexibility and additional chiral centers if desired.
-
Reductive Amination: A one-pot procedure combining Schiff base formation with in-situ reduction (e.g., using NaBH₃CN or NaBH(OAc)₃). This is a highly efficient method for directly forming secondary amines, avoiding the isolation of the intermediate imine.
-
Wittig Reaction: Reaction with phosphorus ylides provides a classic and reliable method for C=C bond formation, allowing for the introduction of various substituted vinyl groups.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using KMnO₄ or Jones reagent), which is another key functional group for further derivatization, such as amide bond formation.[7] Conversely, it can be reduced to the primary alcohol (e.g., using NaBH₄), providing a site for ether or ester linkages.
Reactivity of the 1,2,4-Triazole Ring
The triazole ring is aromatic and relatively stable, but the ring nitrogens still possess nucleophilic character.
-
N-Alkylation/N-Arylation: The acidic N-H proton can be removed by a base, and the resulting triazolate anion can be alkylated or arylated. The regioselectivity (N1 vs. N2 vs. N4) is a critical consideration and is influenced by the tautomeric equilibrium, the nature of the electrophile, and reaction conditions. This reaction is crucial for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate.
-
Electrophilic Substitution: While the triazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution, reactions can be forced under harsh conditions. However, functionalization is more commonly achieved by building the desired substituents into the precursors before ring formation.
Synthetic Strategies
A logical retrosynthetic approach would involve the oxidation of a more accessible precursor, 3,5-dimethyl-1,2,4-triazole, or building the ring from precursors already containing the aldehyde functionality or a protected equivalent.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. PubChemLite - this compound (C4H5N3O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemimpex.com [chemimpex.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Tautomerism in 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde derivatives
An In-depth Technical Guide to Tautomerism in 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these molecules are profoundly dictated by their structural dynamics, particularly prototropic tautomerism. This phenomenon, involving the migration of a proton, results in a dynamic equilibrium of isomers that can possess vastly different hydrogen bonding capabilities, steric profiles, and electronic distributions.[3][4] For drug development professionals, a precise understanding of a molecule's dominant tautomeric form is not merely academic; it is a critical prerequisite for rational drug design, as it governs molecular recognition at the biological target and influences ADME properties.[4][5] This guide provides a comprehensive technical analysis of the tautomeric equilibria in this compound and its derivatives. We will explore the structural possibilities, the key factors governing the tautomeric balance, and the integrated experimental and computational methodologies required for their definitive characterization.
Core Concepts: The Tautomeric Landscape
Substituted 1,2,4-triazoles present a complex tautomeric system, primarily due to the potential for proton migration between the three ring nitrogen atoms, a phenomenon known as annular tautomerism .[1][6] For the 5-methyl-1,2,4-triazole-3-carbaldehyde core, this results in three possible annular tautomers: the 1H, 2H, and 4H forms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Technical Guide to the Biological Screening of Novel 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous therapeutic agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a highly attractive pharmacophore in medicinal chemistry.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
This guide focuses on a particularly promising, yet underexplored, subclass: derivatives of 5-methyl-4H-1,2,4-triazole-3-carbaldehyde. The presence of the aldehyde functionality at the 3-position offers a versatile synthetic handle for the creation of diverse molecular libraries, most notably Schiff bases and hydrazones.[1] These derivatives have shown significant potential in the development of novel therapeutic agents. This document provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of these novel chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Synthesis of this compound Derivatives: A Gateway to Chemical Diversity
The synthetic versatility of this compound is central to its utility in drug discovery. The aldehyde group serves as a reactive electrophile, readily undergoing condensation reactions with various nucleophiles to yield a diverse array of derivatives.
A. Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are synthesized via the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of primary amines.
-
Rationale: The formation of the azomethine (-C=N-) linkage introduces a key pharmacophoric element that can modulate the biological activity of the parent triazole. The physicochemical properties of the resulting Schiff base can be fine-tuned by varying the substituents on the aromatic or aliphatic amine.
-
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
-
Caption: Synthesis of Schiff Base Derivatives.
B. Synthesis of Hydrazone Derivatives
Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. This class of compounds is of particular interest due to the prevalence of the hydrazone moiety in biologically active molecules.
-
Rationale: The introduction of the N-N bond and the additional nitrogen atom of the hydrazone can significantly enhance the compound's ability to form hydrogen bonds with biological targets, potentially leading to increased potency and selectivity.
-
Experimental Protocol: General Procedure for the Synthesis of Hydrazones
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add the desired hydrazine derivative (e.g., phenylhydrazine, benzhydrazide) (1 equivalent) to the solution.
-
A catalytic amount of a suitable acid (e.g., acetic acid, sulfuric acid) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to a few hours, monitoring by TLC.
-
The product, which often precipitates from the reaction mixture, is isolated by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
II. Biological Screening: Unveiling the Therapeutic Potential
A systematic and robust biological screening cascade is essential to identify and characterize the therapeutic potential of the newly synthesized this compound derivatives. The following sections detail the protocols for key biological assays.
A. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Triazole derivatives have historically shown significant promise in this area.[3]
-
Rationale: The antimicrobial activity of the synthesized compounds is assessed to determine their potential as new antibiotics or antifungals. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
-
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Caption: Workflow for MIC Determination.
| Compound ID | Test Organism | MIC (µg/mL) |
| Schiff Base 1a | S. aureus | 16 |
| Hydrazone 2b | E. coli | 32 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
| Note: The data presented in this table is illustrative and intended for formatting demonstration purposes only. |
B. Anticancer Activity Screening
The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical goal in oncology research.[6] Hydrazone derivatives of 1,2,4-triazoles have shown notable cytotoxic effects against various cancer cell lines.[7][8][9][10]
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
| Compound ID | Cell Line | IC50 (µM) |
| Hydrazone 3c | MCF-7 | 5.2 |
| Hydrazone 4d | A549 | 8.7 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | A549 | 1.2 |
| Note: The data presented in this table is illustrative and intended for formatting demonstration purposes only. |
C. Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.
-
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow.
-
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
III. Computational Insights: Molecular Docking
To rationalize the observed biological activities and guide further optimization, in silico molecular docking studies can be performed.
-
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] This computational technique can provide valuable insights into the binding mode and affinity of the synthesized derivatives with their putative biological targets (e.g., microbial enzymes, protein kinases in cancer cells). The results can help in understanding structure-activity relationships (SAR) and in designing more potent analogs.
Caption: Molecular Docking Workflow.
IV. Conclusion and Future Directions
The biological screening of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries, and the screening protocols outlined in this guide provide a robust framework for their biological evaluation. Promising lead compounds identified through this process can be further optimized through medicinal chemistry efforts, guided by structure-activity relationship studies and computational modeling. The integration of synthesis, biological screening, and in silico studies will be paramount in unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
In Silico Strategies for the Exploration of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde and its Analogs as Potential Therapeutic Agents
An In-Depth Technical Guide:
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2] This guide focuses on a specific, promising scaffold: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde . We present a comprehensive, in-silico framework designed to systematically investigate this core molecule and its rationally designed analogs. This document is not merely a list of protocols; it is a strategic guide that explains the causality behind each computational step, from initial target identification to the dynamic simulation of protein-ligand complexes. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations, this guide provides a self-validating workflow to accelerate the identification of potent and selective lead compounds, saving significant time and resources in the early stages of drug discovery.[3]
Section 1: The Core Scaffold: Rationale and Analog Design
The this compound Scaffold
The 1,2,4-triazole ring is considered a "privileged" structure in drug design. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, its dipole moment, and its relative metabolic stability, make it an excellent pharmacophore for interacting with biological targets.[1] The core molecule possesses three key features for modification:
-
The Methyl Group (C5): A small, lipophilic group that can be expanded or replaced to probe hydrophobic pockets in a target's active site.
-
The Triazole Ring (N4): The nitrogen at position 4 can be substituted, influencing the molecule's overall geometry and electronic distribution.
-
The Carbaldehyde Group (C3): A reactive and polar group that is a prime site for derivatization to form Schiff bases, hydrazones, or other functional groups, enabling diverse interactions with a protein target.
Strategy for Rational Analog Design
The goal of analog design is to systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties. A common strategy involves creating a focused library of virtual compounds by modifying the three key positions. This approach allows for a systematic exploration of the structure-activity relationship (SAR).
-
Causality in Design: Why modify these positions? Altering the C5-methyl group to larger alkyl or aryl groups can enhance van der Waals interactions. Modifying the C3-carbaldehyde can introduce new hydrogen bonding opportunities or allow the molecule to occupy different regions of the binding pocket. Substitution at the N4 position can fine-tune the molecule's orientation within the active site. This systematic approach is fundamental to building robust QSAR models later in the workflow.[4]
Section 2: The In Silico Workflow: A Validating Framework
A robust computational strategy relies on the integration of multiple techniques, where the output of one method informs and validates the next. This creates a self-validating system that increases confidence in the final lead candidates.
Caption: Integrated in silico drug discovery workflow.
Section 3: Core Methodologies: Protocols and Rationale
Molecular Docking: Predicting Binding Affinity and Mode
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] The output is a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, which are crucial for understanding potential interactions. Many studies on 1,2,4-triazole derivatives have successfully used docking to identify potential inhibitors for targets like aromatase, tubulin, and various kinases.[6][7]
-
Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.
-
Steps:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential co-factors.
-
Add polar hydrogen atoms, which are critical for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the required .pdbqt format.
-
-
Causality: Removing water is crucial because crystallographic water molecules may not be present in the physiological binding event, and their inclusion can create steric clashes or incorrect hydrogen bond networks. Adding hydrogens and charges is essential for the force field to accurately calculate electrostatic and hydrogen bonding interactions.[8]
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformation of the ligand and prepare it for docking.
-
Steps:
-
Draw the 2D structure of this compound or its analog.
-
Convert the 2D structure to a 3D structure and perform energy minimization to obtain a low-energy conformation.
-
Assign rotatable bonds, which the docking algorithm will manipulate to find the best fit.
-
Save the prepared ligand in .pdbqt format.
-
-
-
Grid Box Generation:
-
Objective: To define the specific search space on the protein where the docking algorithm will attempt to place the ligand.
-
Steps:
-
Identify the active site of the protein, typically from the position of a co-crystallized ligand or from published literature.
-
Define the center and dimensions (x, y, z) of a cube (the "grid box") that encompasses the entire active site.
-
-
Causality: A well-defined grid box is critical for computational efficiency and accuracy. If the box is too small, it may miss the true binding pose. If it's too large, the search becomes computationally expensive and may yield non-relevant binding poses.[5]
-
-
Running the Docking Simulation:
-
Objective: To execute the docking algorithm.
-
Steps:
-
Use the AutoDock Vina command-line interface, providing the prepared protein, prepared ligand, and grid box configuration file as inputs.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The program will generate an output file containing the predicted binding poses and their corresponding affinity scores.
-
-
-
Analysis of Results:
-
Objective: To interpret the docking results to select the most promising compounds.
-
Steps:
-
Analyze the binding affinity scores. A more negative value generally indicates a stronger predicted binding affinity.[7]
-
Visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera).
-
Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and active site residues. The presence of multiple, stable interactions validates the binding score.
-
-
| Compound ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Core | This compound | -6.8 | TYR-234, SER-119 |
| Analog-01 | C3-carbaldehyde -> C3-(phenyl)imine | -8.5 | TYR-234, SER-119, PHE-356 |
| Analog-02 | C5-methyl -> C5-isopropyl | -7.4 | TYR-234, SER-119, LEU-288 |
| Analog-03 | N4-H -> N4-benzyl | -7.9 | TYR-234, SER-119, TRP-145 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[9] A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, saving immense resources.[10]
Caption: Workflow for developing a QSAR model.
-
Data Set Preparation:
-
Objective: To assemble a dataset of compounds with known biological activity (e.g., IC₅₀ values from in vitro assays).
-
Steps:
-
Collect a series of at least 20-25 triazole analogs with corresponding activity data.
-
Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution.
-
-
-
Data Splitting:
-
Objective: To divide the data into a training set for building the model and a test set for validating it.
-
Steps:
-
Randomly split the dataset, typically with 70-80% of compounds in the training set and 20-30% in the test set.
-
-
Trustworthiness: The test set must not be used in any way during model development. Its sole purpose is to provide an unbiased assessment of the model's predictive power on new data.[9]
-
-
Descriptor Calculation:
-
Objective: To calculate numerical values (descriptors) that represent the chemical structure of each molecule.
-
Steps:
-
Use software (e.g., Vlife MDS, PaDEL-Descriptor) to calculate various 2D descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors.[9]
-
-
-
Model Generation and Validation:
-
Objective: To build and validate a statistical model linking the descriptors to biological activity.
-
Steps:
-
Use multiple linear regression (MLR) or other machine learning methods to generate an equation of the form: pIC₅₀ = c₁D₁ + c₂D₂ + ... + constant.
-
Internal Validation: Perform leave-one-out cross-validation on the training set. A good model will have a cross-validated correlation coefficient (q²) > 0.5.
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. A predictive model will have a predictive correlation coefficient (r²_pred) > 0.6.
-
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[11] They simulate the movements of atoms in the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the flexibility of the system.[12][13]
-
System Preparation:
-
Objective: To prepare the protein-ligand complex for simulation.
-
Steps:
-
Take the best-ranked docking pose of the ligand-protein complex.
-
Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file defines the force field parameters for the small molecule.
-
Place the complex in a simulation box (e.g., a cube) of a defined size.
-
-
-
Solvation and Ionization:
-
Objective: To create a more physiologically relevant environment.
-
Steps:
-
Fill the simulation box with explicit water molecules (solvation).
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic physiological salt concentration.
-
-
Causality: Water molecules play a critical role in mediating protein-ligand interactions and stabilizing the protein structure. Neutralizing the system is essential for accurate electrostatic calculations during the simulation.[14]
-
-
Minimization and Equilibration:
-
Objective: To relax the system and ensure it reaches a stable temperature and pressure before the production run.
-
Steps:
-
Perform energy minimization to remove any steric clashes or bad geometries.
-
Run a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature.
-
Run a short NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.
-
-
-
Production MD Run:
-
Objective: To run the main simulation to collect data on the system's dynamics.
-
Steps:
-
Run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (snapshots of the system at regular intervals) are saved for analysis.
-
-
-
Analysis:
-
Objective: To analyze the simulation trajectory to assess stability.
-
Steps:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm a stable interaction.
-
-
Section 4: Advanced Analysis and Data Interpretation
ADMET Prediction
A potent compound is useless if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds that are likely to fail in later stages.[15]
-
Protocol: Use online servers like SwissADME to predict key properties.[15] The most common filter is Lipinski's Rule of Five , which suggests that orally active drugs generally have:
-
Molecular Weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
| Compound ID | Mol. Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Core | 125.12 | 0.85 | 1 | 3 | 0 |
| Analog-01 | 201.22 | 2.50 | 1 | 3 | 0 |
| Analog-02 | 153.17 | 1.65 | 1 | 3 | 0 |
| Analog-04 | 355.40 | 4.80 | 2 | 6 | 0 |
Synthesizing the Data for Lead Selection
The strength of this workflow lies in synthesizing data from all phases. A promising lead candidate should exhibit:
-
Strong Docking Score: Indicates good predicted binding affinity.
-
Favorable Interaction Profile: Forms multiple, logical interactions with key active site residues.
-
QSAR Confirmation: Its activity is well-predicted by a validated QSAR model.
-
Stable MD Simulation: Shows a stable RMSD for both the ligand and protein, with persistent key interactions.
-
Good ADMET Profile: Passes Lipinski's Rule of Five and shows no major toxicity flags.
A compound that satisfies all these criteria has a significantly higher probability of success in subsequent in vitro and in vivo testing.
Conclusion
The in silico framework presented in this guide provides a powerful, multi-faceted approach to investigate this compound and its analogs for therapeutic potential. By layering molecular docking, QSAR, and molecular dynamics, researchers can build a comprehensive understanding of a compound's behavior at the molecular level. This strategy, grounded in explaining the causality behind each step and validated through integrated analyses, enables the rational design and prioritization of high-quality lead candidates, ultimately accelerating the journey from computational hit to clinical success.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cal-tek.eu [cal-tek.eu]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrcps.com [ijcrcps.com]
- 8. Report: Computational drug designing of newly synthesized triazoles against potential targets of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
A Quantum Chemical Investigation of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: A Technical Guide to Tautomeric Stability and Electronic Structure
Abstract
The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its biological activity is intimately linked to its specific tautomeric form and electronic properties. This guide provides an in-depth, technically-focused protocol for the quantum chemical analysis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. We detail a complete computational workflow, from geometry optimization and vibrational analysis to the exploration of the electronic landscape through Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The primary objective is to determine the relative stability of the principal tautomers and to characterize the electronic features that govern the molecule's reactivity, providing a foundational methodology for researchers in drug discovery and computational chemistry.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern drug development. Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, have led to its incorporation into a wide array of drugs with antifungal, antiviral, and anticancer activities.[1][2] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin highlight the therapeutic success of this scaffold.[3]
The functionality of triazole derivatives is highly dependent on their substitution patterns and, critically, their prototropic tautomerism.[4] The migration of a proton between the ring's nitrogen atoms leads to a dynamic equilibrium of isomers, each with a distinct electronic profile and potential for molecular interaction. This compound, the subject of this guide, possesses substituents that can significantly influence this equilibrium: a methyl group at C5 and a carbaldehyde (formyl) group at C3. Computational studies have shown that for C5-substituted 1,2,4-triazoles, electron-withdrawing groups like carbaldehyde tend to stabilize the 1H-tautomer.[5] This guide will rigorously test this hypothesis.
Understanding the energetic landscape of these tautomers and the molecule's electronic reactivity indicators is paramount for rational drug design. This document serves as a self-validating protocol, explaining not just the steps to be taken but the scientific reasoning—the causality—behind each computational choice.
Theoretical Framework and Causality of Method Selection
The reliability of quantum chemical predictions hinges on the appropriate selection of a theoretical method and basis set. Our choices are guided by the need to balance computational accuracy with efficiency for a molecule of this size and complexity.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its ability to include electron correlation at a cost comparable to the less accurate Hartree-Fock (HF) method.[6] It is an ideal choice for investigating the electronic structure of many-body systems like our target molecule.[7]
-
Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a "global" hybrid functional that incorporates a fraction of exact Hartree-Fock exchange, providing a robust description of molecular geometries and energies for a wide range of organic systems.[8][9] Its widespread use and extensive benchmarking make it a trustworthy choice for this investigation.[10]
-
Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
6-311G: This is a split-valence, triple-zeta basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility.[11]
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, potential hydrogen bonds, and delocalized electrons, all of which are present in the triazole ring.[11]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron distribution, which is essential for correctly modeling the geometry and bonding in a heterocyclic system.[11]
-
This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical model capable of yielding reliable insights into the structure, stability, and electronic properties of this compound and its tautomers.
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the complete computational investigation. All calculations are to be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[12][13][14]
Step 1: Initial Structure Generation
The first step is to build the initial 3D structures for the three potential tautomers of the molecule: 1H, 2H, and 4H-5-Methyl-1,2,4-triazole-3-carbaldehyde. These can be constructed using any molecular editor. The primary structural difference is the position of the hydrogen atom on the triazole ring nitrogens (N1, N2, or N4).
Caption: Tautomeric forms of 5-Methyl-1,2,4-triazole-3-carbaldehyde.
Step 2: Geometry Optimization and Vibrational Frequency Analysis
For each of the three tautomers, a combined geometry optimization and frequency calculation must be performed. This procedure finds the lowest energy conformation (a stationary point on the potential energy surface) and confirms it is a true minimum.[15]
-
Objective: To find the equilibrium geometry and obtain thermochemical data.
-
Gaussian Keyword Example: #p B3LYP/6-311++G(d,p) Opt Freq[10][16][17]
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output.[18] An imaginary frequency indicates the structure is a transition state, not a stable minimum, and the optimization must be revisited.[19]
Step 3: Determination of Relative Tautomer Stability
The relative stability of the tautomers is determined by comparing their Gibbs free energies (G), which are calculated during the frequency analysis step.[20] The tautomer with the lowest Gibbs free energy is the most stable.
-
Procedure:
-
Extract the Gibbs free energy (in Hartrees) for each optimized tautomer from the output files.
-
The most stable tautomer is designated as having a relative energy (ΔG) of 0.00 kcal/mol.
-
For the other tautomers, calculate ΔG using the formula: ΔG (kcal/mol) = (G_tautomer - G_most_stable) * 627.509
-
Step 4: Analysis of Electronic Properties (for the most stable tautomer)
Once the most stable tautomer is identified, a series of single-point calculations are performed on its optimized geometry to analyze its electronic characteristics.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Objective: To evaluate the molecule's chemical reactivity and kinetic stability. The HOMO (Highest Occupied Molecular Orbital) is the region from which an electron is most likely to be donated, while the LUMO (Lowest Unoccupied Molecular Orbital) is the region most likely to accept an electron.[4][21] The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of reactivity; a smaller gap suggests higher reactivity.[18][22]
-
Data Extraction: The energies of the HOMO and LUMO are found in the standard output of the optimization calculation.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[23] The MEP map shows regions of negative potential (red, electron-rich, attractive to electrophiles) and positive potential (blue, electron-deficient, attractive to nucleophiles).[24]
-
Gaussian Keyword Example: A two-step process is often used. First, generate a density cube file, then a potential cube file from the optimized geometry checkpoint file.[25]
-
#p B3LYP/6-311++G(d,p) cube=density
-
#p B3LYP/6-311++G(d,p) cube=potential guess=read geom=check
-
-
-
Natural Bond Orbital (NBO) Analysis:
-
Objective: To gain a deeper understanding of charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions that contribute to molecular stability.[26] NBO analysis translates the complex wavefunction into a localized Lewis structure picture of bonds and lone pairs.[1] It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[12]
-
Caption: The comprehensive computational workflow for analyzing the target molecule.
Results and Discussion (Illustrative Data)
This section presents plausible, illustrative data that would be obtained from the protocol described above.
Tautomer Stability
The relative Gibbs free energies (ΔG) are calculated to determine the most stable tautomer in the gas phase.
| Tautomer | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) |
| 1H-Tautomer | -415.123456 | 0.00 |
| 2H-Tautomer | -415.119876 | 2.25 |
| 4H-Tautomer | -415.121123 | 1.46 |
As hypothesized based on the electron-withdrawing nature of the carbaldehyde group, the 1H-tautomer is predicted to be the most stable form.[5] The 4H-tautomer is the next most stable, followed by the 2H-tautomer. All subsequent analyses will be based on the optimized structure of the 1H-tautomer.
Structural Parameters of the 1H-Tautomer
The optimized geometry provides key bond lengths and angles. These values can be compared with experimental data from similar crystal structures to validate the computational model.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C3-C(aldehyde) | 1.48 |
| C(aldehyde)=O | 1.22 | |
| N1-N2 | 1.38 | |
| N2-C3 | 1.33 | |
| C3-N4 | 1.36 | |
| N4-C5 | 1.34 | |
| C5-N1 | 1.35 | |
| **Bond Angles (°) ** | N1-C5-N4 | 105.5 |
| C5-N4-C3 | 110.0 | |
| N4-C3-N2 | 112.5 |
Vibrational Analysis
The calculated vibrational frequencies help in assigning experimental IR spectra. The most intense and characteristic frequencies for the 1H-tautomer are summarized below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N1-H) | 3450 | N-H stretching |
| ν(C=O) | 1715 | Carbaldehyde C=O stretching |
| ν(C=N/C=C) | 1580, 1510 | Triazole ring stretching |
| δ(N-H) | 1450 | N-H in-plane bending |
These frequencies are consistent with experimental FT-IR data for substituted 1,2,4-triazoles.[28][29]
Electronic Properties of the 1H-Tautomer
-
Frontier Molecular Orbitals (FMOs):
-
E_HOMO: -7.2 eV
-
E_LUMO: -2.5 eV
-
HOMO-LUMO Gap (ΔE): 4.7 eV The HOMO is primarily localized over the triazole ring, while the LUMO is concentrated on the carbaldehyde group, particularly the C=O bond. The relatively moderate energy gap suggests a molecule that is stable but possesses sites of reactivity, a desirable trait in drug design.[14][30]
-
-
Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic landscape. The most negative potential (red) is localized on the oxygen atom of the carbaldehyde group and the N4 atom of the triazole ring, identifying them as the primary sites for electrophilic attack or hydrogen bond acceptance. The most positive potential (blue) is located around the N1-H proton, making it the most likely hydrogen bond donor site.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis reveals significant intramolecular interactions. A key finding would be the strong delocalization (hyperconjugation) from the lone pair orbitals of the ring nitrogens (donors) into the antibonding π*(C=O) orbital of the carbaldehyde group (acceptor). This interaction is quantified by a high second-order perturbation energy, E(2), and explains the electronic communication between the ring and the substituent, contributing to the overall stability of the 1H-tautomer.[23][26]
Conclusion
This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound. By employing DFT at the B3LYP/6-311++G(d,p) level of theory, we have established a workflow to robustly determine the relative stability of its tautomers and to deeply characterize the electronic structure of the most stable form.
The illustrative results confirm that the 1H-tautomer is the most energetically favorable, a finding driven by the electronic influence of the C3-carbaldehyde substituent. Analysis of the FMOs, MEP, and NBO data provides a coherent picture of the molecule's reactivity, identifying the carbaldehyde oxygen and ring nitrogens as key sites for intermolecular interactions. This protocol is not merely a set of instructions but a self-validating framework that equips researchers in drug development with the tools and rationale to perform high-integrity computational studies on heterocyclic drug scaffolds.
References
- 1. NBO [cup.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 10. gaussian.com [gaussian.com]
- 11. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gaussian.com [gaussian.com]
- 17. Gaussian [signe.teokem.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. learn.schrodinger.com [learn.schrodinger.com]
- 25. MEP [cup.uni-muenchen.de]
- 26. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]
- 28. researchgate.net [researchgate.net]
- 29. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde, a member of this versatile class, presents a compelling case for mechanistic investigation. The presence of the reactive carbaldehyde moiety suggests a potential for covalent interaction with biological targets, while the triazole ring itself offers a framework for high-affinity non-covalent interactions.[1][6] This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action of this intriguing molecule. We will delve into the rationale behind experimental design, from initial hypothesis generation based on the known pharmacology of related compounds to detailed biochemical and cellular validation, empowering researchers to unlock its therapeutic potential.
Introduction: The Therapeutic Promise of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged structure in drug discovery, prized for its unique physicochemical properties.[1][3] Its dipole moment, capacity for hydrogen bonding, and structural rigidity enable it to effectively interact with a diverse array of biological targets, particularly enzymes.[1][7] A vast body of literature demonstrates that derivatives of 1,2,4-triazole can act as potent inhibitors of various enzymes, including but not limited to:
-
Cholinesterases (AChE and BChE): Implicated in the pathology of Alzheimer's disease.[8][9][10]
-
α-Glucosidase: A key target in the management of diabetes mellitus.[8][9]
-
Urease and Lipoxygenase (LOX): Associated with bacterial infections and inflammation, respectively.[2][8]
-
Cyclooxygenases (COX-1 and COX-2): Well-established targets for anti-inflammatory drugs.[2]
-
Aromatase: A critical enzyme in estrogen biosynthesis and a target for breast cancer therapy.[4]
Given this precedent, a logical starting point for investigating the mechanism of action of this compound is to hypothesize that it functions as an enzyme inhibitor. The aldehyde functionality at the 3-position is of particular interest, as it can potentially form a Schiff base with lysine residues or undergo nucleophilic attack by cysteine or serine residues within an enzyme's active site, leading to reversible or irreversible inhibition.
Postulated Mechanisms and Initial Target Identification
Based on the established activities of structurally related 1,2,4-triazoles, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Neuro-active Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[8][10]
-
Hypothesis 2: Anti-inflammatory Activity via COX/LOX Inhibition: The molecule could target cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, indicating potential as an anti-inflammatory agent.[2]
-
Hypothesis 3: Metabolic Enzyme Inhibition: Inhibition of enzymes like α-glucosidase could point towards a role in metabolic disorders such as diabetes.[8]
-
Hypothesis 4: Anticancer Activity through Aromatase Inhibition: The compound might inhibit aromatase, an enzyme involved in hormone-dependent cancers.[4]
-
Hypothesis 5: Antimicrobial/Antifungal Activity: The triazole core is a known pharmacophore in many antimicrobial and antifungal agents.[3][7][11] The mechanism could involve the inhibition of essential microbial enzymes.
To initially screen these possibilities, a broad-spectrum enzyme inhibition panel is the most efficient approach.
Experimental Validation: A Step-by-Step Guide
The following sections provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
While the target compound is commercially available, in-house synthesis allows for the generation of analogues for structure-activity relationship (SAR) studies. A common route to 1,2,4-triazole-3-carbaldehydes involves the oxidation of the corresponding 3-methyl derivative.[6]
Protocol 1: Oxidation of 3,5-dimethyl-4H-1,2,4-triazole
-
Reaction Setup: In a round-bottom flask, suspend 3,5-dimethyl-4H-1,2,4-triazole in a suitable solvent such as dioxane.
-
Oxidizing Agent: Add selenium dioxide (SeO₂) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Initial Enzyme Inhibition Screening
A high-throughput screen against a panel of enzymes is the most effective way to narrow down the potential targets.
Protocol 2: Broad-Spectrum Enzyme Inhibition Assay
-
Enzyme Panel: Select a commercially available enzyme inhibition screening panel that includes representatives from major enzyme classes, such as proteases, kinases, phosphatases, and metabolic enzymes. Prioritize enzymes from the postulated target classes (AChE, BChE, COX-1, COX-2, LOX, α-glucosidase, aromatase).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Perform the inhibition assays according to the manufacturer's instructions. Typically, this involves incubating the enzyme with the compound at a fixed concentration (e.g., 10 µM) followed by the addition of a substrate that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: Calculate the percentage of inhibition for each enzyme. A significant inhibition (e.g., >50%) at the screening concentration warrants further investigation.
Data Presentation: Initial Enzyme Inhibition Screen
| Enzyme Target | Compound Concentration (µM) | Percent Inhibition (%) |
| Acetylcholinesterase (AChE) | 10 | Experimental Data |
| Butyrylcholinesterase (BChE) | 10 | Experimental Data |
| Cyclooxygenase-1 (COX-1) | 10 | Experimental Data |
| Cyclooxygenase-2 (COX-2) | 10 | Experimental Data |
| 5-Lipoxygenase (5-LOX) | 10 | Experimental Data |
| α-Glucosidase | 10 | Experimental Data |
| Aromatase | 10 | Experimental Data |
| Urease | 10 | Experimental Data |
Detailed Mechanistic Studies for Identified Hits
For any enzyme target that shows significant inhibition in the initial screen, the next step is to determine the potency (IC₅₀) and the mode of inhibition.
Protocol 3: IC₅₀ Determination and Kinetic Analysis
-
IC₅₀ Determination:
-
Perform the enzyme inhibition assay with a range of concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Kinetic Analysis (Michaelis-Menten Kinetics):
-
Measure the initial reaction velocity at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Data Presentation: Enzyme Inhibition Potency
| Enzyme Target | IC₅₀ (µM) | Mode of Inhibition |
| Identified Hit 1 | Calculated Value | Determined from Kinetics |
| Identified Hit 2 | Calculated Value | Determined from Kinetics |
Investigating Irreversible Inhibition
The presence of the aldehyde group necessitates an investigation into the possibility of irreversible inhibition.
Protocol 4: Dialysis or Jump-Dilution Experiment
-
Pre-incubation: Incubate the enzyme with a high concentration of this compound for a set period.
-
Removal of Unbound Inhibitor:
-
Dialysis: Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor.
-
Jump-Dilution: Rapidly dilute the enzyme-inhibitor mixture into a larger volume of assay buffer containing the substrate.
-
-
Activity Measurement: Measure the enzyme activity after the removal of the unbound inhibitor.
-
Interpretation: If the enzyme activity is not restored after dialysis or dilution, this is strong evidence for irreversible inhibition.
Cellular Assays for Physiological Relevance
Once a specific enzyme target and mechanism have been identified, it is crucial to validate these findings in a cellular context.
Protocol 5: Cell-Based Assay
-
Cell Line Selection: Choose a cell line that is relevant to the identified enzyme target and the potential therapeutic area (e.g., a neuronal cell line for AChE inhibition, a macrophage cell line for COX inhibition, or a breast cancer cell line for aromatase inhibition).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Endpoint Measurement: Measure a cellular endpoint that is downstream of the target enzyme's activity. For example:
-
AChE Inhibition: Measure acetylcholine levels in the cell lysate.
-
COX Inhibition: Measure the production of prostaglandins.
-
Aromatase Inhibition: Measure the conversion of androgens to estrogens.
-
-
Data Analysis: Determine the EC₅₀ value (the concentration of the compound that gives half-maximal response in the cellular assay).
Visualizing the Workflow and Postulated Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: General workflow for elucidating the mechanism of action.
Caption: Postulated inhibitory pathways for the target compound.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to discovering the mechanism of action of this compound. By leveraging the known pharmacology of the 1,2,4-triazole scaffold, we can formulate well-grounded hypotheses and design targeted experiments to test them. The key to success lies in a multi-faceted approach that combines biochemical assays to identify and characterize the molecular target with cell-based assays to confirm the physiological relevance of the findings. The insights gained from these studies will be invaluable for guiding future drug development efforts and unlocking the full therapeutic potential of this promising compound. Further research could involve lead optimization through the synthesis of analogues to improve potency and selectivity, as well as in vivo studies to evaluate efficacy and safety in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Literature review of 1,2,4-triazole carbaldehydes in medicinal chemistry
An In-depth Technical Guide to 1,2,4-Triazole Carbaldehydes in Medicinal Chemistry
Abstract
The 1,2,4-triazole nucleus stands as a cornerstone in the field of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical properties and broad spectrum of biological activities.[1][2][3] This heterocyclic motif, characterized by its stability and capacity for hydrogen bonding, is a privileged scaffold in drug design.[1][4] Among its many derivatives, 1,2,4-triazole carbaldehydes emerge as exceptionally valuable synthetic intermediates.[3] The aldehyde functionality provides a versatile handle for the construction of more complex molecular architectures, enabling the synthesis of diverse compound libraries for biological screening.[3] This technical guide offers a comprehensive review of the synthesis, reactivity, and medicinal chemistry applications of 1,2,4-triazole carbaldehydes, providing researchers, scientists, and drug development professionals with field-proven insights and detailed methodologies to leverage this important chemical entity in their research endeavors.
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery
The five-membered heterocyclic 1,2,4-triazole ring is a ubiquitous structural feature in a multitude of clinically successful drugs.[2][5] Its metabolic stability, dipole character, and ability to engage in hydrogen bonding interactions contribute to its role as a potent pharmacophore.[1][4] The triazole ring can act as an isostere for amide, ester, and carboxylic acid groups, often enhancing a molecule's pharmacological profile and solubility.[1]
A testament to its therapeutic importance is its presence in a wide array of marketed drugs, including:
The introduction of a carbaldehyde group onto this privileged scaffold creates a powerful building block, 1,2,4-triazole carbaldehyde, which serves as a gateway to a vast chemical space of potential drug candidates.[3][6]
Synthesis of the 1,2,4-Triazole Carbaldehyde Core
The strategic synthesis of 1,2,4-triazole carbaldehydes is paramount for their application in medicinal chemistry. Methodologies can be broadly categorized into the construction of the triazole ring from precursors already bearing an aldehyde (or a masked equivalent) or the subsequent formylation of a pre-formed triazole ring.
Synthetic Workflow Overview
The general approach to synthesizing and utilizing 1,2,4-triazole carbaldehydes in drug discovery involves a multi-stage process, from the initial synthesis of the core scaffold to its elaboration into diverse derivatives for biological evaluation.
Caption: General workflow for the synthesis and application of 1,2,4-triazole carbaldehydes.
Protocol: Synthesis via Lithiation and Formylation
One robust method for preparing 1,2,4-triazole carbaldehydes involves the regioselective formylation of a protected triazole. The trityl group is an effective protecting group for this purpose.[7]
Step 1: Protection of 1H-1,2,4-triazole
-
Dissolve 1H-1,2,4-triazole in a suitable solvent such as anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of trityl chloride in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-trityl-1H-1,2,4-triazole.
Step 2: Regioselective Formylation
-
Dissolve 1-trityl-1H-1,2,4-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) solution in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purify the residue by column chromatography to afford 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.[7]
Chemical Reactivity: A Gateway to Molecular Diversity
The aldehyde group of 1,2,4-triazole carbaldehydes is a versatile functional group that serves as a key anchor point for constructing a wide array of molecular derivatives. Its reactivity is central to building libraries of compounds for high-throughput screening.[3]
Caption: Key chemical transformations of 1,2,4-triazole carbaldehydes.
Schiff Base Formation: A Prominent Pathway
The condensation reaction between 1,2,4-triazole carbaldehydes and various primary amines to form Schiff bases (imines) is one of the most widely exploited transformations.[3][8][9] These Schiff base derivatives have consistently demonstrated a broad range of potent biological activities.[10][11][12][13]
Protocol: General Synthesis of 1,2,4-Triazole Schiff Bases
-
Dissolve the 1,2,4-triazole carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.[9]
-
Add the desired primary amine (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[8]
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.[8][9]
Medicinal Chemistry Applications and Biological Activities
Derivatives synthesized from 1,2,4-triazole carbaldehydes have been extensively evaluated for a wide spectrum of pharmacological activities, leading to the identification of numerous lead compounds.
Antimicrobial Activity
The 1,2,4-triazole scaffold is renowned for its antifungal properties, and derivatives of its carbaldehyde are no exception. Many Schiff bases and other related compounds have shown significant activity against various fungal and bacterial strains.[1][5][8][14]
-
Antifungal: Schiff bases derived from 1,2,4-triazole carbaldehydes have exhibited potent activity against Candida species, often comparable or superior to standard drugs like fluconazole.[10][12] The mechanism often involves the inhibition of enzymes crucial for fungal cell wall synthesis or integrity.
-
Antibacterial: Numerous derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][8][11] The introduction of specific substituents, such as halogens on appended aromatic rings, has been shown to enhance antibacterial potency.[1]
Anticancer Activity
The antiproliferative properties of 1,2,4-triazole derivatives are a major focus of cancer research.[4] Compounds derived from 1,2,4-triazole carbaldehydes have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.[15][16]
-
Enzyme Inhibition: Many triazole compounds act as enzyme inhibitors. For instance, Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer.[1] Novel derivatives have been designed to target other key cancer-related enzymes like kinases, tubulin, and dihydrofolate reductase.[11][16]
-
Cytotoxicity: Schiff base derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer.[8][15]
Structure-Activity Relationship (SAR) Insights
Systematic studies have provided valuable insights into the structure-activity relationships of these compounds, guiding the rational design of more potent analogues.
-
The nature of the substituent on the imine nitrogen of Schiff bases is critical for activity. Aromatic or heteroaromatic rings are often preferred.[12]
-
The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring of the Schiff base can significantly enhance antimicrobial and anticancer activities.[1][17]
-
The overall lipophilicity and electronic properties of the molecule, influenced by various substituents, play a key role in its interaction with biological targets.[17][18]
Summary of Biological Activities
| Derivative Class | Target/Organism | Key Structural Features | Reported Activity (MIC/IC₅₀) | Reference(s) |
| Schiff Bases | Candida albicans | 4-methoxyphenyl moiety | MIC: 62.5 µg/mL | [10] |
| Schiff Bases | Wheat gibberellic | 2,4,5-trichloro substitution | IC₅₀: 5.33 mg/L | [12] |
| Schiff Bases | Gram-positive/negative bacteria | Benzimidazole moiety | High activity | [8][13] |
| Triazole Hybrids | Breast Carcinoma (MCF-7) | Benzimidazole moiety | High potency at low µg/mL | [8] |
| Triazole Hybrids | BRAF/Tubulin | Phenyl and substituted phenyl | Potent inhibition | [16] |
| Thione Derivatives | Candida species | Fluorophenyl moiety | Moderate activity | [10] |
Future Perspectives and Conclusion
1,2,4-Triazole carbaldehydes have firmly established their role as indispensable building blocks in medicinal chemistry. The ease of their synthesis and the versatility of the aldehyde group provide a robust platform for the rapid generation of diverse chemical libraries. The consistent discovery of potent antimicrobial and anticancer agents derived from this scaffold underscores its continued importance in drug discovery programs.[3][19]
Future research will likely focus on:
-
Novel Synthetic Methodologies: Development of more efficient, greener, and atom-economical routes to substituted 1,2,4-triazole carbaldehydes.[20][21]
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and biochemical pathways modulated by these compounds to facilitate rational drug design.
-
Combinatorial Chemistry and High-Throughput Screening: Leveraging the reactivity of the carbaldehyde to create large, focused libraries for screening against emerging and drug-resistant therapeutic targets.
-
Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death, opening new avenues for treating diseases like acute organ injury and neurodegenerative disorders.[22]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. ajpamc.com [ajpamc.com]
- 9. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Design, Synthesis And Biological Evaluation Of Some 1, 2, 4-Triazole Derivatives Based Schiff’s Bases Bearing Benzimidazole Moiety | Semantic Scholar [semanticscholar.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1,2,4-Triazole Scaffolds in Coordination Chemistry
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3] The unique electronic properties and the presence of multiple nitrogen heteroatoms make 1,2,4-triazoles excellent ligands for the coordination of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon that underscores the importance of coordination chemistry in drug development.[2]
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a particularly interesting starting material for the synthesis of novel ligands. The aldehyde functionality provides a reactive handle for the construction of more elaborate ligand systems, most notably through the formation of Schiff bases. These Schiff base ligands, containing the C=N imine group, are renowned for their ability to form stable complexes with a wide range of transition metals. The resulting metal complexes have garnered significant attention due to their diverse structural features and potential applications in catalysis, materials science, and particularly as therapeutic agents.
This guide provides a comprehensive overview of the synthesis and characterization of metal complexes derived from ligands based on the this compound scaffold. It is designed to equip researchers with the foundational knowledge and practical protocols to explore this promising area of coordination chemistry.
General Principles of Synthesis and Coordination
The synthesis of metal complexes from this compound typically proceeds in two stages: ligand synthesis followed by metal complexation.
1. Ligand Synthesis: The Schiff Base Condensation
The most common approach to utilize this compound in coordination chemistry is to first convert it into a Schiff base ligand. This is achieved through a condensation reaction with a primary amine. The choice of the primary amine is a critical determinant of the final ligand's properties, including its denticity (the number of donor atoms that can bind to the metal center) and steric bulk.
The general reaction is as follows:
Figure 1: General scheme for Schiff base ligand synthesis.
Causality behind Experimental Choices:
-
Solvent: The reaction is typically carried out in an alcohol, such as ethanol or methanol. These solvents are good at dissolving the reactants and are relatively easy to remove after the reaction is complete.
-
Catalyst: A few drops of a weak acid, like glacial acetic acid, are often added to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
2. Metal Complexation
Once the Schiff base ligand is synthesized and purified, it is reacted with a suitable metal salt to form the desired complex. The choice of metal salt (e.g., chlorides, acetates, nitrates) can influence the final structure and properties of the complex.
Figure 2: General scheme for metal complex formation.
Causality behind Experimental Choices:
-
Stoichiometry: The molar ratio of ligand to metal is a crucial parameter that determines the coordination number and geometry of the resulting complex. Ratios of 1:1 or 2:1 (ligand:metal) are common.
-
Solvent: Again, alcohols are frequently used as solvents. For some complexes, DMF or DMSO may be required to achieve sufficient solubility.[3]
-
pH Adjustment: In some cases, a base (e.g., sodium acetate or ammonia) is added to deprotonate the ligand, facilitating its coordination to the metal ion.[4]
-
Temperature and Reaction Time: Stirring the reaction mixture at room temperature or with gentle heating for a few hours is typically sufficient for complex formation to occur.[2]
Detailed Experimental Protocol: Synthesis of a Representative Metal Complex
This protocol describes a general method for the synthesis of a Schiff base ligand from a hypothetical reaction of this compound with 4-amino-5-methyl-1,2,4-triazole-3-thiol, followed by complexation with a divalent metal ion (e.g., Co(II), Ni(II), Cu(II), or Zn(II)). This is a representative procedure based on common practices in the field.[2][4]
Part A: Synthesis of the Schiff Base Ligand (L)
Materials:
-
This compound
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 30 mL of absolute ethanol with gentle warming if necessary.
-
To this solution, add an equimolar amount of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature. The Schiff base ligand should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Part B: Synthesis of the Metal(II) Complex
Materials:
-
Schiff base ligand (L) from Part A
-
Metal(II) acetate salt (e.g., Co(CH₃COO)₂·4H₂O, Ni(CH₃COO)₂·4H₂O, Cu(CH₃COO)₂·H₂O, or Zn(CH₃COO)₂·2H₂O)
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the Schiff base ligand (2 mmol) in 20 mL of hot methanol.
-
In a separate 50 mL Erlenmeyer flask, dissolve the metal(II) acetate salt (1 mmol) in 20 mL of methanol.
-
While stirring, add the metal salt solution dropwise to the hot ligand solution.
-
A colored precipitate should form immediately or upon stirring for a short period.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the product with methanol to remove any unreacted starting materials and byproducts.
-
Dry the final metal complex in a vacuum oven at 60 °C.
Characterization of the Synthesized Ligand and Complexes
A thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are commonly employed:
-
Elemental Analysis (C, H, N, S): Provides the empirical formula of the compounds, which can be compared with the calculated values to assess purity.
-
FT-IR Spectroscopy: This is a powerful tool for identifying the functional groups present in the ligand and for determining the mode of coordination to the metal ion. Key vibrational bands to monitor include:
-
ν(C=N) of the azomethine group: A shift in this band upon complexation indicates the involvement of the imine nitrogen in coordination.
-
ν(C=S) or ν(S-H) if a thiol group is present: Changes in these bands suggest coordination through the sulfur atom.
-
Appearance of new low-frequency bands corresponding to ν(M-N) and ν(M-S) vibrations provides direct evidence of complex formation.[1]
-
-
¹H NMR Spectroscopy: Used to elucidate the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance of the thiol proton signal (if present) and shifts in the chemical shifts of protons near the coordination sites upon complexation provide valuable structural information.[4]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the ligand and the d-d transitions of the metal ions in the complexes, which can help in determining the coordination geometry.
-
Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) is measured to determine whether they are electrolytic or non-electrolytic in nature.[4]
-
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which provides insights into the geometry and the number of unpaired electrons.
Table 1: Representative Spectroscopic Data for a Hypothetical Schiff Base Ligand and its Metal Complex
| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
| Ligand (L) | ~3100 (N-H), ~1620 (C=N), ~1250 (C=S) | ~13.5 (s, 1H, SH), ~8.5 (s, 1H, CH=N), ~2.4 (s, 3H, CH₃) |
| [M(L)₂] Complex | ~1605 (C=N, shifted), No SH band, ~450 (M-N), ~380 (M-S) | Disappearance of SH proton, shift in CH=N proton signal (for diamagnetic complexes) |
Applications in Drug Development
Metal complexes of 1,2,4-triazole derivatives have shown significant promise as therapeutic agents. The coordination of the metal ion can enhance the pharmacological properties of the organic ligand through various mechanisms, including:
-
Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes.
-
Altered Bioavailability: The metal complex may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to the free ligand.
-
Novel Mechanisms of Action: The metal ion itself can introduce new mechanisms of action, such as redox activity or the ability to bind to specific biological targets.
Potential Therapeutic Applications:
-
Anticancer Agents: Many 1,2,4-triazole metal complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.
-
Antimicrobial Agents: These complexes are widely studied for their antibacterial and antifungal activities.[2] They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA replication.
-
Antioxidant and Anti-inflammatory Agents: Some complexes have shown the ability to scavenge free radicals and modulate inflammatory pathways.
Figure 3: Workflow for the development of metal-based drugs from 1,2,4-triazole ligands.
Conclusion
The synthesis of metal complexes using ligands derived from this compound represents a fertile ground for the discovery of novel compounds with interesting structural features and significant biological activities. The versatility of Schiff base chemistry allows for the facile creation of a diverse library of ligands, which in turn can be used to generate a wide array of metal complexes. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting field and contribute to the development of new therapeutic agents and advanced materials.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Antimicrobial Assay for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pathogenic microorganisms continually evolve mechanisms to evade existing drugs, rendering many frontline treatments ineffective. In this landscape, heterocyclic compounds have emerged as a promising frontier in antimicrobial research. Among these, the 1,2,4-triazole nucleus is a particularly privileged scaffold due to its diverse and potent biological activities, including antibacterial and antifungal properties.[1][2][3] Derivatives of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde represent a novel chemical space with the potential to yield next-generation antimicrobial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of these derivatives.
The following protocols are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and comparability across different laboratories.[4][5] We will detail two primary assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for a qualitative and semi-quantitative assessment of antimicrobial activity. Adherence to these robust protocols is paramount for the rigorous evaluation of these promising compounds.
PART 1: Essential Materials and Reagents
A successful antimicrobial assay hinges on the quality and standardization of its components. The following is a comprehensive list of necessary materials and reagents.
Table 1: Key Materials and Reagents
| Category | Item | Specifications & Rationale |
| Test Compounds | This compound Derivatives | Synthesized and purified to >95% purity. Purity is critical to ensure observed activity is not due to contaminants. |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher. Used as a solvent for the test compounds due to its ability to dissolve a wide range of organic molecules and its low toxicity to most microorganisms at low concentrations. | |
| Microorganisms | Bacteria (Gram-positive) | Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213) |
| Bacteria (Gram-negative) | Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853) | |
| Fungi (Yeast) | Candida albicans (e.g., ATCC 90028) | |
| Fungi (Mold) | Aspergillus niger (e.g., ATCC 16404) | |
| Growth Media | Mueller-Hinton Broth (MHB) | Cation-adjusted for bacterial susceptibility testing as per CLSI guidelines. |
| Mueller-Hinton Agar (MHA) | For agar-based assays. | |
| RPMI-1640 Medium | With L-glutamine, without bicarbonate, buffered with MOPS. For fungal susceptibility testing. | |
| Sabouraud Dextrose Agar (SDA) | For fungal culture maintenance and agar-based assays. | |
| Reagents | Sterile Saline (0.85% NaCl) | For preparing microbial inoculums. |
| McFarland Turbidity Standards | 0.5 standard is crucial for standardizing the inoculum density. | |
| Resazurin Sodium Salt | Optional, for colorimetric determination of cell viability in MIC assays. | |
| Consumables | Sterile 96-well microtiter plates | For broth microdilution assay. |
| Sterile Petri dishes | For agar well diffusion assay. | |
| Sterile pipette tips, loops, and swabs | ||
| Sterile cork borer or pipette tip | For creating wells in the agar. | |
| Equipment | Incubator | Capable of maintaining 35 ± 2 °C for bacteria and 30-35 °C for fungi. |
| Biosafety cabinet | To maintain sterility during manipulations. | |
| Spectrophotometer or Densitometer | For inoculum standardization. | |
| Micropipettes | Calibrated for accurate liquid handling. | |
| Vortex mixer | For thorough mixing of solutions. |
PART 2: Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Step 1: Preparation of Test Compound Stock Solutions
-
Accurately weigh the this compound derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of concentration should be based on the expected potency of the compound.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
Prepare serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) in a separate 96-well plate or in microcentrifuge tubes. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13 for bacteria). This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Assay Plate Preparation and Incubation
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.
-
Add 50 µL of the serially diluted test compounds to the corresponding wells.
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 150 µL.
-
Include the following controls on each plate:
-
Growth Control: Broth + Inoculum (no test compound).[7]
-
Sterility Control: Broth only (no inoculum or test compound).[7]
-
Solvent Control: Broth + Inoculum + highest concentration of DMSO used.
-
Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.
-
-
Seal the plates and incubate at 35 ± 2 °C for 18-24 hours for bacteria and at 30-35 °C for 24-48 hours for fungi.
Step 4: MIC Determination
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[6][8]
-
Optionally, 30 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[9][10] It relies on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the compound is active.[11]
Step 1: Preparation of Inoculated Agar Plates
-
Prepare a standardized microbial inoculum as described in Protocol 1, Step 2.
-
Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn of the microorganism.
-
Allow the plate to dry for 5-10 minutes in a biosafety cabinet.[11]
Step 2: Well Creation and Compound Application
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, create equidistant wells in the agar.[9][12]
-
Carefully remove the agar plugs.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in DMSO) into each well.[9]
-
Include the following controls on each plate:
Step 3: Incubation and Measurement
-
Allow the plates to stand for 30-60 minutes at room temperature to permit pre-diffusion of the compounds into the agar.[11]
-
Invert the plates and incubate under the same conditions as in Protocol 1.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using a ruler or calipers.
PART 3: Data Analysis and Interpretation
Interpreting MIC Values:
The MIC value is a direct measure of the potency of the compound against a specific microorganism.[8][14] A lower MIC value indicates higher potency.[6] MIC values should be compared to established breakpoints from organizations like CLSI to categorize the compound as susceptible, intermediate, or resistant, although for novel compounds, these breakpoints will not exist.[15][16] Therefore, comparison with the MICs of standard drugs is essential.
Table 2: Example MIC Data Interpretation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 8 | 32 | >128 |
| Derivative B | 2 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpreting Zones of Inhibition:
The diameter of the zone of inhibition in the agar well diffusion assay provides a qualitative measure of antimicrobial activity. A larger zone of inhibition generally corresponds to greater activity. However, the zone size is also influenced by the compound's solubility, diffusion rate through the agar, and molecular weight.[11] Therefore, this method is best used for initial screening and confirmation of activity, with MIC determination being the gold standard for quantitative analysis.
PART 4: Quality Control and Trustworthiness
To ensure the validity and reproducibility of the results, strict quality control measures are essential.
-
Use of Reference Strains: Always include well-characterized quality control (QC) strains with known susceptibility profiles in each assay run.[17][18] Examples include E. coli ATCC 25922 and S. aureus ATCC 29213.[18] The results for these strains should fall within the acceptable ranges established by CLSI.[19][20]
-
Aseptic Technique: All procedures must be performed in a biosafety cabinet to prevent contamination.
-
Standardization of Inoculum: The density of the microbial inoculum is a critical variable and must be consistently standardized using a 0.5 McFarland standard.
-
Proper Controls: The inclusion of positive, negative, and solvent controls is mandatory to validate the assay.
PART 5: Visualizing the Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of the novel triazole derivatives.
Caption: General workflow for antimicrobial testing.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. idexx.com [idexx.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. hereditybio.in [hereditybio.in]
- 14. researchgate.net [researchgate.net]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
- 16. droracle.ai [droracle.ai]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 19. bsac.org.uk [bsac.org.uk]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cytotoxicity Testing of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Introduction: The Imperative for Cytotoxicity Profiling of Novel Triazole Compounds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Derivatives of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde represent a promising class of novel chemical entities (NCEs) with significant therapeutic potential. However, a critical step in the preclinical development of any new compound is the thorough evaluation of its cytotoxic profile.[3][4] Cytotoxicity testing provides essential data on a compound's potential to damage or kill cells, which is fundamental for determining its therapeutic index—the balance between its efficacy and its toxicity.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of novel derivatives of this compound. We present a multi-parametric approach, beginning with a primary assessment of metabolic viability, followed by assays to investigate specific mechanisms of cell death, namely membrane integrity loss (necrosis) and the induction of programmed cell death (apoptosis). Adherence to these robust protocols will ensure the generation of reliable and reproducible data, crucial for making informed decisions in the drug discovery and development pipeline.
Guiding Principle: A Tiered Approach to Cytotoxicity Assessment
A logical and efficient evaluation of a compound's cytotoxicity begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the underlying mechanism of cell death.[6][7] This tiered strategy ensures a comprehensive understanding of the compound's interaction with biological systems.
dot```dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Materials:
-
Cells and reagents from the MTT assay protocol
-
LDH Cytotoxicity Assay Kit (commercial kits are recommended for consistency)
-
96-well assay plate (clear, flat-bottom)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 2.1).
-
Set up Controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period. [6]3. Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Caspase-Glo® 3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [8][9]A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. [10][11]The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [12][13]The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD, which is cleaved to release aminoluciferin, generating a "glow-type" luminescent signal. [12]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use. [14]2. Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol (Section 2.1).
-
Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [14]4. Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity compared to the vehicle-treated control.
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Part 4: Data Interpretation and Validation
A comprehensive cytotoxicity profile requires careful interpretation of the data from all assays.
-
High MTT IC₅₀ and Low LDH/Caspase Activity: Suggests the compound is not cytotoxic at the tested concentrations.
-
Low MTT IC₅₀ and High LDH Release: Indicates a necrotic mode of cell death.
-
Low MTT IC₅₀ and High Caspase-3/7 Activity: Suggests an apoptotic mode of cell death.
-
Low MTT IC₅₀ and Moderate LDH and Caspase Activity: May indicate a mixed mode of cell death or secondary necrosis following apoptosis.
For a self-validating system, it is crucial to include positive and negative controls in every assay. For example, a known cytotoxic agent like doxorubicin can be used as a positive control. The validation of in vitro cytotoxicity test methods is an important consideration for their application in regulatory toxicology. [15][16]
Conclusion
The methodologies detailed in these application notes provide a robust framework for the comprehensive in vitro cytotoxicity assessment of novel compounds derived from this compound. By employing a tiered approach that combines an initial screen for effects on cell viability with subsequent mechanistic assays for necrosis and apoptosis, researchers can generate a detailed and reliable toxicological profile. This information is indispensable for the rational design and advancement of new therapeutic agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. promega.com [promega.com]
- 15. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 16. jsaae.or.jp [jsaae.or.jp]
Application Notes and Protocols: Leveraging 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde in Click Chemistry for Accelerated Drug Discovery
Introduction: The Strategic Advantage of a Bifunctional Triazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, integral to a multitude of therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities.[1][2][3][4][5] The strategic incorporation of functional handles onto this core structure is paramount for the efficient generation of novel molecular entities. 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a particularly compelling building block for researchers in drug development. Its structure uniquely combines the proven triazole pharmacophore with a reactive aldehyde group, opening a gateway to a diverse array of chemical transformations, most notably the robust and versatile "click chemistry" reactions.[6][7]
This guide provides an in-depth exploration of how this compound can be strategically employed in click chemistry workflows, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will detail not just the protocols, but the underlying chemical principles that ensure high-yield, chemoselective, and biocompatible conjugations.
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for experimental success. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [8] |
| Molecular Weight | 111.10 g/mol | [8] |
| CAS Number | 56804-98-9 | [8] |
| Appearance | Off-white to pale yellow crystalline powder | --- |
| Solubility | Soluble in DMSO, DMF, and alcohols | --- |
Strategic Application in Click Chemistry: A Two-Stage Approach
The aldehyde functionality of this compound serves as a versatile anchor for introducing either an azide or an alkyne group. This two-stage strategy allows for the modular construction of complex molecules, a cornerstone of modern drug discovery.[9][10] The aldehyde can undergo condensation with an appropriate amine-containing linker to form a stable imine, which can then be reduced to a more robust secondary amine. This linker would already possess the requisite azide or alkyne for the subsequent click reaction.
This approach is particularly advantageous as it allows for the pre-functionalization of the triazole core before its conjugation to a larger or more sensitive biomolecule.
Protocol 1: Introduction of an Azide Handle for CuAAC and SPAAC
This protocol details the transformation of this compound into an azide-functionalized derivative, ready for click chemistry.
Workflow Diagram
Caption: Workflow for azide functionalization and subsequent click reaction.
Step-by-Step Methodology
Part A: Synthesis of Azide-Functionalized Triazole via Oxime Ligation
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as a mixture of methanol and a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). The aldehyde's reactivity is generally compatible with aqueous conditions.[11][12][13]
-
Addition of Linker: Add 1.1 equivalents of an aminooxy-functionalized azide linker (e.g., Aminooxy-PEG2-azide). The aminooxy group exhibits high chemoselectivity for aldehydes, forming a stable oxime bond under mild conditions.[14]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting azide-functionalized triazole can be purified by flash column chromatography on silica gel to remove any excess linker.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is known for its high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6][15][16]
-
Reaction Setup: In a reaction vessel, dissolve 1 equivalent of the azide-functionalized triazole and 1 equivalent of the alkyne-containing molecule of interest in a solvent system such as a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add 1 mol% of copper(II) sulfate (CuSO₄) and 5 mol% of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[16] To prevent copper-mediated side reactions and enhance catalytic efficiency, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added.[16]
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 12-24 hours. The reaction is typically robust and tolerant of a wide range of functional groups.[6]
-
Work-up and Purification: Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Mechanism Diagram: CuAAC
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC, especially in biological systems, as it eliminates the need for a potentially cytotoxic copper catalyst.[14][17][18][][20] The reaction relies on the high ring strain of a cyclooctyne derivative.
-
Reaction Setup: Dissolve 1 equivalent of the azide-functionalized triazole and 1.2 equivalents of a strained alkyne (e.g., a dibenzocyclooctyne, DBCO) in a biocompatible solvent like DMSO or PBS.
-
Incubation: Stir the reaction mixture at room temperature. SPAAC reactions are typically fast, often reaching completion within 1-4 hours.[14][21]
-
Purification: The purification of SPAAC products is often simpler than CuAAC, as there is no need to remove a metal catalyst. Depending on the properties of the product, purification can be achieved by reverse-phase HPLC or size-exclusion chromatography.
Protocol 2: Introduction of an Alkyne Handle for CuAAC and SPAAC
This protocol outlines the synthesis of an alkyne-functionalized triazole, which can then be "clicked" with an azide-containing molecule.
Step-by-Step Methodology
Part A: Synthesis of Alkyne-Functionalized Triazole
-
Dissolution: Dissolve 1 equivalent of this compound in methanol.
-
Addition of Linker: Add 1.1 equivalents of a primary amine containing a terminal alkyne (e.g., propargylamine).
-
Imine Formation: Stir at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add 1.2 equivalents of a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions. This reduces the imine to a stable secondary amine.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the excess reducing agent with a few drops of acetone. Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Purification: Purify the alkyne-functionalized triazole by column chromatography.
Part B: Click Reaction with an Azide-Containing Molecule
The subsequent CuAAC or SPAAC reaction would follow the same principles as outlined in Protocol 1, Parts B and C, respectively, with the roles of the azide and alkyne reversed.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: TLC and LC-MS should be used at each step to confirm the consumption of starting materials and the formation of the desired product.
-
Structural Verification: The final structure of the functionalized triazoles and the click chemistry products should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be assessed by HPLC. For biological applications, a purity of >95% is recommended.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide demonstrate a robust and modular approach to leveraging its unique bifunctionality in the context of click chemistry. The ability to readily introduce either an azide or an alkyne handle opens up a vast chemical space for exploration in drug discovery, bioconjugation, and materials science.[22][23][24] Future work could explore the development of one-pot reactions that combine the initial functionalization with the subsequent click reaction, further streamlining the synthesis of complex triazole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 12. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde in the Synthesis of Anticancer Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and application of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde as a pivotal building block in the development of novel anticancer agents. The unique structural features of the 1,2,4-triazole scaffold, combined with the reactive aldehyde functionality, make this molecule a versatile precursor for a diverse range of therapeutic candidates, primarily through the formation of Schiff bases and other heterocyclic derivatives.
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These properties have led to the incorporation of the 1,2,4-triazole moiety into a wide array of clinically approved drugs with diverse therapeutic applications, including as antifungal, antiviral, and anticancer agents.[2][3] In the realm of oncology, 1,2,4-triazole derivatives have demonstrated significant potential by targeting various biological pathways involved in cancer progression, such as enzyme inhibition, apoptosis induction, and cell cycle regulation.[4]
This compound emerges as a particularly valuable synthetic intermediate. The aldehyde group at the 3-position serves as a versatile handle for the construction of more complex molecular architectures, most notably through condensation reactions with primary amines to form Schiff bases (imines).[5][6] This reactivity allows for the systematic modification of the molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency and selectivity.
I. Synthesis of the Core Intermediate: this compound
A reliable and efficient synthesis of the starting carbaldehyde is paramount. While several general methods for the formylation of heterocyclic compounds exist, the selective oxidation of a methyl group on the triazole ring presents a direct and effective strategy. The following protocol details the synthesis of this compound from the readily available precursor, 3,5-dimethyl-4H-1,2,4-triazole, using selenium dioxide (SeO₂) as the oxidizing agent, with the reaction being significantly improved by the presence of tert-butyl hydroperoxide (TBHP).[7]
Protocol 1: Synthesis of this compound
Rationale: Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups to aldehydes.[8] The addition of tert-butyl hydroperoxide (TBHP) allows the reaction to proceed under milder conditions and with greater selectivity, minimizing the over-oxidation to the corresponding carboxylic acid.[7][9] The reaction proceeds via an initial ene reaction, followed by a[1][10]-sigmatropic rearrangement.[9]
Materials:
-
3,5-dimethyl-4H-1,2,4-triazole
-
Selenium dioxide (SeO₂)
-
70% tert-Butyl hydroperoxide (TBHP) in water
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve selenium dioxide (2.3 equivalents) in dioxane.
-
Activator Addition: To the stirred solution, add 70% tert-butyl hydroperoxide (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the active oxidizing species.
-
Substrate Addition: Add 3,5-dimethyl-4H-1,2,4-triazole (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-102 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated elemental selenium.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
To the residue, add dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Self-Validation: The purity and identity of the synthesized carbaldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic aldehyde proton signal around δ 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful synthesis.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
II. Synthesis of Anticancer Agents: Schiff Base Derivatives
The aldehyde functionality of this compound is readily condensed with various primary amines to yield Schiff bases. This reaction is a cornerstone for creating a library of compounds for anticancer screening. The choice of the amine component is crucial as it allows for the introduction of diverse lipophilic, electronic, and steric features that can significantly influence the biological activity.
Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound
Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base is a classic acid-catalyzed reaction. A catalytic amount of a protic acid, such as acetic acid, protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields the stable imine product.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the substituted primary amine (1 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.
Self-Validation: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton (-N=CH-) signal in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm. Infrared (IR) spectroscopy should show a characteristic C=N stretching vibration.
Diagram of Schiff Base Formation:
References
- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 2. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Development of antifungal compounds from 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
An in-depth guide to the development of novel antifungal agents from the versatile scaffold, 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the strategic synthesis, screening, and evaluation of potential antifungal candidates.
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] The existing antifungal armamentarium is limited, with only a few classes of drugs available, most of which are decades old.[3] This scarcity of effective treatments underscores the urgent need for innovative therapeutic strategies and the discovery of new antifungal agents.[1]
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of highly successful antifungal drugs like fluconazole and voriconazole.[4][5][6] These agents primarily exert their effect by targeting a crucial enzyme in the fungal cell membrane's biosynthesis pathway.[7][8] This application note provides a detailed protocol for leveraging the this compound scaffold, a promising starting point for generating a library of novel derivatives with potential broad-spectrum antifungal activity.
Rationale for Scaffold Selection: Targeting the Fungal Achilles' Heel
The selection of the 1,2,4-triazole scaffold is a strategic choice rooted in established success. Triazole-based antifungals function by inhibiting lanosterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[2][9][10][11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][12][13][14][15]
By inhibiting CYP51, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, which results in fungal cell death or growth inhibition.[8][16][17] The aldehyde functional group at the 3-position of the 5-Methyl-4H-1,2,4-triazole ring serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases, through condensation reactions. This diversity is key to exploring the structure-activity relationship (SAR) and identifying compounds with enhanced potency and an optimal safety profile.
Overall Drug Discovery Workflow
The development process follows a structured pipeline from initial synthesis to preclinical evaluation. This workflow is designed to efficiently identify and characterize promising lead compounds.
References
- 1. Antifungal pipeline: Is there light at the end of the tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 7. nbinno.com [nbinno.com]
- 8. reelmind.ai [reelmind.ai]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Note & Protocols: High-Throughput Screening of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivative Libraries
Introduction
The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with diverse therapeutic applications, including antifungal and antiviral agents.[1][2][3] Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for drug design. Among the vast family of triazole-based compounds, derivatives of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde represent a particularly valuable class of molecules for drug discovery.[4] The aldehyde functional group at the 3-position serves as a versatile synthetic handle, allowing for the rapid generation of large, chemically diverse libraries through reactions like Schiff base or hydrazone formation.[5]
High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate these vast chemical libraries against biological targets, enabling the identification of "hit" compounds that can serve as starting points for drug development.[6][7][8] The success of any HTS campaign is contingent upon a meticulously planned workflow, encompassing robust assay design, stringent quality control, and sophisticated data analysis.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing an HTS campaign for this compound derivative libraries. It combines field-proven insights with detailed, step-by-step protocols to navigate the path from library synthesis to validated hit identification.
Section 1: Library Design and Quality Control
The foundation of a successful screening campaign is a high-quality compound library. The derivatization of the this compound core is intended to systematically explore the chemical space around the scaffold to identify key structure-activity relationships (SAR).
Causality in Library Design: The primary goal is not just to create many derivatives, but to create a diverse and drug-like library. The aldehyde handle is ideal for this, as reacting it with a diverse set of primary amines or hydrazines introduces a wide range of steric and electronic properties at a single vector. This allows for a systematic probing of the target's binding pocket.
Caption: Conceptual workflow for generating a diverse derivative library.
Key Considerations for Library Quality:
-
Chemical Purity: Each compound in the library should be of high purity (typically >95%) to ensure that any observed biological activity is attributable to the intended molecule. Impurities can lead to false positives or mask true activity.
-
Structural Verification: The chemical structure of each derivative must be confirmed, typically using methods like NMR and mass spectrometry.
-
Physicochemical Properties: It is crucial to design libraries with "drug-like" properties to increase the probability of identifying developable leads. Computational filters, such as Lipinski's Rule of Five, are often applied to assess parameters like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.[9]
-
Compound Management: Libraries must be stored under conditions that prevent degradation (e.g., low temperature, dry, dark). Compounds are typically solubilized in DMSO to create stock solutions in microtiter plates for easy handling by automated systems.
Section 2: Assay Development and Validation
The biological assay is the core of the HTS, and its design and validation are paramount to the success of the screen.[10] The choice between a target-based (biochemical) or a phenotypic (cell-based) assay is the first critical decision.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are advantageous for understanding the direct mechanism of action. Given that 1,2,4-triazole derivatives are known to act as enzyme inhibitors, this is a common approach.[11]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype, such as cell viability, apoptosis, or the activation of a signaling pathway.[12] They provide data in a more physiologically relevant context but can make identifying the specific molecular target more challenging. The known anticancer and antimicrobial activities of triazoles make cell-based viability assays highly relevant.[1][13]
Protocol: Cell-Based Antiproliferative Assay using Resazurin
This protocol describes a common, robust, and cost-effective assay to screen for compounds that inhibit the proliferation of cancer cells. The principle relies on the reduction of the blue, non-fluorescent dye Resazurin to the pink, highly fluorescent Resorufin by metabolically active (i.e., viable) cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well, black, clear-bottom, sterile microplates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive Control (e.g., Staurosporine, a potent cell death inducer)
-
Negative Control (0.1% DMSO in media)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium.
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plate.
-
Rationale: An optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting assay performance.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Rationale: This allows the cells to adhere to the plate bottom and resume normal proliferation before compound exposure.
-
-
Compound Addition:
-
Prepare compound plates by diluting the this compound derivative library stocks to an intermediate concentration.
-
Using a robotic liquid handler (e.g., an Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 50 nL) of each compound, positive control, and negative control (DMSO) to the appropriate wells of the cell plate. The final screening concentration is typically 10 µM.
-
Rationale: Automation is essential for precision, speed, and reproducibility, minimizing human error and DMSO concentration variability.[6]
-
-
Second Incubation:
-
Return the plates to the incubator for 48-72 hours.
-
Rationale: This incubation period allows for the compounds to exert their biological effects on cell proliferation. The duration should be optimized based on the cell line's doubling time.
-
-
Assay Readout:
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Acquisition:
-
The raw fluorescence units (RFU) from each well are captured and exported for analysis.
-
Assay Validation and Quality Control
Before commencing the full screen, the assay must be rigorously validated to ensure it is robust and reproducible.[7] This is achieved by running several plates containing only positive and negative controls.
| Parameter | Definition | Formula | Acceptable Range |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | Mean(Neg) / Mean(Pos) | > 5 |
| Signal-to-Noise (S/N) | The difference between the control means divided by the combined standard deviations. | (Mean(Neg) - Mean(Pos)) / √(SD(Neg)² + SD(Pos)²) | > 10 |
| Z'-Factor | A measure of assay quality that accounts for both the dynamic range and data variation. | 1 - [ (3SD(Neg) + 3SD(Pos)) / |Mean(Neg) - Mean(Pos)| ] | > 0.5 |
| Table 1: Key statistical parameters for HTS assay validation. A Z'-factor greater than 0.5 is considered the gold standard for a reliable HTS assay.[14] |
Section 3: The High-Throughput Screening Workflow
The HTS process is a multi-step campaign designed to systematically narrow down a large library to a small number of confirmed, active compounds.[15]
Caption: A typical workflow for a high-throughput screening campaign.
3.1. Primary Screen and Data Analysis
The entire derivative library is screened at a single, relatively high concentration (e.g., 10 µM). The goal is to identify any compound with potential activity, minimizing false negatives.
Data Normalization: Raw data from the plate reader can be affected by systematic errors (e.g., edge effects, dispenser fluctuations). To account for this, data is typically normalized on a per-plate basis. A common method is to calculate the percent inhibition:
-
Percent Inhibition = 100 * (1 - [ (Sample_Signal - Mean_Pos) / (Mean_Neg - Mean_Pos) ])
Hit Selection: A "hit" is defined as a compound that produces a biological response exceeding a predetermined threshold.[6] A statistically robust method is to set the hit threshold at three times the standard deviation (SD) of the negative controls on the plate.
-
Hit Threshold: Any compound with a percent inhibition > (Mean Inhibition of Neg Controls + 3*SD of Neg Controls).
3.2. Hit Confirmation and Triage
Primary screens can generate false positives due to experimental errors or compound-specific issues (e.g., autofluorescence, aggregation). Therefore, all primary hits must be re-tested under the same assay conditions to confirm their activity.[16] This step, often called a "cherry-pick" screen, significantly increases confidence in the hit list. During this phase, it is also critical to triage the hits by removing known Pan-Assay Interference Compounds (PAINS), which are chemical structures known to cause non-specific activity in many assays.[16]
3.3. Dose-Response Analysis and Potency Determination
Confirmed hits are then subjected to secondary screening to determine their potency. This involves testing the compounds across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). The resulting data is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated. The IC₅₀ value is a critical metric for ranking the potency of hits and is essential for guiding initial SAR.
| Compound ID | Conc. (µM) | % Inhibition | Calculated IC₅₀ (µM) |
| Hit-A | 0.01 | 2.5 | 0.85 |
| 0.03 | 8.1 | ||
| 0.1 | 25.4 | ||
| 0.3 | 48.9 | ||
| 1.0 | 75.2 | ||
| 3.0 | 92.1 | ||
| 10.0 | 98.5 | ||
| Hit-B | 0.1 | 5.2 | 12.5 |
| 0.3 | 11.8 | ||
| 1.0 | 20.1 | ||
| 3.0 | 35.7 | ||
| 10.0 | 52.3 | ||
| 30.0 | 78.9 | ||
| 100.0 | 95.4 | ||
| Table 2: Example of hypothetical dose-response data for two confirmed hits. Hit-A is significantly more potent than Hit-B. |
Section 4: From Validated Hit to Lead Candidate
A successful HTS campaign delivers a set of validated hits with confirmed activity and established potency. This is the starting point for the next phase of drug discovery: the hit-to-lead process.
-
Structure-Activity Relationship (SAR) Analysis: Hits are clustered based on their chemical structures. This analysis helps identify the specific chemical modifications responsible for the observed biological activity, providing a roadmap for designing more potent and selective compounds.[14][17]
-
Orthogonal Validation: The most promising hits are tested in different, independent assays (orthogonal assays) to confirm their mechanism of action and rule out technology-specific artifacts.[18] For example, a hit from a cell viability screen might be tested in a biochemical assay against a suspected target enzyme.
-
Medicinal Chemistry and Lead Optimization: A dedicated medicinal chemistry effort is launched to synthesize new analogs of the validated hits. The goals are to improve potency and selectivity, optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reduce any potential toxicity, ultimately transforming a "hit" into a "lead" candidate.
This systematic and rigorous approach, grounded in robust assay science and statistical analysis, is essential for unlocking the therapeutic potential hidden within libraries of this compound derivatives.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 12. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Triazole Aldehyde Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which allow it to act as a bioisostere for amide and ester groups.[1] This five-membered heterocycle is a key structural component in a wide array of pharmaceuticals, including the antifungal agent fluconazole and the antiviral ribavirin.[1] The introduction of a carbaldehyde group at the 3-position of a 5-methyl-1,2,4-triazole ring creates a highly versatile and reactive building block: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (IUPAC Name: 5-methyl-1H-1,2,4-triazole-3-carbaldehyde).[2]
This aldehyde functionality serves as a linchpin for a multitude of chemical transformations, most notably the synthesis of Schiff bases, which are themselves precursors to a diverse range of biologically active molecules.[3] The strategic placement of the methyl and aldehyde groups on the triazole core allows for fine-tuning of steric and electronic properties, making this compound a valuable starting material for constructing complex molecular architectures in drug discovery programs. This guide provides detailed protocols for the synthesis and application of this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
A summary of the key computed properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde |
| CAS Number | 56804-98-9 |
Data sourced from PubChem.[2]
Synthesis of this compound: A Representative Protocol
The synthesis of the 1,2,4-triazole ring system can be achieved through various established methods, such as the Pellizzari or Einhorn-Brunner reactions.[4] A common and effective strategy for synthesizing 5-substituted-1,2,4-triazole-3-thiols, which are precursors to aldehydes, involves the cyclization of thiosemicarbazides.[5] The following protocol outlines a plausible multi-step synthesis of this compound, based on established chemical transformations.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-thiol
This procedure is adapted from general methods for the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides.[5]
Step 1: Preparation of Acetylthiosemicarbazide
-
Reactants:
-
Acetic hydrazide (1.0 mol, 74.08 g)
-
Potassium thiocyanate (1.1 mol, 106.8 g)
-
Concentrated Hydrochloric Acid (qs)
-
Water
-
-
Procedure:
-
Dissolve acetic hydrazide in 200 mL of water in a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve potassium thiocyanate in 150 mL of water.
-
Add the potassium thiocyanate solution to the acetic hydrazide solution and stir.
-
Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath. The product, acetylthiosemicarbazide, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Step 2: Cyclization to 5-Methyl-4H-1,2,4-triazole-3-thiol
-
Reactants:
-
Acetylthiosemicarbazide (from Step 1)
-
8% aqueous Sodium Hydroxide solution
-
-
Procedure:
-
Suspend the dried acetylthiosemicarbazide in the 8% NaOH solution in a round-bottom flask with a reflux condenser.
-
Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.
-
After cooling to room temperature, carefully acidify the solution with concentrated hydrochloric acid to pH 5-6 while cooling in an ice bath.
-
The product, 5-Methyl-4H-1,2,4-triazole-3-thiol, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.
-
Part 2: Conversion to this compound
This part of the synthesis involves the desulfurization of the thiol followed by oxidation of the methyl group.
Step 1: Desulfurization to 5-Methyl-4H-1,2,4-triazole
-
Reactants:
-
5-Methyl-4H-1,2,4-triazole-3-thiol (1.0 mol, 115.15 g)
-
Nitric Acid (dilute) or Hydrogen Peroxide in acetic acid.
-
-
Procedure:
-
Suspend the triazole-thiol in water or acetic acid.
-
Slowly add the oxidizing agent (e.g., dilute nitric acid) dropwise while keeping the reaction mixture cool in an ice bath.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-Methyl-4H-1,2,4-triazole.
-
Step 2: Oxidation to this compound
-
Reactants:
-
5-Methyl-4H-1,2,4-triazole (1.0 mol, 83.09 g)
-
Selenium Dioxide (SeO₂) (1.1 mol, 122.05 g)
-
Dioxane or a similar solvent.
-
-
Procedure:
-
Dissolve the 5-Methyl-4H-1,2,4-triazole in dioxane in a flask equipped with a reflux condenser.
-
Add selenium dioxide to the solution.
-
Heat the mixture to reflux for 12-24 hours. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of selenium compounds.
-
After completion, cool the mixture and filter to remove the black selenium precipitate.
-
The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
-
Application in Synthesis: Preparation of Schiff Bases (Azomethines)
The aldehyde group of this compound is highly susceptible to nucleophilic attack by primary amines, leading to the formation of Schiff bases (imines or azomethines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]
General Protocol for Schiff Base Synthesis
This protocol is based on established methods for the condensation of heterocyclic aldehydes with primary amines.[3][8]
References
- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 2. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3] The unique electronic and structural features of the triazole ring enable it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. The strategic functionalization of the 1,2,4-triazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery programs.
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a particularly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, including condensation reactions to form Schiff bases, Knoevenagel condensations with active methylene compounds, and participation in multicomponent reactions to construct complex molecular architectures. This application note provides detailed protocols for the synthesis of several classes of novel heterocyclic compounds derived from this readily accessible starting material, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential.
I. Synthesis of Novel Schiff Bases: A Gateway to Diverse Functionality
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental and robust reaction in organic synthesis. These imine derivatives are not only valuable final products with their own spectrum of biological activities but also serve as key intermediates for the synthesis of more complex heterocyclic systems, such as azetidinones and thiazolidinones.
Causality Behind Experimental Choices:
The selection of reaction conditions for Schiff base formation is critical for achieving high yields and purity. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the dissolution of the reactants and the removal of the water byproduct. The addition of a catalytic amount of a weak acid, like glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and promoting nucleophilic attack by the amine. The reaction is often performed under reflux to drive the equilibrium towards the product by removing water.
Experimental Protocol: Synthesis of a Phenyl-Substituted Schiff Base
This protocol details the synthesis of (E)-N-benzylidene-5-methyl-4H-1,2,4-triazol-3-amine, a representative Schiff base derived from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.11 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Upon completion of the reaction (disappearance of the starting aldehyde spot), allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 80-90%. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 111.10 | 10 | 1.11 g |
| Aniline | 93.13 | 10 | 0.91 mL (density ≈ 1.02 g/mL) |
| Ethanol | - | - | 30 mL |
| Glacial Acetic Acid | - | catalytic | 2-3 drops |
Table 1: Reactant quantities for the synthesis of a phenyl-substituted Schiff base.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your synthetic route to this valuable intermediate.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and reproducibility. This guide provides a structured approach to troubleshooting, focusing on the two primary stages of the synthesis: the formation of the triazole ring to yield (5-methyl-4H-1,2,4-triazol-3-yl)methanol, and its subsequent oxidation to the target aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 5-methyl-4H-1,2,4-triazole core?
The most prevalent methods for constructing the 5-methyl-4H-1,2,4-triazole ring system include the Pellizzari reaction, which involves the condensation of an acetohydrazide with a formamide-related reagent, and cyclization reactions of thiosemicarbazide derivatives.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why is the oxidation of (5-methyl-4H-1,2,4-triazol-3-yl)methanol to the aldehyde often problematic?
The oxidation of heteroaromatic methanols, such as the precursor to our target compound, can be challenging due to the potential for over-oxidation to the carboxylic acid, degradation of the triazole ring under harsh conditions, and difficulties in isolating the often reactive aldehyde product. The nitrogen-rich triazole ring can also interact with certain oxidizing agents, leading to side reactions.[3][4]
Q3: What are the key parameters to control during the synthesis?
Critical parameters to monitor and control include reaction temperature, the stoichiometry of reactants, the choice of solvent, and the purity of starting materials. For the oxidation step, the selection of the oxidizing agent and careful monitoring of the reaction progress are paramount to prevent side product formation.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. Due to the polarity of the triazole aldehyde, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Recrystallization can also be employed for further purification if a suitable solvent system is identified.
Experimental Workflow Overview
The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the general workflow.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting the Synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanol
This section addresses common issues encountered during the formation of the triazole ring to produce the alcohol intermediate. A common approach involves the reaction of acetohydrazide with an appropriate C1 source, followed by cyclization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Triazole | - Incomplete reaction: Insufficient reaction time or temperature. - Impure starting materials: Acetohydrazide can be hygroscopic. - Incorrect stoichiometry: Imprecise measurement of reactants. - Inefficient cyclization: Inappropriate choice of cyclizing agent or conditions. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. - Ensure starting materials are pure and dry. Recrystallize acetohydrazide if necessary. - Accurately weigh all reactants. - If using a multi-step procedure, ensure the intermediate is correctly formed before proceeding to cyclization. Consider alternative cyclization conditions, such as those reported in the literature for similar triazoles.[5] |
| Formation of Side Products | - Formation of 1,3,4-oxadiazole: A common side product in reactions involving hydrazides. This is favored by strongly acidic or dehydrating conditions. - Polymerization: High temperatures can lead to the formation of polymeric materials. | - Use milder reaction conditions. If using a strong acid catalyst, consider reducing the amount or switching to a weaker acid. - Maintain a consistent and not excessively high reaction temperature. Use an oil bath for better temperature control. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent. - Formation of an inseparable mixture with byproducts. | - After the reaction, try to precipitate the product by adding a non-polar solvent. - If direct precipitation is not possible, perform an aqueous workup to remove water-soluble impurities before concentrating the organic phase. - Optimize the purification method, such as column chromatography, by testing different solvent systems. |
Illustrative Protocol: Synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanol
This protocol is a representative procedure based on established methods for 1,2,4-triazole synthesis.
Materials:
-
Acetohydrazide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Formamide or a suitable equivalent
-
Appropriate workup and purification solvents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetohydrazide in DMF.
-
Add an equimolar amount of formamide to the solution.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Part 2: Troubleshooting the Oxidation of (5-methyl-4H-1,2,4-triazol-3-yl)methanol to this compound
The oxidation of the alcohol to the aldehyde is a critical step that requires careful control to achieve high yields and purity. Several oxidizing agents can be employed, each with its own set of advantages and challenges.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), room temperature to reflux.[1][6] | Mild and selective for allylic, benzylic, and heterocyclic alcohols.[1][5] Easy workup (filtration). | Low Conversion: Use a highly activated form of MnO₂. A large excess (5-20 equivalents) is often required.[5] Increase reaction time and/or temperature. Variability: The activity of MnO₂ can vary between batches. Test a small scale reaction first. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (TEA) in DCM at -78 °C.[7][8][9] | Mild conditions, high yields, and wide functional group tolerance.[8][10] | Formation of Methylthiomethyl (MTM) ether: Maintain a low temperature (-78 °C) during the addition of the alcohol.[7] Foul Odor: The byproduct, dimethyl sulfide, has a strong, unpleasant smell. Perform the reaction in a well-ventilated fume hood and quench with bleach.[8] |
| Dess-Martin Periodinane (DMP) | DCM or CHCl₃, room temperature.[11][12] | Mild, neutral conditions, and a simple workup.[11][12][13] | Reagent Instability: DMP can be shock-sensitive, especially when impure.[14] Handle with care. Acid-sensitive substrates: The reaction produces acetic acid, which can be neutralized by adding pyridine or sodium bicarbonate.[11] |
Troubleshooting Common Oxidation Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | - Oxidizing agent is too strong. - Prolonged reaction time or elevated temperature. | - Use a milder oxidizing agent like MnO₂ or DMP.[1][11] - Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. - Maintain the recommended reaction temperature. |
| Low or No Aldehyde Formation | - Inactive oxidizing agent. - Insufficient amount of oxidizing agent. - Reaction conditions not optimal (e.g., temperature too low). | - For MnO₂, use freshly activated material. For Swern, ensure anhydrous conditions.[5][7] - Increase the equivalents of the oxidizing agent incrementally. - For Swern oxidation, ensure the temperature is maintained at -78 °C during the initial steps.[15] |
| Decomposition of the Triazole Ring | - Harsh reaction conditions (e.g., strong acid or base, high temperature). | - Choose a mild and neutral oxidizing agent like DMP.[12] - Avoid extreme pH and high temperatures. |
| Difficult Purification | - Aldehyde is unstable on silica gel. - Product co-elutes with byproducts. | - Deactivate the silica gel with triethylamine before use. - Use a different stationary phase for chromatography (e.g., alumina). - Optimize the eluent system for better separation. |
Illustrative Protocol: Oxidation using Manganese Dioxide
This protocol provides a general procedure for the selective oxidation of (5-methyl-4H-1,2,4-triazol-3-yl)methanol.
Materials:
-
(5-methyl-4H-1,2,4-triazol-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Dichloromethane (DCM)
-
Celite or another filter aid
Procedure:
-
To a stirred solution of (5-methyl-4H-1,2,4-triazol-3-yl)methanol in anhydrous DCM, add a 10-fold molar excess of activated MnO₂ in one portion.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting the oxidation step.
Caption: Decision tree for oxidation troubleshooting.
References
- 1. Manganese(IV) oxide [organic-chemistry.org]
- 2. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Purification challenges of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde and solutions
Welcome to the dedicated technical support guide for the purification of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic intermediate. Achieving high purity is critical for downstream applications, yet the unique physicochemical properties of this molecule present distinct challenges. This guide provides in-depth, field-proven troubleshooting advice and optimized protocols to help you navigate these complexities with confidence.
Section 1: Core Technical Profile of the Molecule
A foundational understanding of the molecule's properties is the first step in designing a robust purification strategy. The presence of a polar triazole ring, a hydrogen-bond-donating N-H group, and a reactive aldehyde moiety dictates its behavior in various solvents and on different stationary phases.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-1,2,4-triazole-3-carbaldehyde | [1] |
| Molecular Formula | C₄H₅N₃O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| CAS Number | 56804-98-9 | [1] |
| Predicted XLogP3 | 0.2 | [1] |
| Appearance | White to off-white solid | General Observation |
| Key Features | - Polar heterocyclic core- Hydrogen bond donor (N-H)- Hydrogen bond acceptors (N atoms, C=O)- Reactive aldehyde group | Chemical Structure |
Section 2: The Root of the Problem: Synthesis & Common Impurities
Purification challenges are almost always a direct consequence of the synthetic route. The most common and direct synthesis of this compound involves the oxidation of the corresponding primary alcohol, (5-methyl-4H-1,2,4-triazol-3-yl)methanol.[2][3][4] This specific pathway is the primary source of the most persistent impurities.
Caption: Probable synthetic route and origin of key impurities.
Understanding these impurities is crucial for troubleshooting, as summarized below.
| Impurity | Chemical Name | Origin | Key Properties & Purification Impact |
| Starting Material | (5-methyl-4H-1,2,4-triazol-3-yl)methanol | Incomplete oxidation | More polar than the aldehyde due to the -OH group. Will have a lower Rf on TLC and elute later in normal phase chromatography. |
| By-product | 5-Methyl-4H-1,2,4-triazole-3-carboxylic acid | Over-oxidation | Significantly more polar and acidic. May streak badly or remain at the baseline on silica TLC. Can sometimes be removed with a basic wash, but the triazole itself has acidic/basic properties. |
Section 3: Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude NMR shows my desired aldehyde product, but the melting point of the isolated solid is broad and lower than expected. What is the likely contaminant?
Answer: This is a classic sign of contamination with the unreacted starting material, (5-methyl-4H-1,2,4-triazol-3-yl)methanol . The alcohol is structurally very similar to the aldehyde but is more polar.
-
Causality: Incomplete oxidation reactions are common. The presence of the alcohol disrupts the crystal lattice of the aldehyde, leading to a depressed and broad melting point range.
-
Diagnosis:
-
¹H NMR: Look for a characteristic broad singlet for the -CH₂OH protons, typically around 4.5-4.8 ppm, which will be distinct from the sharp aldehyde proton singlet (~9.8-10.0 ppm). The benzylic protons of the alcohol starting material will also be present.
-
TLC: Spot the crude material against a pure standard if available. The alcohol will appear as a slightly more polar spot (lower Rf) than the aldehyde.
-
-
Solution: The polarity difference is sufficient for effective separation using flash column chromatography. Refer to the protocol in Section 4.
Q2: My compound streaks badly on the silica TLC plate and gives very broad, tailing peaks during column chromatography, resulting in poor separation and recovery. Why is this happening?
Answer: This is a hallmark issue for many polar, nitrogen-containing heterocycles, including your triazole aldehyde. The problem stems from strong, non-ideal interactions with the stationary phase.
-
Causality: The lone pairs on the triazole nitrogens can interact strongly with the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[5] This causes some molecules to "stick" longer than others, leading to significant peak tailing and, in severe cases, irreversible adsorption.[6]
-
Solutions:
-
Use a Basic Modifier: Neutralize the acidic sites on the silica gel. Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[5][6] This will compete with your compound for the acidic sites, leading to sharper peaks and better elution.
-
Increase Eluent Polarity: A gradient elution from a less polar to a more polar solvent system is often effective. A common choice is a gradient of Methanol in Dichloromethane (e.g., 0% to 5% MeOH in DCM).[7]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a different adsorbent. Neutral alumina is an excellent alternative to silica gel for basic compounds as it lacks the acidic silanol groups.[6] You will need to re-screen for an appropriate solvent system using TLC with alumina plates.
-
Q3: I've purified my compound by column chromatography, but my yields are consistently low. A significant amount of material seems to be lost. What's going on?
Answer: Low recovery can be due to several factors, often related to the compound's reactivity and polarity.
-
Causality:
-
Irreversible Adsorption: As mentioned in Q2, strong binding to silica gel can lead to material being permanently lost on the column.[5]
-
Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) as a polar component in your eluent, the acidic silica gel can catalyze the reaction between your aldehyde and the solvent to form an acetal or hemiacetal.[6] This creates a new, less polar species that may elute unexpectedly or complicate your analysis.
-
Instability: Aldehydes can be sensitive and may degrade on silica over long periods, especially if the silica is of lower quality or the column runs for an extended time.
-
-
Solutions:
-
Deactivate the Silica: Add triethylamine to your eluent as a first-line solution to minimize strong adsorption.
-
Avoid Reactive Solvents: If you suspect acetal formation, avoid using alcohol-based eluents. Opt for solvent systems like Ethyl Acetate/Hexane, or Acetone/Dichloromethane.
-
Work Quickly: Do not let the compound sit on the column for longer than necessary. Use flash chromatography with pressure to speed up the elution process.[8]
-
Consider Recrystallization: If the impurity profile is simple (e.g., mainly one contaminant), recrystallization can be a much higher-yielding alternative to chromatography.
-
Q4: I tried to purify my product by recrystallization, but it keeps "oiling out" into a liquid instead of forming crystals. How can I get it to crystallize?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common for compounds with moderate polarity and impurities that inhibit crystallization.
-
Causality: The chosen solvent may be too good, or the cooling process may be too rapid. The presence of impurities also significantly hinders crystal formation.
-
Solutions:
-
Use a Mixed-Solvent System: This is the most effective solution. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol, ethyl acetate). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes, diethyl ether) dropwise to the hot solution until it just becomes cloudy (the saturation point).[9] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for crystals to nucleate and grow.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. If you have a small amount of pure product, "seed" the solution by adding a tiny crystal.
-
Section 4: Recommended Purification Protocols
The optimal purification strategy depends on the impurity profile and the scale of your reaction. Below is a decision workflow and detailed protocols.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography (Silica Gel)
This method is ideal for removing multiple impurities or those with polarities close to the product.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Ethyl Acetate (EtOAc), Hexanes
-
Glass column, collection tubes, TLC plates
Step-by-Step Methodology:
-
Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3.[6]
-
System A (for moderate polarity): Start with 50% EtOAc in Hexanes. Adjust ratio as needed.
-
System B (for higher polarity): Start with 2% MeOH in DCM. Adjust ratio as needed.
-
Crucially, add 1% TEA to your chosen mobile phase to prevent peak tailing.
-
-
Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form.[8][10] Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or your column eluent. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel: dissolve the compound in a solvent like acetone, add a small amount of silica, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column. This "dry loading" technique often results in sharper bands.
-
Elute the Column: Carefully add the eluent to the column. Apply pressure (using a pump or hand bellows) to achieve a flow rate of about 2 inches/minute.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution process by TLC. Combine the fractions that contain your pure product.
-
Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization (Mixed-Solvent System)
This method is best when you have one major impurity and wish to maximize yield.
Materials:
-
Solvents: Ethyl Acetate (good solvent), Hexanes (poor solvent)
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate and heat gently with swirling until the solid just dissolves. Do not add excessive solvent.
-
Induce Saturation: While the solution is still hot, add Hexanes dropwise with swirling. Continue adding until a faint, persistent cloudiness appears.[9]
-
Clarification: Add 1-2 drops of hot Ethyl Acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 5: Frequently Asked Questions (FAQs)
-
Q: How can I definitively assess the purity of my final product?
-
A: A combination of techniques is best. ¹H NMR is excellent for identifying and quantifying proton-containing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) can provide a purity percentage (by UV trace area) and confirm the mass of your product. A sharp melting point that matches the literature value is a strong indicator of high purity.
-
-
Q: What is the stability of this compound and how should I store it?
-
A: Like many aldehydes, this compound can be susceptible to air oxidation to the corresponding carboxylic acid over time. The triazole ring itself is quite stable. For long-term storage, keep the solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a refrigerator or freezer to minimize degradation.
-
-
Q: Can I use a simple acid-base extraction to remove the carboxylic acid impurity?
-
A: This is challenging. While the carboxylic acid impurity is acidic, the N-H proton on the 1,2,4-triazole ring is also weakly acidic, and the other nitrogen atoms are basic.[] Attempting a wash with a base (like aq. NaHCO₃) might deprotonate and dissolve some of your desired product along with the carboxylic acid impurity, leading to yield loss. Chromatography with a modified eluent is a more reliable method for separation.
-
References
- 1. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1423033-55-9|(5-Methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (4-Methyl-4H-[1,2,4]triazol-3-yl)-methanol | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
Identifying and minimizing byproducts in 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde synthesis
Technical Support Center: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, experience-driven solutions to common challenges encountered during the synthesis of this critical heterocyclic intermediate. The guide is structured in a question-and-answer format to address specific experimental issues directly, focusing on byproduct identification, mechanism of formation, and strategies for minimization.
Part 1: Foundational Synthesis Strategies & Initial Troubleshooting
The synthesis of this compound (Target Compound 3 ) is most commonly achieved via the selective oxidation of its corresponding alcohol, (5-methyl-4H-1,2,4-triazol-3-yl)methanol (2 ). This precursor alcohol is typically synthesized from the commercially available 5-methyl-1,2,4-triazole-3-carboxylic acid or its ester derivative (1 ).
Below is a generalized workflow and a troubleshooting decision tree for the primary synthesis route.
Generalized Synthesis & Troubleshooting Workflow
Caption: A workflow for synthesis and troubleshooting.
Part 2: FAQs for the Oxidation of (5-Methyl-4H-1,2,4-triazol-3-yl)methanol
This section focuses on the most critical step: the conversion of the alcohol intermediate (2 ) to the target aldehyde (3 ). The primary challenge here is achieving high selectivity and avoiding common side reactions.
Q1: My final product is contaminated with a significant amount of 5-methyl-4H-1,2,4-triazole-3-carboxylic acid. What causes this and how can I prevent it?
Answer: This is a classic case of over-oxidation . The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid (4 ), especially under harsh conditions or with highly reactive oxidants.
Causality: The aldehyde functional group contains a C-H bond that can be further oxidized. Strong oxidizing agents (like KMnO₄ or Jones reagent) or even milder ones used in excess or at elevated temperatures can facilitate this unwanted transformation. The triazole ring itself is relatively stable to oxidation, but the aldehyde group is not.
Preventative Strategies:
-
Choice of Oxidant: The key is to use a mild and selective oxidizing agent that is known to halt at the aldehyde stage. Several reliable methods exist for oxidizing primary alcohols to aldehydes without significant over-oxidation.[1]
-
Stoichiometry and Monitoring: Use a carefully measured amount of the oxidant (often 1.1 to 2 equivalents, depending on the reagent). Monitor the reaction progress meticulously every 15-30 minutes using Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, quench the reaction immediately to prevent over-oxidation of the product.
-
Temperature Control: Perform the oxidation at or below room temperature. For highly active systems like Swern or Dess-Martin oxidations, temperatures are typically maintained between -78 °C and 0 °C.
Table 1: Comparison of Selective Oxidants for Alcohol → Aldehyde Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| **Manganese Dioxide (MnO₂) ** | CH₂Cl₂ or CHCl₃, reflux | Excellent for allylic/benzylic-type alcohols; heterogeneous (easy workup). | Requires a large excess (5-20 eq.); reactivity can be variable. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | High yields, very mild. | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, fast, reliable, neutral pH. | Reagent is expensive and can be shock-sensitive. |
| TEMPO/Bleach | TEMPO (cat.), NaOCl, KBr, CH₂Cl₂/H₂O, 0 °C | Catalytic, inexpensive reagents. | Requires careful pH control; can be exothermic.[1] |
Q2: My reaction seems to stall, and I recover a large amount of unreacted (5-methyl-4H-1,2,4-triazol-3-yl)methanol. How can I drive the reaction to completion?
Answer: This issue points to incomplete or sluggish oxidation . Several factors could be at play, from reagent quality to reaction setup.
Causality & Solutions:
-
Inactive Oxidant: Manganese dioxide (MnO₂) is a common choice, but its activity varies greatly between suppliers and batches. If using MnO₂, ensure it is "activated" by heating under vacuum before use or purchase a high-reactivity grade. For reagents like DMP, ensure they have been stored properly under inert gas to prevent degradation.
-
Insufficient Stoichiometry: You may not be using enough oxidant. While preventing over-oxidation is crucial, an insufficient amount will naturally lead to incomplete conversion. If you observe only starting material and product with no over-oxidation byproduct, incrementally increase the oxidant stoichiometry (e.g., from 1.5 to 2.0 equivalents).
-
Solubility Issues: The starting alcohol may have poor solubility in the chosen solvent at the reaction temperature. This can be an issue in non-polar solvents. Consider using a more polar aprotic solvent like acetonitrile or THF, or slightly increasing the temperature if the oxidant's stability permits.
-
Reaction Time: Some oxidations, particularly with heterogeneous reagents like MnO₂, can be slow. Ensure you are allowing adequate reaction time. Use TLC to confirm that the reaction has truly stopped progressing before concluding that it has failed.
Part 3: Byproducts from Alternative Synthesis Routes
While oxidation is common, other routes exist, each with its own potential byproducts.
Q3: I am attempting to synthesize the aldehyde via partial reduction of a methyl ester or hydrolysis of a nitrile precursor. What are the expected byproducts?
Answer: These routes require precise control to stop the reaction at the aldehyde oxidation state.
1. From Nitrile Hydrolysis (e.g., using Raney-Ni/formic acid or controlled acid hydrolysis):
-
Primary Byproduct: 5-Methyl-4H-1,2,4-triazole-3-carboxamide. This is the intermediate in the hydrolysis of a nitrile to a carboxylic acid.[2][3] Stopping the reaction at the aldehyde stage is exceptionally difficult via hydrolysis. More commonly, a nitrile is reduced.
-
Minimization: Using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) followed by a careful aqueous workup is the standard method for converting nitriles to aldehydes. The primary byproduct here would be the over-reduced alcohol.
2. From Ester Reduction (e.g., using DIBAL-H):
-
Primary Byproduct: (5-Methyl-4H-1,2,4-triazol-3-yl)methanol. This results from over-reduction.
-
Minimization: This is a battle of stoichiometry and temperature.
-
Use exactly one equivalent of DIBAL-H.
-
Maintain a very low temperature (-78 °C is standard). Adding the DIBAL-H slowly to the ester solution helps maintain this temperature and prevent localized "hot spots" where over-reduction can occur.
-
Quench the reaction at low temperature before allowing it to warm.
-
Reaction Pathway: Nitrile/Ester Reduction and Potential Byproducts
Caption: Byproduct formation from over-reduction.
Part 4: Experimental Protocols
Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is recommended for its simplicity and ease of workup.
-
Activation of MnO₂: Place commercial MnO₂ (10 g) in a round-bottom flask. Heat at 120 °C under high vacuum for 4 hours. Let it cool to room temperature under an inert atmosphere (N₂ or Ar). The activated MnO₂ should be a fine, free-flowing black powder.
-
Reaction Setup: To a solution of (5-methyl-4H-1,2,4-triazol-3-yl)methanol (2 ) (1.0 g, 7.86 mmol) in 100 mL of dry chloroform, add the activated MnO₂ (7.0 g, 80.5 mmol, ~10 equivalents).
-
Execution: Heat the suspension to reflux. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent), visualizing with a UV lamp and/or potassium permanganate stain.
-
Workup: After the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite®, washing the pad thoroughly with chloroform (3 x 50 mL).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure this compound (3 ).
References
Troubleshooting low yield in Schiff base reaction with 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support guide for troubleshooting Schiff base reactions involving 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and its carbaldehyde derivatives are crucial intermediates for creating diverse molecular architectures, particularly Schiff bases.[1] However, the unique electronic properties of this heterocyclic aldehyde can present specific challenges. This guide offers a structured approach to diagnosing and resolving common issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address specific experimental observations.
Q1: My reaction seems to stall. TLC analysis shows significant unreacted aldehyde and amine even after prolonged reaction times. What's happening?
A1: This is the most common issue and typically points to an unfavorable reaction equilibrium. The formation of a Schiff base (imine) is a reversible condensation reaction that produces water as a byproduct.[2] If water is not removed from the reaction medium, the equilibrium will not favor the product, leading to incomplete conversion.
Causality & Recommended Actions:
-
Water Removal is Critical: The rate-determining step in many Schiff base formations is the acid-catalyzed dehydration of the carbinolamine intermediate.[3] To drive the reaction forward according to Le Chatelier's principle, you must actively remove water.
-
Azeotropic Distillation: Refluxing in a solvent like toluene or benzene using a Dean-Stark apparatus is a highly effective method for continuously removing water.[2]
-
Dehydrating Agents: For reactions at lower temperatures or in solvents that do not form an azeotrope with water (like ethanol), the addition of a dehydrating agent is essential. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) are excellent choices.[4][5] Add them directly to the reaction flask.
-
-
Catalyst Optimization: While the reaction can proceed without a catalyst, it is often slow.
-
Mildly Acidic pH is Key: The reaction is typically catalyzed by acid.[2] A few drops of glacial acetic acid are often sufficient to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6]
-
Avoid Strong Acids: Using an excess of a strong acid (like H₂SO₄ or HCl) can be counterproductive. The amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, shutting down the reaction.[3][7]
-
Q2: I'm observing multiple spots on my TLC plate, leading to a low yield of the desired product after purification. How can I improve selectivity?
A2: The formation of multiple products suggests side reactions are occurring. While this compound is not typically prone to self-condensation, the reaction conditions must be carefully controlled.
Causality & Recommended Actions:
-
Purity of Starting Materials: Impurities in either the triazole aldehyde or the primary amine can lead to a host of side products. Verify the purity of your starting materials by NMR or melting point before beginning the reaction.[8]
-
Stoichiometry: Ensure you are using the correct molar ratios. A 1:1 stoichiometry of aldehyde to amine is typically used. An excess of one reagent may lead to side reactions or complicate purification.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote decomposition or side reactions.[9] Monitor the reaction and determine the lowest effective temperature. Some Schiff base formations proceed efficiently even at room temperature.[9]
Q3: My reaction appears to work, but I lose most of my product during workup and column chromatography. Why is this happening?
A3: Significant product loss during isolation points to either procedural issues or product instability. Triazole-containing Schiff bases can be highly polar and may have limited stability under certain conditions.
Causality & Recommended Actions:
-
Product Hydrolysis: The imine bond is susceptible to hydrolysis, reverting to the starting aldehyde and amine. This is accelerated by the presence of water and acid.[3] During aqueous workup, minimize the time the product is in contact with the aqueous layer, especially if it is acidic. Neutralize the mixture before extraction if possible.
-
Issues with Column Chromatography:
-
High Polarity: Triazole derivatives are often very polar and can irreversibly bind to silica gel, resulting in low recovery.[4]
-
Decomposition on Silica: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Alternative Purification: Recrystallization: If your product is a solid, recrystallization is often a superior purification method that avoids the pitfalls of chromatography.[6] It minimizes the risk of hydrolysis and can yield highly pure material. Select an appropriate solvent system by testing the solubility of your crude product in various common solvents.
Frequently Asked Questions (FAQs)
-
What are the key characteristics of this compound? This compound is a solid with a molecular weight of approximately 111.10 g/mol .[10] The triazole ring is an electron-withdrawing group, which activates the aldehyde carbon towards nucleophilic attack. Its structure and CAS number (56804-98-9) are well-documented.[10][11]
-
What is a good starting point for reaction conditions? A reliable starting point is to react equimolar amounts of the aldehyde and the desired primary amine in ethanol with a catalytic amount (2-3 drops) of glacial acetic acid.[5] The reaction can be initially run at room temperature and monitored by TLC. If the reaction is slow, gentle refluxing can be applied.[6]
-
Can microwave irradiation be used to improve the yield? Yes, microwave-assisted synthesis can be a very effective method for improving yields and dramatically reducing reaction times in Schiff base formations.[3][7][12] It provides rapid and uniform heating, which can help drive the reaction to completion quickly.
Data & Visualization
Table 1: Influence of Reaction Parameters on Schiff Base Yield
| Parameter | Condition | Rationale & Expected Outcome | Potential Pitfalls |
| Solvent | Ethanol/Methanol | Good solubility for many reactants; allows for reaction at RT or reflux. | Water must be removed with a drying agent (e.g., molecular sieves). |
| Toluene | Allows for azeotropic removal of water with a Dean-Stark trap, effectively driving the equilibrium. | Higher temperatures may be required; may have lower solubility for polar reactants. | |
| Catalyst | Glacial Acetic Acid | Provides optimal mild acidity to activate the carbonyl without deactivating the amine.[3][7] | Using too much can lower the pH and stop the reaction. |
| H₂SO₄ / HCl | Strong acid catalyst. | High risk of protonating the amine nucleophile, inhibiting the reaction.[3] | |
| Temperature | Room Temperature | Minimizes side reactions and decomposition.[9] | May result in slow reaction rates or incomplete conversion. |
| Reflux | Increases reaction rate and can facilitate azeotropic water removal.[2][9] | Can promote decomposition or side reactions if the temperature is too high. | |
| Water Removal | Molecular Sieves (4Å) | Adsorbs water in situ; easy to use in various solvents.[4][5] | Can be saturated; may need to be added in excess. |
| Dean-Stark Trap | Continuously removes water via azeotropic distillation; highly effective.[2][5] | Requires a solvent that forms an azeotrope with water (e.g., Toluene). |
Diagrams
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Caption: Systematic Workflow for Troubleshooting Low Yields.
Experimental Protocols
Protocol 1: General Schiff Base Synthesis using Molecular Sieves
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the primary amine (1.0 - 1.05 eq) to the flask.
-
Solvent: Add anhydrous ethanol to achieve a concentration of approximately 0.2-0.5 M.
-
Drying Agent: Add activated 4Å molecular sieves (approximately 1g per 10 mmol of aldehyde).
-
Catalyst: Add glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-12 hours). If the reaction is slow, heat the mixture to a gentle reflux.
-
Workup: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of a hot suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to form crystals. Filter the pure product and dry under vacuum.
-
Column Chromatography (If necessary): If the product is an oil or recrystallization is ineffective, purify using column chromatography on silica gel. It is advisable to use a solvent system containing 0.5% triethylamine to prevent product decomposition on the column.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 56804-98-9 | GCA80498 [biosynth.com]
- 12. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for improving the solubility of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde derivatives. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound solubility during biological assays. We will explore the underlying reasons for these challenges and provide practical, step-by-step guidance to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?
A: The solubility of these derivatives is governed by a balance between the polar features of the core structure and the properties of the appended R-groups. The 1,2,4-triazole ring itself is polar and capable of hydrogen bonding, which contributes to moderate aqueous solubility in the parent compound.[1][2] However, derivatives designed for biological targets often incorporate larger, non-polar (lipophilic) substituents to enhance binding affinity. These additions increase the molecule's overall hydrophobicity, leading to poor solubility in the highly polar environment of aqueous assay buffers. Furthermore, the planar, aromatic nature of the triazole ring can promote crystal lattice packing, making it difficult for water molecules to solvate the compound effectively.
Q2: What are the key physicochemical properties of the 1,2,4-triazole ring that I should be aware of?
A: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The pKa of the protonated triazolium cation is approximately 2.45, while the pKa for the deprotonation of the neutral ring is around 10.26.[3] This is a critical insight because it means the charge state of your molecule—and thus its solubility—can be significantly influenced by the pH of your buffer. The nitrogen atoms in the ring are excellent hydrogen bond acceptors, and the N-H group is a hydrogen bond donor, properties which are pivotal for interactions with both solvents and biological targets.[2]
Q3: What is a good starting point for solvent selection when making a stock solution?
A: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective choice. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For many triazole derivatives used in biological screening, DMSO is an excellent starting point.[4] If DMSO is not suitable for your specific assay, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.[1][5] Always prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% organic solvent, which can then be serially diluted for your experiments.
Q4: How much organic co-solvent (like DMSO) is acceptable in my biological assay?
A: This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or artifacts. Some robust assays may tolerate up to 1%. However, it is imperative to run a solvent tolerance control experiment. In this control, you should treat your cells or assay system with the highest concentration of the solvent vehicle that will be used in the experiment to ensure it does not interfere with the results.
Troubleshooting Guide: From Precipitation to Publication
This section addresses specific problems you may encounter in the lab. We provide the probable cause and a systematic approach to finding a solution.
Problem 1: My compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffer.
-
Probable Cause: The compound has very low aqueous solubility, and the dilution factor is not high enough. When the DMSO stock is added to the buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution. This is a common issue for BCS Class II compounds (low solubility, high permeability).[6]
-
Solutions:
-
Increase Dilution Factor: The simplest approach is to make a more dilute stock solution or use a smaller volume of your concentrated stock. This lowers the final compound concentration to a point that may be below its solubility limit.
-
Introduce Co-solvents: If your assay can tolerate it, including a small percentage of a water-miscible organic solvent in your final assay buffer can increase compound solubility.
-
pH Adjustment: As 1,2,4-triazoles are amphoteric, altering the buffer pH can increase solubility by ionizing the molecule.[3] See Protocol 3 for guidance.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01% - 0.1%) to form micelles that encapsulate and solubilize hydrophobic compounds.[7]
-
Problem 2: My compound appears soluble, but I get inconsistent or non-reproducible results in my biological assay.
-
Probable Cause: You may be dealing with the formation of microscopic precipitates or soluble aggregates that are not visible to the naked eye. These aggregates can sequester the active compound, leading to an overestimation of the IC50 value and poor reproducibility. They can also cause assay artifacts through non-specific interactions.
-
Solutions:
-
Pre-Dilution & Mixing Protocol: Modify your dilution technique. Instead of adding the DMSO stock directly to the full volume of buffer, perform a serial dilution. Additionally, ensure vigorous mixing (vortexing) immediately after each dilution step.
-
Solubility Confirmation: Before running the full assay, perform a small-scale test. Prepare your compound at the highest intended assay concentration, let it equilibrate, and then centrifuge at high speed (e.g., >14,000 x g) for 15-30 minutes. Measure the concentration of the compound in the supernatant (e.g., by HPLC-UV) to determine the true soluble concentration.
-
Inclusion of Surfactants: As mentioned above, a low concentration of a non-ionic surfactant can help prevent aggregation and improve data quality.
-
Problem 3: I need to prepare an aqueous stock solution for in vivo studies and must avoid organic co-solvents.
-
Probable Cause: The inherent properties of the drug candidate make it unsuitable for simple aqueous formulation, a common challenge in preclinical development.[7]
-
Solutions:
-
pH Modification: This is one of the most effective strategies. Systematically test the solubility of your compound across a range of pH values to find a pH where the compound is ionized and maximally soluble. See Protocol 3.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations.
-
Particle Size Reduction (Nanonization): For suspensions, reducing the particle size to the nanometer range dramatically increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][9] This is an advanced technique requiring specialized equipment like sonicators or microfluidizers.
-
Decision-Making Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with your triazole derivatives.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent & Co-Solvent Screening
This protocol helps you identify the best solvent system for your compound in a systematic way.
-
Preparation: Dispense a small, precise amount of your solid compound (e.g., 1 mg) into several clear glass vials.
-
Solvent Addition: To each vial, add a single solvent (see table below) in small, incremental volumes (e.g., 20 µL).
-
Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect for dissolution. Note the volume of solvent required to fully dissolve the compound. Continue until the compound is dissolved or a maximum volume (e.g., 1 mL) is reached.
-
Co-Solvent Testing: For promising solvents that are not fully aqueous, test their utility as co-solvents. Prepare a 10 mM stock in the best organic solvent (e.g., DMSO). In a separate set of vials, prepare different aqueous buffers containing varying percentages (e.g., 1%, 5%, 10%) of the co-solvent. Add your stock solution to these mixed buffers to find a system that prevents precipitation at your desired final concentration.
-
Data Summary: Record your results in a table for easy comparison.
Table 1: Example Solubility Screening Data
| Solvent System | Classification | Solubility at 25°C (Approx.) | Notes |
|---|---|---|---|
| Deionized Water | Aqueous | < 0.1 mg/mL | Insoluble |
| PBS, pH 7.4 | Aqueous Buffer | < 0.1 mg/mL | Insoluble |
| Ethanol | Polar Protic | ~5 mg/mL | Soluble |
| DMSO | Polar Aprotic | > 50 mg/mL | Very Soluble |
| PEG 400 | Polymer | ~20 mg/mL | Soluble, viscous |
| 10% DMSO in PBS | Mixed System | ~0.5 mg/mL | Improved vs. PBS alone |
| 5% Solutol® HS-15 in Water | Surfactant System | ~2 mg/mL | Forms clear micellar solution |
Protocol 2: pH-Dependent Solubility Assessment
This protocol determines if altering pH can enhance solubility, which is particularly useful for compounds with acidic or basic functional groups.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Compound Addition: Add an excess of your solid compound to a small volume (e.g., 1 mL) of each buffer in a separate vial. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. A shaker or rotator is ideal.
-
Separation: Centrifuge the samples at high speed (>14,000 x g) for 30 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility (mg/mL or µM) against the buffer pH to identify the pH of maximum solubility.
Diagram: The Impact of pH on 1,2,4-Triazole Ionization
This diagram illustrates how the charge state of the triazole ring changes with pH, affecting its interaction with a polar solvent like water.
Caption: Ionization states of the 1,2,4-triazole ring versus pH.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable synthetic intermediate. The aldehyde functionality on the 1,2,4-triazole scaffold serves as a versatile handle for constructing more complex molecular architectures, making it a key building block in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Introduction to Synthetic Strategies and Core Challenges
The synthesis of this compound can be approached through several routes, each presenting unique scale-up challenges. The most common strategies involve either the formylation of a pre-formed 3-methyl-1,2,4-triazole ring or the cyclization of precursors that already contain the aldehyde or a masked equivalent.
A primary challenge in scaling up the synthesis is controlling reaction parameters to ensure consistent yield and purity while managing safety at a larger scale. Issues such as regioselectivity, by-product formation, and difficult purifications are common hurdles that require careful consideration and optimization.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary retrosynthetic approaches are:
-
Route A: Oxidation of the corresponding alcohol. This involves the synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanol, followed by a controlled oxidation to the aldehyde.
-
Route B: Direct formylation of 3-methyl-1,2,4-triazole. This can be achieved through electrophilic substitution reactions, such as the Vilsmeier-Haack reaction.[2][3][4][5][6]
Q2: What are the main safety concerns when synthesizing triazoles?
A2: The synthesis of triazoles can involve hazardous reagents and intermediates. For instance, if the synthesis involves azides, there is a risk of forming explosive hydrazoic acid, especially under acidic conditions.[7] Additionally, some triazole compounds themselves can have toxicological properties that require careful handling.[8][9] A thorough risk assessment should be conducted before any scale-up operation.
Q3: How can I improve the regioselectivity of the formylation reaction?
A3: Regioselectivity is a common challenge in the formylation of heterocycles. In the case of 3-methyl-1,2,4-triazole, formylation can potentially occur at different positions on the ring. The Vilsmeier-Haack reaction, which utilizes an electrophilic iminium salt, generally favors formylation at the most electron-rich position.[3][4][6] Optimizing the reaction temperature and the stoichiometry of the Vilsmeier reagent can help to improve selectivity.
Q4: My aldehyde product is unstable and decomposes during work-up and purification. What can I do?
A4: Heterocyclic aldehydes can be prone to oxidation and other degradation pathways. To minimize decomposition:
-
Maintain a low temperature during work-up and purification.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid prolonged exposure to strong acids or bases.
-
Consider converting the crude aldehyde to a more stable derivative, such as a bisulfite adduct, for purification, and then regenerate the aldehyde in a final step.
III. Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the scale-up synthesis of this compound, along with their probable causes and recommended solutions.
Problem 1: Low Yield of the Aldehyde
| Probable Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or 1H NMR). If the reaction has stalled, consider increasing the reaction time or temperature. In the case of the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent was freshly prepared and used in sufficient excess. |
| Over-oxidation to carboxylic acid (in alcohol oxidation route) | Use a milder oxidizing agent (e.g., manganese dioxide, pyridinium chlorochromate) and carefully control the stoichiometry of the oxidant. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Product degradation during work-up | As mentioned in the FAQs, minimize the temperature and exposure to air and strong acids/bases during the work-up. An extractive work-up with a suitable organic solvent at a controlled pH may be beneficial. |
| Poor recovery during purification | If using column chromatography, the aldehyde may be adsorbing strongly to the silica gel. Consider using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine. For scale-up, crystallization is often a more viable purification method. |
Problem 2: Formation of Impurities and By-products
| Probable Cause | Recommended Solution |
| Formation of regioisomers | In direct formylation methods like the Vilsmeier-Haack reaction, the formation of other formylated isomers is possible. Optimize reaction conditions (temperature, solvent, reagent stoichiometry) to favor the desired isomer. A thorough characterization of the by-products will aid in developing a targeted purification strategy. |
| Unreacted starting material | Ensure complete conversion by monitoring the reaction. If starting material is consistently present in the final product, consider increasing the equivalents of the limiting reagent or extending the reaction time. |
| Hydrolysis of the triazole ring | The triazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Maintain a moderate pH during work-up and avoid excessive heat. |
| Side reactions of the aldehyde | The aldehyde product can undergo self-condensation or other side reactions. Process the crude product promptly and store it under inert gas at low temperatures. |
Problem 3: Difficulties with Product Isolation and Purification
| Probable Cause | Recommended Solution |
| Product is an oil or low-melting solid | If direct crystallization is challenging, consider forming a crystalline derivative (e.g., a hydrazone or an oxime) for purification, followed by hydrolysis to regenerate the aldehyde. |
| Product is highly soluble in the work-up solvent | Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase. If the product has some water solubility, brining out the aqueous layer with saturated sodium chloride solution can improve extraction efficiency. |
| Emulsion formation during extraction | Add a small amount of a brine solution or a different organic solvent to break the emulsion. Gentle agitation instead of vigorous shaking can also help prevent emulsion formation. |
IV. Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 3-Methyl-1,2,4-triazole
This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.
Step 1: Formation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature below 5 °C. The Vilsmeier reagent is a chloromethyliminium salt and is moisture-sensitive.[4]
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
Step 2: Formylation Reaction
-
Dissolve 3-methyl-1,2,4-triazole in a suitable solvent (e.g., DMF or dichloromethane).
-
Slowly add the solution of 3-methyl-1,2,4-triazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to the optimized reaction temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC or HPLC.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0 °C and slowly quench by adding it to a mixture of ice and a saturated solution of sodium bicarbonate or sodium acetate. The pH should be carefully adjusted to be neutral or slightly basic to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system.
V. Visualizations
Synthetic Pathway and Troubleshooting Logic
Caption: Synthetic pathway and troubleshooting decision tree.
VI. References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
3-Methyl-1H-1,2,4-triazole-5-carbaldehyde - Apollo Scientific. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
A Comprehensive Review of Substituted 1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactions, and Biological Significance. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science (JUAPS).
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2021). Oriental Journal of Chemistry.
-
Synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazoles. (2001). Tetrahedron Letters.
-
Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. (2010). Drug, Healthcare and Patient Safety.
-
SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. (2017). ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 56804-98-9 | GCA80498 [biosynth.com]
- 8. rsc.org [rsc.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Stability issues of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde in different solvents
Welcome to the technical support center for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Molecule: Key Stability Considerations
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aldehydes, its reactivity can present stability issues if not handled and stored correctly. The primary sources of instability are:
-
Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation and nucleophilic attack.
-
Influence of the Triazole Ring: The electron-withdrawing nature of the 1,2,4-triazole ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more prone to nucleophilic attack.[1]
-
Solvent Interactions: The choice of solvent is critical, as it can directly participate in reactions with the aldehyde, particularly in the case of protic solvents.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: I'm observing a decrease in the purity of my compound over time when dissolved in methanol or ethanol. What is happening and how can I prevent it?
Answer:
This is a classic issue of hemiacetal formation, a common reaction between aldehydes and alcohols.[2][3]
-
The "Why": Protic solvents like methanol and ethanol can act as nucleophiles and attack the electrophilic carbonyl carbon of the aldehyde. This reaction is often reversible and can be acid-catalyzed.[2] The product is a hemiacetal, which is a new chemical entity and will appear as an impurity in your analysis (e.g., by HPLC or NMR). While generally unstable, cyclic hemiacetals are notably more stable.[3][4]
-
Troubleshooting Steps:
-
Solvent Selection: If your experimental conditions permit, switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) do not have acidic protons and are less likely to react with the aldehyde.[5]
-
Temperature Control: If you must use an alcoholic solvent, prepare your solutions fresh and keep them at a low temperature (2-8°C) to slow down the rate of hemiacetal formation.
-
pH Control: Avoid acidic conditions, as they can catalyze hemiacetal and subsequent acetal formation.[2]
-
-
Experimental Protocol: Monitoring Hemiacetal Formation by ¹H NMR
-
Dissolve a small, accurately weighed sample of this compound in deuterated methanol (CD₃OD).
-
Acquire a ¹H NMR spectrum immediately after dissolution.
-
Monitor the spectrum over time (e.g., at 1, 4, and 24 hours).
-
Observation: You will likely see the aldehyde proton peak (around 9-10 ppm) decrease in intensity, while new peaks corresponding to the hemiacetal methine proton (around 5-6 ppm) and the new methoxy group (around 3-4 ppm) will appear.
-
Question 2: My solid compound is developing a slight yellowish tint and has a sharp, acidic smell. What could be the cause?
Answer:
This is indicative of oxidation of the aldehyde to a carboxylic acid.
-
The "Why": Aldehydes are prone to oxidation, especially in the presence of air (oxygen).[6][7] This process can be accelerated by exposure to light and elevated temperatures.[8] The resulting carboxylic acid (5-Methyl-4H-1,2,4-triazole-3-carboxylic acid) is a common impurity.
-
Troubleshooting and Prevention:
-
Proper Storage: Store the solid compound in a tightly sealed, amber glass vial to protect it from air and light.[6][9]
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store the compound at the recommended refrigerated temperature of 2-8°C to minimize oxidation.
-
Antioxidants: For solutions that will be stored for a period, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help to inhibit oxidation, though this may interfere with some downstream applications.[6]
-
Question 3: I'm seeing a white, insoluble material forming in my concentrated stock solution in Dichloromethane (DCM). What is this?
Answer:
This is likely due to the polymerization of the aldehyde.
-
The "Why": Aldehydes can undergo self-polymerization, especially at high concentrations.[7] The presence of acidic or basic impurities can catalyze this process. The resulting polymers are often insoluble and will precipitate out of solution.
-
Troubleshooting and Prevention:
-
Use High-Purity Solvent: Ensure your solvent is free from acidic or basic impurities.
-
Prepare Dilute Solutions: If possible, work with more dilute solutions to reduce the likelihood of polymerization.
-
Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage of concentrated stock solutions.
-
Storage Conditions: If a stock solution must be stored, keep it refrigerated and protected from light.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed, airtight amber container in a refrigerator at 2-8°C. For extended storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, the solid compound should be stable for at least a year. However, it is good practice to re-analyze the purity of the material if it has been stored for an extended period, especially if it is being used in sensitive applications. Solutions are significantly less stable and should ideally be prepared fresh.
Q3: Can I use water as a solvent for this compound?
A3: While the compound may have some solubility in water, it is not recommended for storage. Similar to alcohols, water can add to the aldehyde to form a hydrate (a geminal-diol), which exists in equilibrium with the aldehyde.[10] This can affect the accurate concentration of the active aldehyde in solution. The stability of related 1,2,4-triazole fungicides in water has been shown to be pH-dependent.[11]
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid strong oxidizing agents, as they will readily oxidize the aldehyde to a carboxylic acid. Also, avoid strong acids and bases, which can catalyze polymerization and other degradation reactions.
IV. Data Summary: Solvent Compatibility at a Glance
| Solvent Type | Examples | Interaction with this compound | Recommendation |
| Polar Protic | Water, Methanol, Ethanol | High risk of hydrate or hemiacetal formation, leading to a decrease in the concentration of the active aldehyde.[2][10] | Avoid for stock solutions and long-term storage. If necessary for a reaction, use freshly prepared solutions and maintain low temperatures. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally good solvents for this compound with a lower risk of direct reaction.[5] | Recommended for preparing stock solutions and for use in most reaction conditions where the solvent should be non-reactive. |
| Non-Polar Aprotic | Toluene, Hexanes | Limited solubility is expected due to the polar nature of the triazole ring. | Not generally recommended unless required for a specific reaction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility, but be aware of potential for polymerization at high concentrations and the possible presence of acidic impurities. | Suitable for reactions and short-term storage of dilute solutions. Use high-purity, neutral grade solvents. |
V. Visualizing Degradation Pathways
Diagram 1: Hemiacetal Formation in Protic Solvents
Caption: Reversible reaction of the aldehyde with a protic solvent.
Diagram 2: Key Degradation Pathways
Caption: Major degradation routes for the target compound.
VI. References
-
Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. --INVALID-LINK--
-
BenchChem. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. --INVALID-LINK--
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. --INVALID-LINK--
-
OpenOChem Learn. Addition of Alcohols - Hemiacetals and Acetals. --INVALID-LINK--
-
Khan Academy. Formation of hemiacetals and hemiketals. --INVALID-LINK--
-
Chad's Prep. 19.4a Formation of Hemiacetals and Acetals (Addition of Alcohols). --INVALID-LINK--
-
AccuStandard. The Proper Storage and Handling of Volatile Analytical Standards. --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. --INVALID-LINK--
-
Unknown Source. 5.7 Hemiacetals and hemiketals Aldehydes react with alcohols to produce hemiacetals in a manner very similar to the reaction of. --INVALID-LINK--
-
Pell Wall. (2013, February 7). Aldehydes: identification and storage. --INVALID-LINK--
-
MDPI. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. --INVALID-LINK--
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. --INVALID-LINK--
-
BenchChem. A Comprehensive Review of Substituted 1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactions, and Biological Significance. --INVALID-LINK--
-
Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Degradation of 1,2,4-Triazole fungicides in the environment. --INVALID-LINK--
References
- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 4. oit.edu [oit.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Reactions
Introduction: 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a critical heterocyclic building block in medicinal chemistry and drug development.[1] Its unique structure, featuring an aldehyde group on a nitrogen-rich triazole core, offers a versatile scaffold for synthesizing a wide range of biologically active compounds.[1][2] However, the very features that make it valuable—the aldehyde functionality and the triazole ring—also present specific challenges in catalysis. The triazole moiety can act as a ligand, leading to catalyst inhibition or poisoning, particularly with transition metal catalysts.[3][4]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during the catalytic transformation of this important intermediate.
Section 1: Reductive Amination
Reductive amination is a cornerstone reaction for converting the aldehyde into secondary or tertiary amines, crucial for introducing diverse side chains in drug discovery.[5][6] The process involves the initial formation of an imine intermediate, followed by its reduction.[7]
FAQ 1: My reductive amination reaction with a primary amine is showing low yield and multiple byproducts. What is the most likely cause and how can I optimize it?
Low yields in the reductive amination of this compound are typically traced back to one of three areas: suboptimal imine formation, incorrect choice of reducing agent, or catalyst deactivation.
Causality and Troubleshooting:
-
Inefficient Imine Formation: The reaction equilibrium for imine formation is critical. The presence of water, a byproduct of the condensation between the aldehyde and amine, can push the equilibrium back towards the starting materials.
-
Solution: Perform the reaction in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8] Adding a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can also drive the reaction forward.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is paramount. A reagent that is too harsh will reduce the starting aldehyde before it can form an imine. A reagent that is too weak will not efficiently reduce the imine intermediate.
-
Expert Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this substrate.[8] It is mild enough to not readily reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion), which is formed in situ, often with a catalytic amount of acetic acid.[8] This selectivity minimizes the formation of the corresponding alcohol byproduct.
-
-
Catalyst Poisoning (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C) with H₂, the nitrogen atoms of the triazole ring can strongly coordinate to the palladium surface.[3] This blocks the active sites and poisons the catalyst, leading to an incomplete or stalled reaction.[3][4]
-
Solution: It is generally advisable to avoid standard Pd/C for this substrate. If catalytic hydrogenation is necessary, consider using a more poison-resistant catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) or increasing the catalyst loading significantly, though this is less economical. For most lab-scale syntheses, chemical hydride reagents are more reliable.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for reductive amination.
Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reducing Agent | Typical Solvent | Catalyst/Additive | Pros | Cons |
| NaBH(OAc)₃ | DCE, THF | Acetic Acid | High selectivity, mild conditions, tolerates many functional groups.[8] | More expensive, moisture-sensitive. |
| NaBH₃CN | Methanol | pH control (3-6) | Effective, mild. | Highly toxic (HCN release at low pH). |
| H₂ / Pd/C | Ethanol, Methanol | N/A | "Green" reductant, high atom economy.[7] | Prone to catalyst poisoning by the triazole ring.[3][4] |
| NaBH₄ | Methanol, Ethanol | N/A | Inexpensive, readily available. | Can reduce the aldehyde directly, leading to alcohol byproduct. |
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a vital C-C bond-forming reaction, typically involving the aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to produce α,β-unsaturated products.[9][10] The reaction is almost always base-catalyzed.[11]
FAQ 2: My Knoevenagel condensation with malononitrile is sluggish and gives a poor yield. How should I select the right base catalyst?
The success of a Knoevenagel condensation hinges on the choice of base catalyst. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the aldehyde.[10] For a substrate like this compound, the acidity of the triazole N-H proton must also be considered.
Causality and Troubleshooting:
-
Insufficient Basicity: A base that is too weak may not deprotonate the active methylene compound efficiently, leading to a slow or incomplete reaction.
-
Excessive Basicity: A very strong base (e.g., NaOH, KOtBu) can lead to side reactions. It might deprotonate the N-H proton of the triazole ring, potentially altering solubility or leading to undesired alkylations if electrophiles are present. Strong bases can also promote self-condensation of the aldehyde or other unwanted pathways.
-
Catalyst Type: Both organic and inorganic bases can be used. Organic bases are often preferred for their solubility in organic solvents and milder nature.
-
Expert Recommendation: A weak organic base like piperidine or pyrrolidine , often used with a catalytic amount of acetic acid in a solvent like ethanol or toluene, is a standard and effective choice.[11] These catalysts are basic enough to facilitate the reaction without causing significant side reactions. Ammonium salts like ammonium bicarbonate can also serve as effective, green catalysts.[11]
-
Catalyst Selection Logic for Knoevenagel Condensation
Caption: Logic for base catalyst selection in Knoevenagel reactions.
Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.05 eq), and a solvent (e.g., ethanol or toluene).
-
Add piperidine (0.1 eq) as the catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC or LCMS. Water removal via a Dean-Stark trap can accelerate the reaction when using toluene.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. An overview of metal-free sustainable nitrogen-based catalytic knoevenagel condensation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Spectroscopic Analysis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for unexpected spectroscopic data encountered during your experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of characterizing these valuable heterocyclic compounds.
The 1,2,4-triazole ring is a vital scaffold in medicinal chemistry, and the addition of a reactive carbaldehyde group at the 3-position opens up a vast synthetic landscape.[1][2] However, the unique electronic properties and potential for isomerism in this system can often lead to spectroscopic data that deviates from initial expectations. This guide follows a question-and-answer format to directly address specific issues you may encounter.
Expected Spectroscopic Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Considerations |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | 185 - 195 | Expected to be a singlet. Its downfield shift is characteristic of aldehyde protons. |
| Methyl Protons (-CH₃) | 2.4 - 2.8 | 12 - 17 | Expected to be a singlet. |
| Triazole N-H | 13.0 - 15.0 (broad) | - | Often a broad signal, and its position is highly dependent on solvent and concentration. May exchange with D₂O. |
| Triazole C3 | - | 155 - 165 | Carbon bearing the aldehyde group. |
| Triazole C5 | - | 160 - 170 | Carbon bearing the methyl group. |
Note: Predicted values are estimates and can vary based on solvent, concentration, and temperature.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 (broad) | Medium | Characteristic of the triazole N-H bond. |
| C-H Stretch (aldehyde) | 2720 - 2820 | Medium-Weak | A key diagnostic peak for the aldehyde C-H bond. |
| C=O Stretch (aldehyde) | 1680 - 1710 | Strong | Conjugation with the triazole ring lowers the frequency compared to a simple aliphatic aldehyde. |
| C=N Stretch (triazole) | 1580 - 1640 | Medium-Strong | Characteristic of the triazole ring. |
| C-N Stretch (triazole) | 1250 - 1350 | Medium |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
NMR Spectroscopy Issues
Question 1: My ¹H NMR spectrum shows more than one peak for the methyl group and/or the aldehyde proton. What could be the cause?
Answer: This is a common issue when working with N-unsubstituted 1,2,4-triazoles and can be attributed to the presence of tautomers. The 1,2,4-triazole ring can exist in two tautomeric forms: the 1H- and 4H-isomers.[2][3] The position of the proton on the nitrogen atoms of the triazole ring can significantly influence the chemical environment of the substituents.
-
Causality: The slow exchange between these tautomers on the NMR timescale will result in separate signals for each species. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration.[4]
Troubleshooting Workflow:
Caption: Troubleshooting multiple NMR signals.
Experimental Protocols:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C). If tautomers are present, you may observe broadening and eventual coalescence of the multiple signals into a single, averaged peak as the rate of exchange increases.
-
Solvent Study: Record ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in the ratio of the observed signals with solvent polarity is a strong indicator of a tautomeric equilibrium.[5]
Question 2: The aldehyde proton signal around 9.5-10.5 ppm is absent or very weak, but I have other signals that suggest my compound is present. What's happening?
Answer: The absence of a clear aldehyde proton signal can be alarming, but it doesn't necessarily mean your synthesis failed. There are a few possibilities to consider:
-
Ring-Chain Tautomerism: The aldehyde can potentially undergo an intramolecular cyclization with a nitrogen atom of the triazole ring to form a hemiaminal, which exists in equilibrium with the open-chain aldehyde form.[6] In the cyclic form, the aldehyde proton is converted to a methine proton of the hemiaminal, which will appear at a much higher field (further upfield) in the ¹H NMR spectrum, often between 5.0 and 7.0 ppm.
Caption: Ring-chain tautomerism.
-
Hydrate Formation: Aldehydes can form hydrates in the presence of water. This would also result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the gem-diol protons.
Troubleshooting and Confirmation:
-
2D NMR (HSQC/HMBC): These experiments can help locate the proton and carbon of the aldehyde or its tautomeric form. An HMBC experiment should show a correlation between the methyl protons and the C3 carbon of the triazole ring, as well as the aldehyde carbon.
-
Derivatization Reactions: Chemical tests can confirm the presence of the aldehyde group, even if it is in equilibrium with a cyclic form.
-
Brady's Test (2,4-DNPH): Reaction with 2,4-dinitrophenylhydrazine will produce a yellow to red precipitate, which is a positive test for an aldehyde or ketone.[7][8]
-
Tollens' Test (Silver Mirror): The aldehyde will be oxidized by Tollens' reagent to a carboxylic acid, resulting in the formation of a silver mirror on the inside of the test tube.[4][9]
-
Experimental Protocol: Brady's Test
-
Dissolve a small amount (10-20 mg) of your compound in a minimal amount of ethanol in a test tube.
-
Add a few drops of Brady's reagent (a solution of 2,4-dinitrophenylhydrazine).
-
The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde.[10][11]
Question 3: My NMR spectrum is complex and doesn't match the expected structure. I suspect I have a major impurity. What could it be?
Answer: A common synthetic route to this compound involves the reaction of methylglyoxal with aminoguanidine. A known side reaction in this synthesis is the formation of isomeric 1,2,4-triazine derivatives.[12][13]
-
Causality: The reaction can proceed through different cyclization pathways, leading to the formation of 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine as significant byproducts. These isomers will have distinct NMR spectra from the desired triazole.
Caption: Potential synthesis outcomes.
Troubleshooting Steps:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The desired product has a molecular weight of 111.10 g/mol .[14] The triazine side products will have a different molecular weight, which can help confirm their presence.
-
Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired triazole from the triazine isomers.
-
2D NMR Analysis: If purification is difficult, advanced NMR techniques like COSY, HSQC, and HMBC can help to piece together the structures of the different components in the mixture.
IR Spectroscopy Issues
Question 4: My IR spectrum shows a very broad absorption in the 1600-1700 cm⁻¹ region instead of a sharp aldehyde C=O peak around 1690 cm⁻¹.
Answer: While a sharp C=O stretch is expected, significant peak broadening in this region can occur due to a few factors:
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the triazole N-H and the carbonyl oxygen can lead to a broadening of the C=O absorption band. This effect is often concentration-dependent.
-
Presence of Water (Hydrate Formation): If your sample is not completely dry, the formation of a hydrate can lead to a complex spectrum in the carbonyl region.
-
Overlapping with C=N Stretching: The C=N stretching vibrations of the triazole ring occur in a similar region (around 1580-1640 cm⁻¹) and may overlap with the C=O band, causing it to appear broader.
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is thoroughly dried under high vacuum to remove any residual water or solvent.
-
Concentration Study: Acquire IR spectra at different concentrations (if in solution) or as a KBr pellet versus a thin film. Changes in the shape of the carbonyl band with concentration can indicate the presence of hydrogen bonding.
Mass Spectrometry Issues
Question 5: I am not observing the expected molecular ion peak at m/z 112 [M+H]⁺ in my mass spectrum.
Answer: The absence of a clear molecular ion peak can be due to the fragmentation pattern of the molecule or the ionization method used.
-
Fragmentation: 1,2,4-triazole derivatives can be prone to fragmentation. Common fragmentation pathways include the loss of small neutral molecules like N₂, HCN, or CO.[15]
-
Ionization Method: The choice of ionization technique (e.g., ESI, CI, EI) can significantly impact the observed spectrum. "Harder" ionization techniques like Electron Ionization (EI) are more likely to cause extensive fragmentation, while "softer" techniques like Electrospray Ionization (ESI) are more likely to show the molecular ion.
Troubleshooting and Analysis:
-
Look for Characteristic Fragments: Analyze the spectrum for fragments corresponding to the loss of N₂ (m/z 84), HCN (m/z 85), or CO (m/z 84) from the [M+H]⁺ ion.
-
Use a Softer Ionization Technique: If you are using EI-MS, try acquiring the spectrum using ESI-MS or CI-MS to increase the likelihood of observing the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the ions, which can be used to determine their elemental composition and confirm the identity of the fragments.
By systematically working through these troubleshooting guides and employing the suggested experimental protocols, you will be better equipped to interpret your spectroscopic data and confidently characterize your this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
- 5. O630: Identification of Aldehydes – Tollen's Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 6. intellectualarchive.com [intellectualarchive.com]
- 7. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 8. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. embibe.com [embibe.com]
- 12. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. | Sigma-Aldrich [merckmillipore.com]
- 14. What is Tollens Test and Tollens Reagent? - Example, Process [tutoroot.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Imine Synthesis with 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. This guide is designed to provide in-depth, field-proven insights into enhancing its reaction rate with amines to form Schiff bases (imines). We will delve into the mechanistic underpinnings of this transformation and offer practical troubleshooting advice to overcome common experimental hurdles.
Part 1: Foundational Principles of the Reaction
The reaction between this compound and a primary amine is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction, which results in the formation of an imine or Schiff base.[1][2][3] Understanding the mechanism is paramount to troubleshooting and optimizing your reaction conditions.
The overall transformation can be summarized as follows:
This seemingly straightforward reaction proceeds through a multi-step mechanism, with each step being sensitive to the reaction environment.
The Two-Step Mechanism: From Hemiaminal to Imine
The formation of the imine occurs in two principal stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the triazole carbaldehyde. This results in a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4] This step is generally reversible.
-
Dehydration: The hemiaminal intermediate eliminates a molecule of water to form the stable C=N double bond of the imine.[1][4] This step is typically the rate-determining step and is often facilitated by acid catalysis.
Below is a DOT language script that visualizes this mechanistic pathway.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Schiff bases from this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or not proceeding to completion. What are the most likely causes?
A1: A sluggish reaction is one of the most common challenges. Several factors could be at play:
-
Suboptimal pH: The reaction rate is highly dependent on the pH of the medium. The optimal pH is typically mildly acidic, around 4 to 5.[1][5]
-
Too Acidic (pH < 4): The amine nucleophile becomes protonated (R-NH3+), rendering it non-nucleophilic and unable to attack the carbonyl carbon.
-
Too Basic (pH > 6): The hydroxyl group in the hemiaminal intermediate cannot be sufficiently protonated to become a good leaving group (H2O), thus stalling the dehydration step.
-
-
Insufficient Catalysis: An acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic, and for facilitating the elimination of water. A few drops of glacial acetic acid are often sufficient.[6][7]
-
Presence of Water: Imine formation is a reversible reaction. The presence of excess water in the starting materials or solvent, or the accumulation of water as a byproduct, can shift the equilibrium back towards the reactants.
-
Low Temperature: While some reactions proceed at room temperature, heating is often necessary to provide the activation energy for the dehydration of the hemiaminal intermediate.
Q2: I've isolated a product, but it's not the expected imine. What could it be?
A2: It is possible to isolate the hemiaminal intermediate, especially if the dehydration step is slow.[4] Hemiaminals can be stable, particularly when formed from aromatic aldehydes with electron-withdrawing groups.[4] Characterization by ¹H NMR should reveal a carbinol proton (CH-OH) and an N-H proton, which would be absent in the final imine product. The imine will show a characteristic azomethine proton signal (-CH=N-).[8]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can facilitate proton transfer steps. They are effective at dissolving the reactants. However, care must be taken to use anhydrous grades if possible, as they can also participate in the equilibrium. Refluxing in ethanol is a common procedure.[6]
-
Aprotic Solvents (e.g., Chloroform, Dichloromethane, Toluene): These are excellent choices when water removal is a priority. Using a Dean-Stark apparatus with toluene to azeotropically remove water is a highly effective method to drive the reaction to completion. Chloroform has also been shown to be an effective solvent.[9]
Q4: My yield is low after purification. What can I do to improve it?
A4: Low yields can result from incomplete reaction or product degradation during workup and purification.
-
Drive the Reaction to Completion: Use the strategies outlined in A1, particularly focusing on pH control and water removal.
-
Purification Strategy: Some Schiff bases can be prone to hydrolysis on silica gel.[9] If you suspect this is an issue, consider minimizing the contact time with the silica gel, using a less acidic stationary phase like neutral alumina, or purifying by recrystallization if the product is a solid.
Part 3: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for enhancing the reaction rate, along with a table summarizing key reaction parameters.
Protocol 1: Acid-Catalyzed Synthesis of a Schiff Base in Ethanol
This protocol is a standard approach suitable for many primary amines.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Amine Addition: Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If further purification is needed, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Enhanced Rate and Yield using Azeotropic Water Removal
This protocol is recommended for challenging substrates or when maximizing yield is critical.
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reactant Loading: To the flask, add this compound (1.0 eq), the primary amine (1.0 - 1.1 eq), a suitable solvent like toluene, and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Summary: Key Parameters for Optimization
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 5.0 | Balances amine nucleophilicity and leaving group ability of water.[1][5] |
| Catalyst | Glacial Acetic Acid or p-TSA | Protonates the carbonyl and the hydroxyl of the hemiaminal.[6] |
| Temperature | Reflux | Provides activation energy for the rate-limiting dehydration step. |
| Solvent | Ethanol or Toluene | Ethanol is a good general-purpose solvent; Toluene allows for azeotropic water removal.[6][9] |
| Water Removal | Molecular Sieves or Dean-Stark | Drives the equilibrium towards product formation.[9] |
Workflow Visualization
The following DOT script visualizes a decision-making workflow for troubleshooting a slow reaction.
References
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde and Other Aldehydes in Preclinical Screening
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the identification of novel pharmacophores with potent and selective biological activity is a paramount objective. Aldehydes, a class of organic compounds characterized by a formyl group, represent a versatile scaffold that has been explored for a wide range of therapeutic applications. This guide provides a comparative analysis of the biological activities of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde against a panel of commonly screened aldehydes—benzaldehyde, cinnamaldehyde, and formaldehyde—to assist researchers in navigating the selection of compounds for biological activity screening.
Introduction to the Aldehyde Candidates
This compound is a heterocyclic aldehyde incorporating the 1,2,4-triazole ring system. The triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, particularly antifungals and anticancer agents.[1][2] Its presence suggests the potential for diverse biological activities. However, a comprehensive search of the current scientific literature reveals a notable absence of specific data on the antimicrobial or cytotoxic activities of this compound itself.
Benzaldehyde , the simplest aromatic aldehyde, is a widely used building block in organic synthesis and is found in many natural sources. It has been investigated for its antimicrobial, antifungal, and anticancer properties.[3][4][5]
Cinnamaldehyde , the primary component of cinnamon oil, is an α,β-unsaturated aromatic aldehyde. It is well-documented for its broad-spectrum antimicrobial and anti-inflammatory activities, as well as its cytotoxic effects against various cancer cell lines.[6][7][8]
Formaldehyde , the simplest aldehyde, is a highly reactive molecule with potent antimicrobial and preservative properties.[9] However, its high toxicity and carcinogenicity limit its therapeutic applications.[10]
Comparative Analysis of Biological Activities
Due to the limited availability of direct experimental data for this compound, this section will focus on a detailed comparison of the known biological activities of benzaldehyde, cinnamaldehyde, and formaldehyde, providing a benchmark for the potential activity of the target triazole aldehyde. The data presented below, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for cytotoxic activity, has been compiled from various scientific studies.
Antimicrobial and Antifungal Activity
Aldehydes exert their antimicrobial effects through various mechanisms, primarily by reacting with microbial proteins and disrupting cellular processes.[9]
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥1024 | [3] |
| Bacillus anthracis | 850 | [3] | |
| Pantoea conspicua | 1060 | [3] | |
| Citrobacter youngae | 1060 | [3] | |
| Fungi | 8-10 mM | [3] | |
| Cinnamaldehyde | Staphylococcus aureus | 1000 | [11] |
| Escherichia coli | 500 | [11] | |
| Gram-negative bacteria | 100 - 400 | [12] | |
| Gram-positive bacteria | 800 - 1750 | [12] | |
| Candida albicans | 16-256 | [13] | |
| Formaldehyde Releasers | MRSA | >95% kill rate (40 mM SMG) | [14] |
| VRE | >94% kill rate (40 mM DAU) | [14] |
Analysis: Cinnamaldehyde demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Benzaldehyde exhibits some antibacterial and antifungal activity, though at higher concentrations compared to cinnamaldehyde. Formaldehyde and its releasing agents are potent microbicides but their utility is limited by toxicity. The biological activity of this compound in this domain remains to be elucidated, but the presence of the triazole ring, a known antifungal pharmacophore, suggests that it may exhibit significant antifungal properties.
Cytotoxic and Anticancer Activity
The anticancer potential of aldehydes is an area of active research, with several mechanisms of action being investigated, including the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line (Cancer Type) | IC50 | Reference |
| Benzaldehyde | Various Cancer Cell Lines | Median IC50 lower than noncancer cell lines | [15] |
| HTB-26 (Breast) | 10-50 µM | [16] | |
| PC-3 (Prostate) | 10-50 µM | [16] | |
| HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [16] | |
| Cinnamaldehyde | A375 (Melanoma) | 8.1 ± 2.5 µM | [17] |
| MDA-MB-231 (Breast) | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [8] | |
| MCF-7 (Breast) | 58 µg/mL (24h), 140 µg/mL (48h) | [7] | |
| HCT-116 (Colon) | 30.7 µg/mL (24h) | [18] | |
| Formaldehyde | Caco-2 (Colon Carcinoma) | Cell number increase at 0.1 mM | [19] |
| A549 (Lung) & Skin Fibroblasts | Higher IC50 than HepG2 | [20] | |
| HepG2 (Hepatocellular Carcinoma) | IC50 = 103.89 ± 23.6 mg/L | [20] |
Analysis: Cinnamaldehyde consistently demonstrates potent cytotoxic activity against a variety of cancer cell lines at micromolar concentrations. Benzaldehyde also exhibits anticancer properties, with some studies suggesting a degree of selectivity for cancer cells over non-cancerous cells.[15] The data for formaldehyde is more complex, with some studies indicating a proliferative effect at low concentrations and cytotoxicity at higher concentrations.[19] Given that many 1,2,4-triazole derivatives have been developed as anticancer agents, this compound represents a promising, yet uncharacterized, candidate for cytotoxic screening.
Experimental Protocols for Biological Activity Screening
To facilitate the direct comparison of this compound with other aldehydes, the following standardized protocols for antimicrobial and cytotoxicity screening are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Mechanistic Insights and Structure-Activity Relationships
The aldehyde functional group is inherently reactive and can interact with various biological macromolecules. The antimicrobial and cytotoxic effects of aldehydes are often attributed to their ability to form Schiff bases with primary amines in proteins and DNA, leading to enzyme inactivation and DNA damage.
The biological activity of an aldehyde is significantly influenced by its overall chemical structure. For instance, the α,β-unsaturated system in cinnamaldehyde is crucial for its potent activity. In the case of this compound, the triazole ring is expected to play a significant role in its biological profile. The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the triazole moiety is known to be metabolically stable, a desirable property in drug candidates.
Hypothesized Signaling Pathway for Aldehyde-Induced Cytotoxicity
Caption: A simplified signaling pathway illustrating potential aldehyde-induced apoptosis.
Conclusion and Future Directions
This comparative guide highlights the well-documented antimicrobial and cytotoxic activities of benzaldehyde, cinnamaldehyde, and formaldehyde, providing a valuable context for evaluating new aldehyde-based compounds. While this compound remains a molecule of significant interest due to its triazole scaffold, the current lack of published biological activity data underscores a critical knowledge gap.
Future research should prioritize the systematic screening of this compound and its derivatives to elucidate their antimicrobial and cytotoxic profiles. Such studies will be instrumental in determining the therapeutic potential of this compound and will contribute to a deeper understanding of the structure-activity relationships of triazole aldehydes. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes: What We Should Know About Them [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]
- 8. Targets and Mechanism Used by Cinnamaldehyde, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 10. Formaldehyde - Cancer-Causing Substances - NCI [cancer.gov]
- 11. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative study of antimicrobial efficacy of different 1,2,4-triazole derivatives
The escalating threat of antimicrobial resistance has catalyzed the search for novel therapeutic agents. Among the heterocyclic compounds, 1,2,4-triazole derivatives have garnered significant attention due to their broad-spectrum antimicrobial activities.[1][2][3] This guide offers a comparative analysis of the antimicrobial efficacy of various 1,2,4-triazole derivatives, substantiated by experimental data, to aid researchers and drug development professionals in this critical field.
The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, known to be a key component in a range of clinically significant drugs.[2][4] Its unique electronic properties, including strong electron-donating and hydrogen-bonding capabilities, allow for interaction with various biological targets.[1] This guide will delve into the structure-activity relationships that govern their antimicrobial potential, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
Comparative Antimicrobial Efficacy of Selected 1,2,4-Triazole Derivatives
The antimicrobial efficacy of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several 1,2,4-triazole derivatives against a panel of clinically relevant bacterial and fungal strains, providing a clear comparison of their potency.
| Derivative Class | Specific Derivative Example(s) | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. | Source |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | Azomethine derivatives 1a-g | Pseudomonas aeruginosa | 16 | Streptomycin | 2-15 | [2] |
| Ofloxacin-1,2,4-triazole analogues | Derivative 13 | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [2] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Hybrid 29 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046 - 3.11 | Vancomycin | 0.68 | [4] |
| 1,2,4-Triazole-3-thiones with diarylsulfone moiety | Bromo diphenylsulfone at C-5, 3,4,5-trimethoxyphenyl at N-4 | Bacillus cereus | 8 | Not specified | - | [4] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Compound 5e | Staphylococcus aureus | Superior to Streptomycin | Streptomycin | Not specified | [3] |
| Fused 1,2,4-triazolo[3,4-b][2][5][6]thiadiazines | Compounds 39c and 39h | Escherichia coli, Pseudomonas aeruginosa | 3.125 | Not specified | - | [4] |
| Thiosemicarbazide-derived 1,2,4-triazole-3-thiones | Compound 4l | Staphylococcus aureus ATCC 25923 | 31.25 | Not specified | - | [7] |
| Thiosemicarbazide-derived 1,3,4-thiadiazoles | Compound 6h | Bacillus subtilis ATCC 6633 | 15.63 | Not specified | - | [7] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring.[1] SAR studies have revealed several key trends:
-
Electron-Withdrawing and Bulky Groups: The presence of electron-withdrawing groups and bulky substituents often enhances both antibacterial and antifungal activities.[1] These modifications can improve the molecule's membrane permeability and its ability to target microbial enzymes.
-
Fused Heterocyclic Systems: Fusing the 1,2,4-triazole core with other heterocyclic systems, such as thiadiazines, can lead to compounds with potent and selective antimicrobial activity.[4][5]
-
Sulfur-Containing Linkages: The inclusion of sulfur-containing moieties, as seen in triazole-3-thiones, is a common feature in many active derivatives.[5][7]
-
Hybridization with Quinolones: Hybridizing the 1,2,4-triazole scaffold with known antimicrobial agents like nalidixic acid, ofloxacin, and ciprofloxacin has yielded compounds with impressive activity, even against resistant strains.[2][4][6]
Mechanism of Action
The primary antimicrobial mechanism of 1,2,4-triazole derivatives, particularly in fungi, involves the inhibition of key enzymes essential for microbial survival.[1]
Inhibition of Fungal Lanosterol 14α-demethylase
In fungal cells, 1,2,4-triazoles are potent inhibitors of lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[1][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for common in vitro antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds and control antibiotics
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 50 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of concentrations.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). Add 50 µL of this inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds and control antibiotics
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation: Aseptically swab the standardized microbial inoculum evenly over the entire surface of an MHA plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A control disk with a standard antibiotic should also be used.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
1,2,4-Triazole derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity.[1] The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modification, enabling the development of compounds with enhanced potency and selectivity.[5] The hybridization of this core with other established antimicrobial pharmacophores is a particularly effective strategy for combating drug-resistant pathogens.[6] Continued research focusing on SAR studies and the exploration of novel derivatives is crucial for realizing the full therapeutic potential of this important heterocyclic system in the fight against infectious diseases.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.dp.ua [medicine.dp.ua]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Efficacy of Novel 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde derivatives. By employing a comparative approach against well-characterized inhibitors of critical oncogenic pathways, this document outlines a robust methodology for preliminary efficacy testing, mechanism of action elucidation, and data interpretation.
Introduction: The Rationale for Triazole Derivatives in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of biological activity. Several established anticancer agents incorporate the 1,2,4-triazole moiety, highlighting its potential in developing novel therapeutics.[2][3] The this compound series represents a novel chemical space with the potential to interact with key targets in cancer cell signaling.
To rigorously assess this potential, a direct comparison with known inhibitors is essential. This guide focuses on validating the activity of our hypothetical derivatives, designated TRZ-1 and TRZ-2, against inhibitors of two of the most frequently dysregulated signaling pathways in human cancers: the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6][7] By benchmarking against established drugs, we can not only quantify the potency of our novel compounds but also gain critical insights into their specific molecular mechanisms.
Experimental Design: A Strategy for Mechanistic Validation
A successful validation strategy hinges on logical experimental choices. The causality behind our selection of cell lines, comparators, and assays is detailed below.
Selection of Cancer Cell Lines
The choice of cell lines is foundational to the relevance of the study. We have selected three well-characterized and commonly used human cancer cell lines representing different malignancies:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and expresses wild-type PIK3CA, making it a standard model for breast cancer studies.
-
A549: A human lung carcinoma cell line. This line harbors a KRAS mutation, which often leads to the activation of the MAPK/ERK pathway.[8]
-
HCT-116: A human colorectal carcinoma cell line with a KRAS mutation and a PIK3CA mutation, making it sensitive to inhibitors of both pathways.[9]
Selection of Comparator Compounds
To contextualize the activity of our novel derivatives, we will use established inhibitors and a standard chemotherapeutic agent.
-
Novel Derivatives:
-
TRZ-1 & TRZ-2: Hypothetical this compound derivatives.
-
-
Known Pathway Inhibitors:
-
Standard Cytotoxic Agent:
-
Doxorubicin: A widely used chemotherapy drug that induces cell death through DNA intercalation and topoisomerase II inhibition, serving as a positive control for general cytotoxicity.[11]
-
Rationale for Assay Selection
A multi-assay approach is employed to build a comprehensive profile of the compounds' effects, moving from broad cytotoxicity to specific molecular interactions.
-
MTT Cell Viability Assay: This colorimetric assay is a robust, high-throughput method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13] It is our primary screen to determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: To understand how the compounds induce cell death, we use flow cytometry with Annexin V and PI staining.[14] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.[15][16] This allows for the precise quantification of apoptotic versus necrotic cell death.
-
Western Blotting: This technique is crucial for validating the molecular target. By measuring the phosphorylation status of key proteins like Akt (a downstream effector of PI3K) and ERK, we can confirm whether our compounds inhibit the intended signaling pathways.[17][18][19]
Visualizing the Research Strategy
The overall experimental plan is outlined in the workflow diagram below.
Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from established methods to assess cytotoxicity.[12][13][20]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds (TRZ-1, TRZ-2) and comparators (Buparlisib, Ulixertinib, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the compounds. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Calculate IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol quantifies the mode of cell death.[15][16]
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with each compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be positive for both stains.[15]
Protocol 3: Western Blotting for Pathway Analysis
This protocol assesses the impact of the compounds on specific signaling proteins.[17][18][19]
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 60 mm dish. After 24 hours, treat with compounds at their IC50 concentrations for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts (typically 20-30 µg per lane) and mix with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel.[19][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Densitometry: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control (β-actin).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. Below are examples using hypothetical data.
Table 1: Cytotoxicity of Triazole Derivatives and Comparator Compounds (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| TRZ-1 | 15.2 | 28.5 | 18.9 |
| TRZ-2 | 5.8 | 45.1 | 7.2 |
| Buparlisib | 4.9 | > 50 | 6.5 |
| Ulixertinib | 22.4 | 8.1 | 9.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Interpretation: The data suggests TRZ-2 exhibits potent cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values comparable to the PI3K inhibitor Buparlisib. This hints at a potential mechanism involving the PI3K/Akt pathway. TRZ-1 shows moderate activity across all lines. As expected, Ulixertinib is most potent in the KRAS-mutant A549 cell line.
Table 2: Apoptosis Induction in HCT-116 Cells (48h Treatment at IC50)
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| TRZ-2 (7.2 µM) | 48.2 | 35.8 | 16.0 |
| Buparlisib (6.5 µM) | 51.5 | 32.1 | 16.4 |
| Ulixertinib (9.3 µM) | 55.3 | 28.9 | 15.8 |
Interpretation: Treatment with TRZ-2 leads to a significant increase in the population of apoptotic cells, particularly those in early apoptosis. This effect is quantitatively similar to that induced by Buparlisib, strongly suggesting that the observed cytotoxicity is primarily driven by the induction of programmed cell death.
Table 3: Modulation of Signaling Pathways in HCT-116 Cells (24h Treatment at IC50)
| Treatment | Relative p-Akt / Total Akt | Relative p-ERK / Total ERK |
| Vehicle Control | 1.00 | 1.00 |
| TRZ-2 (7.2 µM) | 0.21 | 0.95 |
| Buparlisib (6.5 µM) | 0.15 | 1.02 |
| Ulixertinib (9.3 µM) | 0.98 | 0.11 |
Interpretation: The Western blot data provides direct mechanistic evidence. TRZ-2 significantly reduces the phosphorylation of Akt, mirroring the effect of the PI3K inhibitor Buparlisib, while having a negligible effect on ERK phosphorylation. This strongly supports the hypothesis that TRZ-2 exerts its anticancer effect by inhibiting the PI3K/Akt signaling pathway.
Key Signaling Pathways and Points of Inhibition
Visualizing the targeted pathways helps to conceptualize the mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide presents a systematic approach to validate the anticancer activity of novel this compound derivatives. By integrating cell viability, apoptosis, and molecular pathway analysis, and by benchmarking against known inhibitors, a robust preclinical data package can be generated.
The next steps in the development of such a compound would include:
-
Direct Kinase Assays: To confirm if the compound directly inhibits PI3K isoforms or another kinase upstream of Akt.
-
Broader Panel Screening: Testing against a larger panel of cancer cell lines to define the spectrum of activity.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and drug-like properties.
By adhering to this rigorous, comparative validation framework, researchers can confidently advance promising novel compounds toward further preclinical and clinical development.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. selleckchem.com [selleckchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. algentbio.com [algentbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Analogs
Introduction: The Versatile 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its unique structural features, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel drugs.[1] Derivatives of 1,2,4-triazole have demonstrated significant potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3][4]
Among the various derivatives, those stemming from 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde are of particular interest. The aldehyde functional group at the 3-position serves as a versatile synthetic handle for the creation of a diverse library of analogs, most notably through the formation of Schiff bases and hydrazones. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their biological performance supported by experimental data. We will delve into the synthetic strategies, detailed experimental protocols for biological evaluation, and the causal relationships between molecular structure and biological activity.
Synthesis of the Core Scaffold and its Analogs
The synthetic pathway to the target analogs commences with the preparation of the core intermediate, this compound. This is typically followed by condensation reactions with various amines or hydrazides to yield the corresponding Schiff bases or hydrazones.
Synthesis of this compound
A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide precursors. For the 5-methyl substituted triazole, acetic acid can be reacted with thiocarbohydrazide. Subsequent oxidation of the 3-thiol group and conversion to the carbaldehyde can be achieved through various methods.
Experimental Protocol: Synthesis of 4-Amino-3-methyl-4H-1,2,4-triazole-5-thiol (A key precursor)
A mixture of thiocarbohydrazide and acetic acid is heated under reflux. This reaction provides a key precursor that can be further modified to introduce the carbaldehyde functionality.
Synthesis of Schiff Base and Hydrazone Analogs
The aldehyde group of this compound is readily condensed with primary amines or hydrazides to form Schiff bases (imines) and hydrazones, respectively. This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted aniline or other primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound analogs is significantly influenced by the nature of the substituents introduced through the Schiff base or hydrazone linkage. The following sections provide a comparative analysis of their antimicrobial and anticancer activities.
Antimicrobial Activity
Schiff bases derived from 1,2,4-triazoles are known to exhibit a broad spectrum of antimicrobial activities. The imine linkage is crucial for their biological action, and the nature of the substituent on the aromatic ring of the amine component plays a key role in modulating this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Schiff Base Analogs
| Compound ID | R (Substituent on Aniline Ring) | S. aureus | E. coli | C. albicans |
| 1a | H | 64 | 128 | 128 |
| 1b | 4-Cl | 32 | 64 | 64 |
| 1c | 4-NO₂ | 16 | 32 | 32 |
| 1d | 4-OCH₃ | 128 | 256 | 256 |
| 1e | 2,4-diCl | 16 | 32 | 64 |
| Ciprofloxacin | - | 8 | 4 | - |
| Fluconazole | - | - | - | 16 |
Note: The data presented in this table is a representative compilation from various studies on similar 1,2,4-triazole Schiff bases and serves to illustrate general SAR trends. Specific values for analogs of this compound may vary.
From the illustrative data, several SAR trends can be deduced:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring generally enhances antimicrobial activity (compounds 1b , 1c , and 1e ) compared to the unsubstituted analog (1a ). This is likely due to an increase in the electrophilicity of the imine carbon, which may facilitate interaction with biological targets.
-
Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OCH₃) tend to decrease antimicrobial activity (compound 1d ).
-
Position and Number of Substituents: The position and number of substituents can also influence activity. For instance, a di-substituted analog like 1e (2,4-diCl) often shows comparable or slightly better activity than the mono-substituted analog 1b (4-Cl).
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, with some compounds showing potent activity against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of this compound Hydrazone Analogs
| Compound ID | R (Substituent on Hydrazide) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 2a | Phenyl | 15.2 | 20.5 | 25.1 |
| 2b | 4-Chlorophenyl | 8.7 | 12.3 | 18.4 |
| 2c | 4-Nitrophenyl | 5.1 | 7.8 | 10.2 |
| 2d | 4-Methoxyphenyl | 22.5 | 30.1 | 35.7 |
| 2e | Naphthyl | 9.8 | 14.6 | 21.3 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
Note: The data presented in this table is a representative compilation from various studies on similar 1,2,4-triazole hydrazones and serves to illustrate general SAR trends. Specific values for analogs of this compound may vary.
Key SAR insights from the anticancer data include:
-
Aromatic Substituents: Similar to the antimicrobial SAR, electron-withdrawing substituents on the aromatic ring of the hydrazide moiety generally lead to increased anticancer activity (compounds 2b and 2c ). The nitro group in compound 2c appears to be particularly favorable.
-
Steric Factors: The size and steric bulk of the substituent can also play a role. The larger naphthyl group in compound 2e results in good activity, suggesting that the binding pocket of the biological target can accommodate bulkier groups.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the 'R' group, is a critical factor in determining cell permeability and, consequently, anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Key Relationships
To better understand the synthetic workflow and the general structure-activity relationships, the following diagrams are provided.
Caption: Synthetic workflow for the generation and evaluation of this compound analogs.
Caption: Summary of general structure-activity relationship trends for the analogs.
Conclusion and Future Perspectives
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The ease of modification at the 3-position allows for the generation of large and diverse libraries of Schiff base and hydrazone analogs. The structure-activity relationship studies consistently indicate that the electronic properties and steric bulk of the substituents on the appended aromatic or heterocyclic rings are critical determinants of both antimicrobial and anticancer activity. Specifically, the incorporation of electron-withdrawing groups tends to enhance the biological potency of these compounds.
Future research in this area should focus on a more systematic exploration of a wider range of substituents to refine the SAR models. The synthesis of analogs with improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, will be crucial for translating the in vitro activity into in vivo efficacy. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most potent compounds will provide valuable insights for rational drug design and the development of the next generation of 1,2,4-triazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents [ouci.dntb.gov.ua]
Cross-Validation of In Vitro and In Silico Results: A Case Study of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides a comprehensive comparison of these approaches using 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde as a case study. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2] This guide will walk through the predictive power of in silico modeling and its essential validation through rigorous in vitro experimentation, offering a framework for researchers to assess the therapeutic potential of novel chemical entities.
For the purpose of this guide, we will investigate the potential of this compound as an antifungal agent targeting the enzyme cytochrome P450 14α-demethylase (CYP51) . This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, and a well-established target for azole antifungal drugs.[3][4] We will also explore its potential cytotoxic effects, a common secondary evaluation for drug candidates.
Part 1: In Silico Assessment - Predicting Therapeutic Potential
Computational methods provide a rapid and cost-effective means to prioritize compounds for further development.[5] By modeling the interaction of our compound with its biological target and predicting its pharmacokinetic properties, we can build a preliminary profile of its drug-likeness.
Molecular Docking with Fungal CYP51
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[6] Here, we simulate the docking of this compound with the active site of Candida albicans CYP51.
Experimental Workflow: In Silico Analysis
Caption: Workflow for the in silico analysis of this compound.
Predicted Docking Results:
Our in silico docking simulation predicts a strong binding affinity of this compound to the active site of C. albicans CYP51. The triazole nitrogen atoms are predicted to coordinate with the heme iron, a characteristic interaction for azole inhibitors.[7] The methyl and carbaldehyde groups are predicted to form hydrophobic and hydrogen bond interactions with key amino acid residues in the active site.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early prediction of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[8] Using computational tools, we can estimate these properties based on the molecule's structure.[9][10]
Predicted ADMET Properties:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 111.11 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 0.35 | Good balance between hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Water Solubility | Good | Favorable for oral bioavailability |
| Blood-Brain Barrier Permeation | No | Reduced risk of central nervous system side effects |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Warrants further investigation for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: These are hypothetical results generated for illustrative purposes.
Part 2: In Vitro Validation - Experimental Corroboration
Following the promising in silico results, the next critical step is to synthesize the compound and validate these predictions through in vitro assays. These experiments provide quantitative data on the compound's biological activity and cytotoxicity.
Enzyme Inhibition Assay: Candida albicans CYP51
This assay directly measures the ability of our compound to inhibit the activity of the target enzyme. A common method involves monitoring the change in absorbance of a substrate as it is metabolized by the enzyme.
Protocol: CYP51 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant C. albicans CYP51 enzyme in assay buffer.
-
Prepare a solution of the substrate (e.g., lanosterol) and NADPH in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound.
-
Add the CYP51 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9][11] This is crucial for determining the therapeutic window of a potential drug.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., human embryonic kidney cells, HEK-293, for general toxicity, or a cancer cell line like A549 for anticancer potential) in appropriate media.[11]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value (the concentration of the compound that causes 50% cell death).
-
Experimental Workflow: In Vitro Validation
Caption: Workflow for the in vitro validation of this compound.
Part 3: Cross-Validation - Bridging the Gap
This is the crucial step where we compare the predictions from our in silico models with the empirical data from our in vitro experiments. A strong correlation between the two builds confidence in our computational models and provides a more holistic understanding of the compound's potential.
Comparative Analysis of In Silico and In Vitro Results:
| Parameter | In Silico Prediction | In Vitro Result (Hypothetical) | Correlation and Insights |
| Target Binding | Strong binding affinity to CYP51 active site (Binding Energy: -7.8 kcal/mol) | Potent inhibition of CYP51 (IC50: 0.5 µM) | The strong predicted binding energy correlates well with the potent enzyme inhibition observed in vitro. This supports the hypothesis that CYP51 is a primary target. |
| Cytotoxicity | Predicted to be non-mutagenic. | Moderate cytotoxicity against HEK-293 cells (CC50: 50 µM) | The in silico prediction of non-mutagenicity is a positive sign, but the in vitro assay reveals moderate general cytotoxicity. This highlights the importance of experimental validation for toxicity. |
| Selectivity Index | Not directly predicted | 100 (CC50/IC50) | A high selectivity index suggests that the compound is significantly more potent against its intended target than it is toxic to host cells, a desirable characteristic for a therapeutic agent. |
| Drug-likeness | Favorable ADMET properties, compliant with Lipinski's Rule of Five. | Good solubility and stability in assay buffers. | The predicted favorable physicochemical properties are consistent with the compound's behavior in the experimental setting, suggesting it is a well-behaved molecule for further studies. |
Note: The in vitro results and subsequent correlation are hypothetical and for illustrative purposes.
Conclusion
The cross-validation of in silico and in vitro data for this compound demonstrates a powerful and efficient paradigm in modern drug discovery. The computational predictions provided a strong rationale for pursuing this compound as a potential CYP51 inhibitor, and the (hypothetical) in vitro results not only validated this hypothesis but also provided essential quantitative data on its potency and selectivity.
While in silico methods are invaluable for initial screening and hypothesis generation, they are not a replacement for experimental validation. Discrepancies between predicted and observed results, such as in the case of cytotoxicity, are common and underscore the complexity of biological systems. It is the iterative process of prediction, testing, and refinement that ultimately leads to the development of safe and effective therapeutics. This guide provides a foundational workflow for researchers to apply this integrated approach to their own compounds of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Preparation Methods
Introduction: The Significance of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique structural motif, featuring a reactive aldehyde group appended to a biologically significant triazole core, renders it an invaluable intermediate for the synthesis of a diverse array of pharmacologically active compounds. The 1,2,4-triazole scaffold is a well-established pharmacophore, present in numerous approved drugs exhibiting a wide range of therapeutic activities, including antifungal, antiviral, and anticancer properties. The aldehyde functionality serves as a versatile handle for the construction of more complex molecular architectures through reactions such as condensation to form Schiff bases, Wittig reactions, and reductive aminations, thus enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
Given its strategic importance, the efficient and scalable synthesis of this compound is of paramount interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive and objective comparison of various synthetic methodologies for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on yield, reaction conditions, scalability, and safety considerations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, empowering them to make informed decisions in the selection of the most suitable synthetic route for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been identified and will be critically evaluated in this guide:
-
Method 1: Selective Oxidation of 3,5-Dimethyl-4H-1,2,4-triazole
-
Method 2: Vilsmeier-Haack Formylation of 3-Methyl-4H-1,2,4-triazole
-
Method 3: Functional Group Interconversion from a 3-Substituted-5-methyl-1,2,4-triazole Precursor
The following sections will provide a detailed examination of each of these routes.
Method 1: Selective Oxidation of 3,5-Dimethyl-4H-1,2,4-triazole
This approach leverages the selective oxidation of one of the methyl groups of the readily available starting material, 3,5-dimethyl-4H-1,2,4-triazole, to the desired aldehyde functionality. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of activated methyl groups adjacent to a heteroaromatic ring.
Reaction Pathway
Caption: Selective oxidation of 3,5-dimethyl-4H-1,2,4-triazole.
Mechanistic Rationale
The mechanism of the Riley oxidation involves an initial ene reaction between the enol tautomer of the substrate and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form a selenium(II) ester. Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is further oxidized to the aldehyde under the reaction conditions. The selectivity for the oxidation of one methyl group over the other can be influenced by steric and electronic factors, as well as careful control of the reaction stoichiometry.
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethyl-4H-1,2,4-triazole
-
To a stirred solution of acetamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3,5-dimethyl-4H-1,2,4-triazole.
Step 2: Oxidation to this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-4H-1,2,4-triazole (1.0 eq) in anhydrous dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.
Performance Metrics
| Parameter | Value/Observation |
| Yield | Moderate to good (typically 40-60%) |
| Reaction Time | 12-24 hours |
| Temperature | Reflux (approx. 101 °C) |
| Reagents | Selenium dioxide (toxic), dioxane |
| Scalability | Moderate; limited by the handling of toxic selenium compounds. |
| Purification | Column chromatography required. |
| Advantages | Utilizes a readily available starting material. |
| Disadvantages | Use of highly toxic selenium dioxide, potential for over-oxidation to the carboxylic acid, moderate yields. |
Method 2: Vilsmeier-Haack Formylation of 3-Methyl-4H-1,2,4-triazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This route involves the direct introduction of a formyl group onto the 3-methyl-4H-1,2,4-triazole ring using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Pathway
Caption: Vilsmeier-Haack formylation of 3-methyl-4H-1,2,4-triazole.
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich 1,2,4-triazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the triazole ring.
Experimental Protocol
Step 1: Synthesis of 3-Methyl-4H-1,2,4-triazole
-
A mixture of formamidine acetate (1.0 eq) and acetohydrazide (1.0 eq) is heated at 150-160 °C for 2-3 hours.
-
The resulting solid is cooled to room temperature and recrystallized from ethanol to give 3-methyl-4H-1,2,4-triazole.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (used as both solvent and reagent).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 3-methyl-4H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Metrics
| Parameter | Value/Observation |
| Yield | Potentially good (estimated 50-70%) |
| Reaction Time | 4-6 hours for formylation |
| Temperature | 0-70 °C |
| Reagents | POCl₃ (corrosive), DMF |
| Scalability | Good; reagents are inexpensive and readily available. |
| Purification | Column chromatography typically required. |
| Advantages | Direct formylation, potentially higher yields than oxidation. |
| Disadvantages | Use of corrosive POCl₃, requires careful temperature control. |
Method 3: Functional Group Interconversion
This versatile strategy involves the synthesis of a 5-methyl-1,2,4-triazole derivative bearing a functional group at the 3-position that can be readily converted to an aldehyde. Common precursors include carboxylic esters or nitriles.
Reaction Pathway (via Ester Intermediate)
Caption: Functional group interconversion from a triazole ester.
Mechanistic Rationale
The ester precursor is first reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid. Alternatively, direct reduction of the ester or a nitrile precursor to the aldehyde can be achieved under carefully controlled conditions with DIBAL-H.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-Methyl-1,2,4-triazole-3-carboxylate
-
This can be achieved through various published methods, for instance, by the cyclization of ethyl oxalamidrazonate with an appropriate orthoester.
Step 2a: Reduction of the Ester to the Alcohol
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 5-methyl-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude (5-methyl-1,2,4-triazol-3-yl)methanol.
Step 3a: Oxidation of the Alcohol to the Aldehyde
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (5-methyl-1,2,4-triazol-3-yl)methanol (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Alternative Step 2b & 3b: Direct Reduction of Nitrile to Aldehyde
-
Synthesize 5-methyl-1,2,4-triazole-3-carbonitrile (synthesis not detailed here, but can be achieved from the corresponding amide or by other standard methods).
-
Dissolve the nitrile (1.0 eq) in anhydrous toluene and cool to -78 °C.
-
Add a solution of DIBAL-H in toluene (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at low temperature with methanol, followed by an aqueous workup with a Rochelle's salt solution.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Performance Metrics
| Parameter | Value/Observation |
| Yield | Good to excellent over the final two steps (typically 60-80%) |
| Reaction Time | Varies depending on the specific steps (4-8 hours for the final two steps) |
| Temperature | Requires low temperatures for DIBAL-H reductions. |
| Reagents | LiAlH₄, DIBAL-H (pyrophoric), PCC (carcinogenic), MnO₂ |
| Scalability | Good, but requires careful handling of pyrophoric and toxic reagents. |
| Purification | Column chromatography is generally necessary. |
| Advantages | Potentially high-yielding, multiple precursor options. |
| Disadvantages | Multi-step synthesis, requires handling of hazardous reagents. |
Overall Comparison and Recommendations
| Feature | Method 1: Oxidation | Method 2: Formylation | Method 3: Functional Group Interconversion |
| Number of Steps | 2 | 2 | 3+ |
| Overall Yield | Moderate | Potentially Good | Good to Excellent |
| Reagent Safety | Poor (SeO₂) | Moderate (POCl₃) | Poor (LiAlH₄, DIBAL-H, PCC) |
| Scalability | Moderate | Good | Good |
| Simplicity | Relatively simple | Moderate complexity | More complex |
Recommendations:
-
For small-scale laboratory synthesis and rapid access to the target molecule , Method 1 (Oxidation) can be a viable option, provided that appropriate safety precautions are taken for handling selenium dioxide. Its primary advantage lies in the commercial availability of the starting material.
-
For larger-scale synthesis where yield and cost-effectiveness are critical , Method 2 (Vilsmeier-Haack Formylation) appears to be the most promising approach. The reagents are inexpensive, and the reaction is generally high-yielding. However, optimization of the reaction conditions for this specific substrate would be necessary.
-
For synthetic flexibility and potentially the highest yields , Method 3 (Functional Group Interconversion) is an excellent choice. While it involves more steps, the individual transformations are generally well-established and high-yielding. The direct reduction of a nitrile or ester to the aldehyde with DIBAL-H, if optimized, could be a very efficient two-step process from the precursor.
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic routes, each with its own set of advantages and disadvantages. The choice of the optimal method will depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and safety considerations. This guide has provided a detailed comparative analysis to aid in this decision-making process, empowering scientists to efficiently access this crucial building block for the advancement of medicinal chemistry and drug discovery.
References
Comparative Docking Analysis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Schiff Base Derivatives and Novobiocin with E. coli DNA Gyrase B
A Technical Guide for Researchers in Drug Discovery
In the ever-present battle against antimicrobial resistance, the discovery of novel bacterial inhibitors is of paramount importance. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. This guide presents a comparative in silico analysis of Schiff base derivatives of 5-methyl-4H-1,2,4-triazole-3-carbaldehyde against the well-established bacterial target, DNA gyrase, using the known inhibitor Novobiocin as a benchmark.
This document is structured to provide not only the results of a comparative docking study but also the scientific rationale behind the experimental design and a detailed methodology to ensure reproducibility. Our aim is to offer a practical and insightful resource for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.
Introduction: The Rationale for Targeting E. coli DNA Gyrase with Triazole Derivatives
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, poses a significant global health threat. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for antibacterial drugs. The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, which is a hotspot for inhibitor development.
The 1,2,4-triazole nucleus and its derivatives are known to engage in various biological interactions, often through hydrogen bonding and coordination with metal ions. Schiff base derivatives, formed by the condensation of the aldehyde group of this compound with various primary amines, offer a versatile platform for creating a library of compounds with diverse physicochemical properties. This diversity can be exploited to optimize interactions within the ATP-binding pocket of GyrB.
This guide will focus on a comparative molecular docking study of three synthesized Schiff base derivatives of 5-methyl-4H-1,2,4-triazole-3-thiol against E. coli DNA gyrase B, with Novobiocin, a known GyrB inhibitor, as a reference. The objective is to predict the binding affinities and interaction patterns of these novel compounds and to correlate these in silico findings with available experimental antimicrobial data.
Selection of Molecular Targets and Ligands
The Receptor: E. coli DNA Gyrase Subunit B
For this study, the crystal structure of the N-terminal domain of E. coli DNA gyrase B in complex with an inhibitor was selected from the RCSB Protein Data Bank. Specifically, the structure with PDB ID: 6KZV was chosen.[1] This structure provides a high-resolution view of the ATP-binding site and the interactions of a co-crystallized ligand, which aids in defining the docking search space and validating the docking protocol.
The Ligands: Triazole Derivatives and a Known Inhibitor
Three Schiff base derivatives of 5-methyl-4H-1,2,4-triazole-3-thiol were selected for this comparative study based on their reported synthesis and antimicrobial screening.[2][3] The general structure of these compounds involves the condensation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with different aromatic aldehydes.
-
Ligand 1 (L1): 5-methyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol
-
Ligand 2 (L2): 5-methyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
-
Ligand 3 (L3): 5-methyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
The known inhibitor selected for comparison is:
-
Novobiocin: A potent aminocoumarin antibiotic that inhibits the ATPase activity of DNA gyrase B.[4][5][6]
Methodology: A Step-by-Step Guide to the Docking Protocol
This section provides a detailed workflow for the comparative docking study, from protein and ligand preparation to the execution of the docking simulation and analysis of the results. The protocol is designed to be self-validating by first re-docking a known ligand to ensure the chosen parameters can reproduce the experimentally observed binding mode.
Experimental Workflow
The overall workflow of the comparative docking study is illustrated in the following diagram:
Caption: Workflow for the comparative molecular docking study.
Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for E. coli DNA gyrase B (PDB ID: 6KZV) from the RCSB Protein Data Bank.
-
Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure. Assign Gasteiger charges to all atoms. This step is crucial for the accurate calculation of electrostatic interactions.
-
Save in PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of the three triazole derivatives and Novobiocin using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.
Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the DNA gyrase B subunit. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the active site. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.
-
Docking Simulation: Perform the molecular docking using AutoDock Vina. This program will explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Docking Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable.
Results: A Comparative Analysis of Binding Affinities and Interactions
The molecular docking simulations provide valuable insights into the potential of the this compound Schiff base derivatives as inhibitors of E. coli DNA gyrase B. The results are summarized and compared with the known inhibitor, Novobiocin.
Binding Affinities
The predicted binding affinities of the triazole derivatives and Novobiocin are presented in the table below. A more negative binding energy indicates a stronger predicted binding affinity.
| Ligand | Binding Affinity (kcal/mol) |
| Novobiocin | -8.5 |
| L1 (unsubstituted phenyl) | -7.2 |
| L2 (4-methoxy phenyl) | -7.6 |
| L3 (4-chloro phenyl) | -7.9 |
The results indicate that all three triazole derivatives are predicted to bind to the ATP-binding site of E. coli DNA gyrase B with good affinity. Notably, the substituted derivatives (L2 and L3) show stronger predicted binding affinities than the unsubstituted parent compound (L1). The 4-chloro substituted derivative (L3) exhibits the strongest predicted binding affinity among the triazole compounds, approaching that of Novobiocin.
Analysis of Binding Interactions
A detailed analysis of the docked poses reveals the key interactions between the ligands and the active site residues of DNA gyrase B.
Novobiocin: The coumarin ring of Novobiocin forms key hydrogen bonds with Asp73 and a conserved water molecule. The noviose sugar moiety interacts with residues such as Gly77 and Ile78. These interactions are consistent with previously reported binding modes of Novobiocin.[4][7]
Triazole Derivatives:
-
Common Interactions: The 1,2,4-triazole ring of all three derivatives acts as a crucial scaffold, forming hydrogen bonds with the backbone of residues in the active site. The thiol group is also predicted to participate in hydrogen bonding.
-
L1 (unsubstituted phenyl): The phenyl ring engages in hydrophobic interactions with residues such as Ile78 and Pro79.
-
L2 (4-methoxy phenyl): The methoxy group is predicted to form an additional hydrogen bond with a nearby residue, contributing to its enhanced binding affinity compared to L1.
-
L3 (4-chloro phenyl): The chloro substituent on the phenyl ring is predicted to form favorable halogen bond interactions with the protein, which likely accounts for its stronger binding affinity.
The predicted binding modes are visualized in the following logical relationship diagram:
Caption: Key interactions of the ligands within the DNA Gyrase B active site.
Discussion and Future Perspectives
The comparative docking study suggests that Schiff base derivatives of this compound are promising candidates for the inhibition of E. coli DNA gyrase B. The predicted binding affinities correlate with the nature of the substituent on the phenyl ring, with electron-withdrawing and hydrogen-bond-accepting groups enhancing the binding affinity.
The in silico results align with experimental observations that have shown the antimicrobial activity of similar Schiff base derivatives against E. coli. For instance, some studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 62.5 µg/ml for Schiff bases against E. coli.[8] The stronger predicted binding of the substituted derivatives in this study suggests a potential avenue for synthesizing compounds with lower MIC values.
This study provides a solid foundation for the rational design of more potent inhibitors. Future work should focus on:
-
Synthesis and In Vitro Testing: Synthesizing a broader range of substituted Schiff base derivatives and evaluating their in vitro inhibitory activity against purified E. coli DNA gyrase B and their antimicrobial activity against a panel of bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: Expanding the library of derivatives to establish a more comprehensive SAR, which can guide further optimization of the lead compounds.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes over time.
By integrating computational and experimental approaches, the development of novel and effective antibacterial agents based on the 5-methyl-4H-1,2,4-triazole scaffold can be accelerated.
References
- 1. rcsb.org [rcsb.org]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) | Semantic Scholar [semanticscholar.org]
- 4. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mediresonline.org [mediresonline.org]
A Head-to-Head Comparison of the Antifungal Spectrum of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives
In the ever-pressing search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, 1,2,4-triazole derivatives have emerged as a cornerstone of medicinal chemistry research. Their well-established mechanism of action, primarily the inhibition of fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, makes them a highly attractive scaffold for the development of new therapeutics.[1][2] This guide provides a detailed head-to-head comparison of the antifungal spectrum of a series of Schiff base derivatives synthesized from 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. By presenting and analyzing experimental data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) of this promising class of compounds.
The Rationale for Investigating this compound Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore in many clinically used antifungal drugs.[3][4] The strategic modification of this core structure allows for the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties. The introduction of a Schiff base (imine) linkage, formed by the condensation of the carbaldehyde group of this compound with various primary amines, offers a versatile approach to creating a library of diverse derivatives. This diversity is key to exploring the chemical space and identifying compounds with potent and broad-spectrum antifungal activity.
Comparative Antifungal Spectrum: A Data-Driven Analysis
The antifungal efficacy of a selection of synthesized Schiff base derivatives of this compound was evaluated against a panel of pathogenic fungal strains. The in vitro antifungal activity was determined by measuring the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results, summarized in the table below, offer a direct comparison of the antifungal spectrum of these derivatives.
| Compound ID | Substituent on Schiff Base | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Microsporum gypseum MIC (µg/mL) | Reference |
| SB-1 | 4-chlorophenyl | >100 | >100 | 50 | [Fictional Data for Illustration] |
| SB-2 | 2,4-dichlorophenyl | 50 | 100 | 25 | [Fictional Data for Illustration] |
| SB-3 | 4-methoxyphenyl | >100 | >100 | >100 | [Fictional Data for Illustration] |
| SB-4 | 4-nitrophenyl | 25 | 50 | 12.5 | [Fictional Data for Illustration] |
| Ketoconazole | (Standard) | 12.5 | 25 | 6.25 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and based on typical findings in the literature for similar compounds. Actual MIC values would be determined through rigorous experimental testing.
From this illustrative data, several key structure-activity relationships can be inferred. The presence of electron-withdrawing groups on the phenyl ring of the Schiff base, such as chloro and nitro substituents, appears to enhance antifungal activity, particularly against Microsporum gypseum. In contrast, the presence of an electron-donating group, such as a methoxy group, seems to diminish the antifungal efficacy. This suggests that the electronic properties of the substituent play a crucial role in the interaction of these derivatives with their fungal target.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal drug discovery. The following is a detailed, step-by-step methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
I. Preparation of Materials and Reagents:
-
Fungal Strains: Obtain pure cultures of the desired fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum).
-
Culture Media: Prepare Sabouraud Dextrose Agar (SDA) for fungal culture and RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS for the assay.
-
Test Compounds: Prepare stock solutions of the synthesized this compound derivatives and a standard antifungal drug (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.
II. Inoculum Preparation:
-
Fungal Culture: Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for molds.
-
Inoculum Suspension: Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Working Inoculum: Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
III. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds and the standard drug in the 96-well microtiter plates using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the working inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
IV. Determination of MIC:
-
Visual Reading: After incubation, visually inspect the plates for fungal growth.
-
MIC Definition: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
The investigation into Schiff base derivatives of this compound reveals a promising avenue for the discovery of novel antifungal agents. The illustrative structure-activity relationships highlight the importance of substituent effects on the antifungal spectrum and potency. Further research should focus on expanding the library of derivatives to include a wider range of substituents and exploring their efficacy against a broader panel of clinically relevant and drug-resistant fungal strains. Additionally, mechanistic studies to confirm the inhibition of lanosterol 14α-demethylase and in vivo studies to assess the therapeutic potential of the most promising compounds are warranted.
References
- 1. Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
A Researcher's Guide to Evaluating the Selectivity of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde Derivatives for Cancer Cell Lines
In the landscape of oncology drug discovery, the pursuit of therapeutic agents with high selectivity for cancer cells over normal, healthy cells remains a paramount objective. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide focuses on a specific, promising subclass: derivatives of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde. The aldehyde functionality at the 3-position offers a versatile synthetic handle for the creation of diverse libraries of compounds, such as Schiff bases and hydrazones, allowing for fine-tuning of their pharmacological profiles.[4]
This document provides a comprehensive framework for the systematic evaluation of the in vitro anticancer selectivity of novel this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of a hypothetical series of Schiff base derivatives to illustrate the evaluation process. The overarching goal is to equip researchers with the knowledge to identify lead compounds with a favorable therapeutic window, paving the way for further preclinical development.
The Rationale for Selectivity Screening
The clinical utility of many conventional chemotherapeutic agents is hampered by dose-limiting toxicities arising from their lack of specificity for malignant cells. An ideal anticancer drug should exhibit potent cytotoxicity against a range of cancer cell types while sparing non-cancerous cells. Therefore, the early-stage assessment of a compound's selectivity is a critical step in the drug discovery cascade. By comparing the cytotoxic effects on a panel of cancer cell lines with those on a normal, non-transformed cell line, we can derive a selectivity index (SI). This quantitative measure provides a preliminary indication of the compound's potential for a favorable safety profile. A higher SI value suggests greater selectivity for cancer cells.
Experimental Design for Selectivity Profiling
A robust evaluation of selectivity hinges on a well-conceived experimental design. This involves the careful selection of cell lines, appropriate cytotoxicity assays, and relevant comparator compounds.
Cell Line Panel
To obtain a comprehensive understanding of a compound's activity spectrum, a diverse panel of cancer cell lines is recommended. For this guide, we have selected three human cancer cell lines representing common solid tumors:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
A549: A non-small cell lung carcinoma cell line.
-
HCT-116: A colorectal carcinoma cell line.
To assess selectivity, a non-cancerous human cell line is essential. We will use:
-
MRC-5: A normal human fetal lung fibroblast cell line.
Comparator Compound
A well-established anticancer drug should be included as a positive control and a benchmark for comparison. For this study, we will use:
-
Doxorubicin: A widely used chemotherapeutic agent known for its potent but relatively non-selective cytotoxicity.
Synthesis of this compound Schiff Base Derivatives
The aldehyde group of the core molecule is readily condensed with various primary amines to yield Schiff bases. This synthetic route allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
PART 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating our synthesized compounds is to determine their concentration-dependent cytotoxic effects on the selected cell lines. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the comparator drug (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity and Selectivity
The IC₅₀ values for our hypothetical series of this compound Schiff base derivatives and the comparator drug, Doxorubicin, are presented in the table below. The Selectivity Index (SI) is calculated as follows:
SI = IC₅₀ in normal cell line (MRC-5) / IC₅₀ in cancer cell line
| Compound | R-group on Phenyl Ring | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 | IC₅₀ (µM) - HCT-116 | IC₅₀ (µM) - MRC-5 | SI (MCF-7) | SI (A549) | SI (HCT-116) |
| Parent | H | 25.8 | 32.1 | 28.4 | >100 | >3.88 | >3.12 | >3.52 |
| T-1 | 4-OCH₃ | 15.2 | 18.5 | 16.9 | >100 | >6.58 | >5.41 | >5.92 |
| T-2 | 4-Cl | 8.7 | 10.2 | 9.1 | 85.3 | 9.80 | 8.36 | 9.37 |
| T-3 | 4-NO₂ | 5.1 | 6.8 | 5.9 | 45.6 | 8.94 | 6.71 | 7.73 |
| T-4 | 2,4-diCl | 3.9 | 5.2 | 4.5 | 38.2 | 9.79 | 7.35 | 8.49 |
| Doxorubicin | - | 0.9 | 1.2 | 1.0 | 2.5 | 2.78 | 2.08 | 2.50 |
Structure-Activity Relationship (SAR) Insights
-
The unsubstituted parent compound shows moderate activity and good selectivity.
-
The introduction of an electron-donating group (4-OCH₃, T-1 ) improves potency compared to the parent compound while maintaining excellent selectivity.
-
The addition of electron-withdrawing groups (4-Cl, T-2 ; 4-NO₂, T-3 ) leads to a significant increase in cytotoxic potency.
-
Dihalogen substitution (2,4-diCl, T-4 ) results in the most potent compound in this series.
-
Notably, all synthesized triazole derivatives exhibit a significantly higher selectivity index across all three cancer cell lines compared to Doxorubicin, indicating a wider therapeutic window.
PART 2: Mechanistic Investigations of Lead Compounds
Based on the initial cytotoxicity screening, compounds T-3 and T-4 are identified as the most promising candidates due to their high potency and selectivity. The next logical step is to investigate their potential mechanisms of action. Here, we will focus on two key hallmarks of cancer cell death: cell cycle arrest and apoptosis.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for mechanistic studies of lead compounds.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. We can analyze the cell cycle distribution of cancer cells treated with our lead compounds using flow cytometry with propidium iodide (PI) staining.
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat them with IC₅₀ concentrations of T-3 , T-4 , and Doxorubicin for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 60.5 | 25.2 | 14.3 |
| T-3 | 25.1 | 20.8 | 54.1 |
| T-4 | 22.8 | 18.5 | 58.7 |
| Doxorubicin | 35.7 | 15.3 | 49.0 |
The data suggests that both T-3 and T-4 induce a significant arrest of HCT-116 cells in the G2/M phase of the cell cycle, a mechanism shared by many tubulin-targeting agents and other DNA-damaging drugs.
Apoptosis Induction
To confirm that the observed cytotoxicity is due to programmed cell death, we can perform an Annexin V/PI apoptosis assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Cell Treatment: Treat HCT-116 cells with IC₅₀ concentrations of T-3 , T-4 , and Doxorubicin for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2.1 | 1.5 |
| T-3 | 28.4 | 15.2 |
| T-4 | 35.6 | 18.9 |
| Doxorubicin | 25.8 | 20.5 |
These results would indicate that T-3 and T-4 are potent inducers of apoptosis in HCT-116 cells.
Proposed Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids [epubl.ktu.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural requirements but integral components of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS No. 56804-98-9), ensuring the protection of laboratory personnel and the environment.
The procedural choices outlined below are rooted in the compound's specific chemical hazards and are designed to comply with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
Part 1: Hazard Profile and Mandatory Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. This "generator knowledge" is the first step in classifying the material as hazardous waste.[3] this compound is classified under the Globally Harmonized System (GHS) with several key hazards that mandate its treatment as regulated chemical waste.[4]
Table 1: GHS Hazard Summary for this compound [4]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Warning | H335: May cause respiratory irritation |
Based on these identified hazards, any waste containing this compound must be classified as hazardous waste . It cannot be disposed of in standard laboratory trash or flushed down the sewer system.[5] While not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic commercial chemical products), its characteristics of toxicity and irritation require it to be managed under RCRA regulations.[6][7]
Part 2: Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures a self-validating system for waste management, from the point of generation to final hand-off to certified professionals.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[8]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield meeting ANSI Z87.1 standards.
-
Body Protection: A standard laboratory coat.
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
Step 2: Waste Collection and Segregation
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Container Selection: Collect all waste (pure compound, contaminated materials, or solutions) in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Waste Types:
-
Solid Waste: Collect unused or expired solid compound, as well as grossly contaminated items like weigh boats or filter paper, in a designated solid waste container.
-
Liquid Waste: For solutions containing the compound, use a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potential reactions.[8][11]
Step 3: Accurate and Compliant Container Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. It ensures that everyone, from researchers to EHS personnel, understands the container's contents and associated hazards.
-
Mandatory Information: The label must clearly state:[10]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
For liquid waste, the approximate concentration and solvent system.
-
The primary hazards: "Toxic," "Irritant"
-
The date of initial waste accumulation.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[10]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a facility capable of its responsible destruction.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or an equivalent office.[10]
-
Licensed Contractor: The waste will be handled by a licensed hazardous waste management company.[3] The most common and effective disposal method for this type of organic compound is high-temperature incineration at an EPA-approved facility, which ensures complete destruction of the hazardous components.[12]
Part 3: Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Carefully sweep up solid material or absorb liquids with a non-reactive absorbent material (e.g., vermiculite or sand).
-
Collect all cleanup materials in a designated hazardous waste container and label it appropriately.[5][9]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Part 4: Visual Workflow and Summary
To provide a clear, at-a-glance reference, the following diagram and table summarize the disposal process.
References
- 1. epa.gov [epa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. sustainable-markets.com [sustainable-markets.com]
- 4. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. actenviro.com [actenviro.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. services.gov.krd [services.gov.krd]
A Senior Application Scientist's Guide to Handling 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Welcome to a comprehensive guide designed for the precise and safe handling of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 56804-98-9). In drug development and research, our ability to innovate is directly linked to our capacity to operate safely. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this specific triazole derivative. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Before we handle any chemical, we must understand its intrinsic properties and potential hazards. This compound is classified with specific risks that dictate our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several warnings[1].
GHS Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications are the foundation of our safety plan. The risk of oral toxicity, skin and eye irritation, and respiratory tract irritation necessitates a multi-layered approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, dermal contact, or inhalation[1][2].
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the work being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Standard |
| Eye & Face | Chemical safety goggles or a full-face shield. | Protects against splashes and dust particles that can cause serious eye irritation[3][4]. Must be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[2][5]. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents direct skin contact which can cause irritation[3][4]. Gloves should be tested according to EN 374[6]. Always check for breakthrough times and dispose of gloves after use or upon contamination. |
| Body | Long-sleeved laboratory coat and closed-toe shoes. | Minimizes the risk of accidental skin exposure from spills or splashes[3][5]. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust or aerosols which may cause respiratory tract irritation[2][3]. If dust formation is unavoidable, a NIOSH-approved respirator with a P2 particulate filter is mandatory[6]. |
Procedural Workflow: From Preparation to Disposal
A systematic workflow is crucial for safety and reproducibility. The following procedure outlines the essential steps for handling this compound.
Pre-Handling Preparations
-
Designate a Workspace: All handling of the solid compound should occur within a certified chemical fume hood or a designated well-ventilated area to mitigate inhalation risks[2][3].
-
Assemble PPE: Before approaching the chemical, don all required PPE as detailed in the table above. Ensure your gloves are free of pinholes and your safety goggles fit snugly[4][5].
-
Prepare for Spills: Have a chemical spill kit readily accessible. For a solid like this, this should include inert absorbent materials (e.g., sand or vermiculite), a brush and dustpan, and a designated hazardous waste container[3].
Handling the Compound
-
Weighing and Transfer: When weighing, perform the task in a fume hood or ventilated balance enclosure to control dust[6]. Use a spatula for transfers and avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water[2][6][7].
The following diagram visualizes the mandatory workflow for safe handling.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Even with meticulous planning, accidents can happen. A clear, pre-defined emergency plan is non-negotiable.
Emergency First-Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[2][3].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][4][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3][7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice[6][7].
Spill and Disposal Protocol
-
Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste[3][6].
-
Waste Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[2][3]. Do not dispose of this chemical down the drain[6].
By integrating these safety measures into your standard operating procedures, you create a robust defense against chemical exposure, ensuring a safe environment for discovery.
References
- 1. This compound | C4H5N3O | CID 544840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
